molecular formula C6H9NO2 B3321268 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid CAS No. 132806-36-1

2-azabicyclo[3.1.0]hexane-1-carboxylic Acid

Cat. No.: B3321268
CAS No.: 132806-36-1
M. Wt: 127.14 g/mol
InChI Key: CLPZNYCYBYIODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azabicyclo[3.1.0]hexane-1-carboxylic Acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZNYCYBYIODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid: Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid , a critical conformationally restricted amino acid (CRAA) used in high-precision peptidomimetics and drug discovery.

Executive Summary

This compound (often referred to as 2,3-methanoproline ) is a rigid bicyclic non-proteinogenic amino acid. It functions as a "frozen" analogue of proline, where the pyrrolidine ring is fused with a cyclopropane moiety across the C2–C3 bond.

This structural modification locks the


 (phi) and 

(psi) torsional angles of the peptide backbone, making it an invaluable tool for:
  • Peptidomimetics: Stabilizing specific secondary structures (e.g.,

    
    -turns, polyproline II helices).[1]
    
  • Medicinal Chemistry: Enhancing metabolic stability against proteases and improving bioavailability.[2]

  • Plant Physiology: Acting as a competitive inhibitor of ACC oxidase (ethylene biosynthesis).

Unlike its isomer (the 3-carboxylic acid derivative found in drugs like Saxagliptin), the 1-carboxylic acid variant places the carboxyl group directly at the bridgehead, creating a unique steric and electronic environment for ligand-receptor interactions.

Chemical Architecture & Stereochemistry

The molecule features a bicyclo[3.1.0]hexane core.[3][4][5][6][7] The nitrogen atom resides at position 2, while the carboxylic acid is anchored at the bridgehead carbon (position 1).

Structural Nomenclature
  • IUPAC Name: this compound[7][8][9]

  • Common Name: 2,3-methanoproline[7][9][10]

  • CAS Number: 132806-36-1 (Generic/Racemic), 22255-16-9 (Specific isomers often vary by salt/ester forms)

  • Molecular Formula:

    
    [11][12]
    
  • Molecular Weight: 127.14 g/mol [11]

Conformational Lock

In natural proline, the five-membered ring retains some flexibility (envelope puckering). In this compound, the fusion of the three-membered cyclopropane ring imposes severe geometric constraints:

  • Rigidification: The C1–C5 bond (bridge) prevents ring flipping.

  • Torsional Restriction: The

    
     angle (N–C
    
    
    
    rotation) is strictly confined, often forcing the backbone into a specific trajectory that mimics a cis or trans peptide bond depending on the specific diastereomer utilized.
Physicochemical Profile
PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point >250 °C (Decomposition)
Solubility High in water, methanol; Low in non-polar solvents
pKa (COOH) ~2.0 (Lower than proline due to s-character of cyclopropane)
pKa (NH) ~9.5 (Secondary amine)
Chirality Two chiral centers (C1, C5). Enantiomers: (1R, 5R) and (1S, 5S).[13]

Synthetic Methodologies

The synthesis of this scaffold is non-trivial due to the strain energy of the bicyclic system. The most authoritative route involves the 1,3-dipolar cycloaddition of diazomethane to a dehydroproline derivative, followed by photolytic nitrogen extrusion.

Core Synthetic Pathway (The Pyrazoline Route)

This protocol ensures high stereocontrol and scalability.

SynthesisPath Start N-Cbz-2,3-dehydroproline tert-butyl ester Step1 1,3-Dipolar Cycloaddition (CH2N2) Start->Step1 Ether, 0°C Inter Pyrazoline Intermediate (Bicyclic) Step1->Inter Yield: ~90% Step2 Photolysis (hv) - N2 Inter->Step2 UV Light (350nm) Product 2-azabicyclo[3.1.0]hexane- 1-carboxylic acid (Protected) Step2->Product Ring Contraction

Figure 1: Synthetic pathway via pyrazoline intermediate.[9]

Mechanism of Action
  • Cycloaddition: Diazomethane adds across the double bond of the dehydroproline. The regioselectivity is governed by the electron-withdrawing ester group at C2 (proline numbering).

  • Extrusion: Upon UV irradiation, the pyrazoline ring loses a molecule of nitrogen (

    
    ). The resulting diradical species rapidly collapses to form the cyclopropane bond, yielding the bicyclo[3.1.0] system.
    

Experimental Protocol: Synthesis of (±)-2,3-Methanoproline

Safety Warning: Diazomethane is explosive and highly toxic. All operations must be performed in a dedicated fume hood with blast shields and polished glassware (no ground joints).

Phase 1: Preparation of the Pyrazoline Intermediate
  • Reagents: Dissolve N-Cbz-2,3-dehydroproline tert-butyl ester (1.0 eq) in diethyl ether (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Slowly add an ethereal solution of diazomethane (excess, generated from Diazald) until a persistent yellow color remains.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Work-up: Quench excess diazomethane with a few drops of acetic acid. Concentrate the solvent under reduced pressure (cold bath).

  • Validation: Verify formation of pyrazoline via NMR (disappearance of alkene protons).

Phase 2: Photolytic Ring Contraction
  • Setup: Dissolve the crude pyrazoline in anhydrous THF or Benzene (0.05 M). Place in a quartz photochemical reactor.

  • Irradiation: Irradiate with a high-pressure mercury lamp (filtered for >300 nm) for 2–6 hours. Monitor nitrogen evolution.

  • Completion: The reaction is complete when gas evolution ceases and TLC shows a new, more polar spot.

  • Purification: Evaporate solvent. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Deprotection (Optional):

    • Ester Hydrolysis: Treat with TFA/DCM (1:1) to remove t-butyl ester.

    • N-Deprotection: Hydrogenation (

      
      , Pd/C) to remove Cbz group.
      

Pharmacological & Biological Applications[1][2][4][12]

Peptidomimetics and Structural Biology

The primary utility of this compound is its ability to nucleate specific peptide conformations.

  • 
    -Turn Inducer:  When incorporated into a peptide chain, the rigid geometry forces the backbone to reverse direction, stabilizing hairpin structures critical for receptor binding.
    
  • Proline Surrogate: It replaces proline to determine the "bioactive conformation" of a peptide. If the analogue retains activity, the receptor likely requires the specific torsional angles locked by the cyclopropane ring.

Ethylene Biosynthesis Inhibition

In plant biology, this compound acts as an analogue of 1-aminocyclopropane-1-carboxylic acid (ACC) .

  • Mechanism: It competitively inhibits ACC Oxidase , the enzyme responsible for converting ACC to ethylene.

  • Outcome: Delays fruit ripening and senescence in plant tissues.

Drug Discovery Context

While the 1-carboxylic acid isomer is less common in commercial drugs than the 3-carboxylic acid isomer (e.g., Saxagliptin), it serves as a critical "probe" molecule.

  • Metabolic Stability: The steric bulk of the bridgehead carboxyl group hinders access by proteolytic enzymes, extending the half-life of peptide-based drugs.

References

  • Synthesis via Pyrazoline Photolysis

    • Title: The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide.[9][11]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link] (Validates the bicyclic core synthesis).

  • Conformational Analysis

    • Title: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740).
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (Provides context on the conformational rigidity of the [3.1.0] scaffold).

  • General Properties & CAS Data

    • Title: this compound (Compound Summary).[7][9]

    • Source: PubChem.[6][12]

    • URL:[Link]

  • Peptidomimetic Applications

    • Title: Methanoproline Derivatives in Drug Design.[10]

    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

Sources

A Comprehensive Technical Guide to 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug development. With a molecular weight of 127.14 g/mol and the chemical formula C6H9NO2, this scaffold is distinguished by its fused pyrrolidine and cyclopropane ring system.[1][2] This rigid bicyclic structure provides a predictable and stable three-dimensional arrangement, making it an invaluable building block for designing potent and selective enzyme inhibitors and receptor ligands. Its utility is prominently demonstrated in the structure of Saxagliptin, a potent dipeptidyl peptidase IV (DPP-4) inhibitor used in the management of type 2 diabetes. This document details the compound's physicochemical properties, explores key synthetic and analytical methodologies, and discusses its critical applications in modern drug discovery.

Introduction: The Strategic Value of Conformational Constraint

In contemporary drug design, the principle of conformational constraint is a cornerstone for achieving high target affinity and selectivity. Flexible molecules can adopt numerous conformations, many of which are non-binding and energetically costly, leading to a loss of binding entropy upon interaction with a biological target. By incorporating rigid structural motifs, such as the 2-azabicyclo[3.1.0]hexane core, medicinal chemists can pre-organize a molecule into a bioactive conformation.

The 2-azabicyclo[3.1.0]hexane scaffold is a superior proline analogue. The fusion of a cyclopropane ring onto the pyrrolidine core drastically reduces rotational freedom, creating a well-defined three-dimensional vector for its substituents. This structural rigidity is crucial for optimizing interactions within the binding pockets of enzymes and receptors, often leading to a significant enhancement in potency and a reduction in off-target effects.

Physicochemical and Structural Properties

The fundamental properties of this compound are central to its application as a synthetic building block. The precise molecular weight and other key identifiers are summarized below.

PropertyValueSource
Molecular Formula C6H9NO2PubChem[2], Benchchem[1]
Molecular Weight 127.14 g/mol PubChem[2], Benchchem[1]
Monoisotopic Mass 127.063328530 DaPubChem[2][3]
CAS Number 132806-36-1Benchchem[1][4]
InChIKey CLPZNYCYBYIODB-UHFFFAOYSA-NBenchchem[1]
Topological Polar Surface Area 49.3 ŲPubChem[2][3]
Hydrogen Bond Donors 2Chemspace[5]
Hydrogen Bond Acceptors 3Chemspace[5]

The hydrochloride salt of this compound (CAS: 132806-41-8) has a molecular weight of 163.6 g/mol . The structure is characterized by a bridgehead carboxylic acid on the fused bicyclic system, a feature that presents unique synthetic challenges and opportunities.

Synthesis and Stereochemical Control

The therapeutic potential of molecules derived from this scaffold is intrinsically linked to their specific stereochemistry. Consequently, the development of robust, stereoselective synthetic routes is a primary focus of research.

cluster_approaches Retrosynthetic Approaches Target 2-Azabicyclo[3.1.0]hexane- 1-carboxylic Acid Proline Protected Dehydroproline Ester Target->Proline Cycloaddition Strategy Spirocycle Spirocyclic Epoxide Target->Spirocycle Rearrangement Strategy Glutamic Glutamic Acid Target->Glutamic Asymmetric Synthesis

Caption: Key retrosynthetic strategies for the scaffold.

This pathway leverages a protected dehydroproline ester to introduce the cyclopropane ring. A representative synthesis involves the treatment of N-benzyloxycarbonyl-2,3-dehydroproline tert-butyl ester with diazomethane, followed by photolysis of the resulting pyrazoline intermediate and subsequent deprotection.[6]

Objective: To form the fused cyclopropane ring onto a proline backbone.

Step 1: Pyrazoline Formation.

  • Dissolve N-protected 2,3-dehydroproline tert-butyl ester in a suitable solvent (e.g., diethyl ether).

  • Cool the solution to 0°C.

  • Add an ethereal solution of diazomethane dropwise. Caution: Diazomethane is toxic and explosive.

  • Allow the reaction to stir at low temperature until TLC analysis indicates consumption of the starting material.

  • Carefully remove the solvent under reduced pressure to yield the crude pyrazoline intermediate.

Step 2: Photolytic Nitrogen Extrusion.

  • Dissolve the crude pyrazoline in a solvent suitable for photolysis (e.g., benzene or toluene) in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining a cool temperature (e.g., via a cooling jacket).

  • Monitor the reaction for the cessation of nitrogen gas evolution.

  • Once complete, remove the solvent in vacuo.

Step 3: Purification and Deprotection.

  • Purify the resulting bicyclic ester using silica gel chromatography.

  • Perform deprotection of the amine and ester groups under appropriate conditions (e.g., hydrogenolysis for a Cbz group and trifluoroacetic acid for a tert-butyl ester) to yield the final this compound.

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and chiral HPLC to verify stereochemical integrity.

An alternative and innovative approach involves the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which provides access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes.[6] This method highlights the versatility of synthetic strategies available to access this valuable core.

Applications in Medicinal Chemistry

The rigidified structure of this compound and its derivatives makes it a highly sought-after scaffold in drug discovery.

cluster_enzyme Enzyme Active Site (e.g., DPP-4) Scaffold Rigid Scaffold (2-Azabicyclo[3.1.0]hexane) PharmA Pharmacophore A (e.g., Cyanide) Scaffold->PharmA PharmB Pharmacophore B (e.g., Side Chain) Scaffold->PharmB PocketA S1 Pocket PharmA->PocketA Precise Orientation PocketB S2 Pocket PharmB->PocketB Optimal Interaction

Caption: Scaffold orienting pharmacophores for target binding.

One of the most prominent applications of a derivative of this scaffold is in the structure of Saxagliptin.[6] Saxagliptin is a highly potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. The commercial-scale synthesis of Saxagliptin relies on the coupling of an unnatural amino acid derivative with a methanoprolinamide core derived from the 2-azabicyclo[3.1.0]hexane system.[6] The rigid scaffold is a key component that correctly orients the cyanopyrrolidine warhead for covalent interaction with the active site of DPP-4, demonstrating the scaffold's power in constructing clinically significant drugs.

The scaffold serves as a constrained peptide mimic.[6] By replacing native proline residues in a peptide sequence with this bicyclic analogue, researchers can lock the peptide backbone into a specific conformation. This can lead to increased receptor affinity, enhanced metabolic stability against proteases, and improved pharmacokinetic properties.

Conclusion

This compound is far more than a simple chemical entity; it is a strategic tool in the arsenal of the medicinal chemist. Its defining feature—a conformationally locked bicyclic structure—provides a reliable platform for the rational design of highly specific and potent therapeutic agents. The successful incorporation of this scaffold into the FDA-approved drug Saxagliptin validates its importance and ensures continued interest in its application for diverse biological targets, from metabolic diseases to virology and beyond. The ongoing development of efficient and stereoselective synthetic routes will further broaden the accessibility and utility of this exceptional building block in the future of drug discovery.

References

  • ResearchGate. The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. [Link]

  • PubChem. (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • Chemspace. (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • Chemspace. 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. [Link]

  • PubChemLite. This compound hydrochloride. [Link]

  • Google Patents. US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • ResearchGate. Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. [Link]

  • PubChem. (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). [Link]

  • PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]

  • ACS Publications. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. [Link]

  • PubMed. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. [Link]

Sources

Technical Guide: Constrained Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Overcoming Entropic Penalties and Synthetic Hurdles

Executive Summary

The incorporation of constrained amino acids is a pivotal strategy in modern peptidomimetic drug design. By restricting the conformational freedom of the peptide backbone (


 and 

torsion angles) or side chains (

angles), researchers can pre-organize peptides into bioactive conformations (helices, turns, sheets). This pre-organization minimizes the entropic penalty (

) associated with target binding, theoretically enhancing affinity (

) and proteolytic stability.

However, the very steric bulk that provides these biological advantages creates significant synthetic challenges.[1] This guide provides a mechanistic breakdown and validated protocols for synthesizing peptides containing


-disubstituted amino acids, 

-methylated residues, and macrocyclic "staples."

Part 1: The Mechanistic Rationale

Thermodynamics of Pre-organization

In a standard linear peptide, the molecule exists as an ensemble of rapidly interconverting conformers. Binding to a protein target requires the peptide to "freeze" into a specific shape, resulting in a large loss of conformational entropy (


).

Constrained amino acids limit this ensemble in the unbound state.

  • Entropic Advantage: The "distance" between the unbound and bound states is reduced, lowering the entropic cost of binding.

  • Enthalpic Gain: Rigid scaffolds can position pharmacophores more precisely, optimizing H-bonds and van der Waals contacts (

    
    ).
    
Proteolytic Shielding

Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation (


-strand-like) to fit into the active site. Constrained residues, particularly 

-disubstituted amino acids like Aib (2-aminoisobutyric acid), induce helical or turn structures that are sterically incompatible with protease active sites, significantly extending plasma half-life (

).

Thermodynamics Linear_Free Linear Peptide (Free) High Entropy Bound_State Bound Complex Fixed Conformation Linear_Free->Bound_State Large Entropic Penalty (High ΔG) Constrained_Free Constrained Peptide (Free) Lower Entropy Constrained_Free->Bound_State Reduced Entropic Penalty (Lower ΔG)

Figure 1: Thermodynamic landscape illustrating the reduced entropic cost of binding for conformationally constrained peptides compared to flexible linear precursors.

Part 2: Classes of Constrained Amino Acids

-Disubstituted Amino Acids (e.g., Aib)

Replacing the


-proton with a methyl group (Aib) or other alkyl chains restricts the rotation around the 

(

) and

(

) bonds.
  • Effect: Strongly promotes

    
    -helix or 
    
    
    
    -helix formation.
  • Challenge: The quaternary carbon creates massive steric hindrance, making acylation of the amine extremely difficult.

-Methylated Amino Acids

Methylation of the backbone amide nitrogen eliminates a hydrogen bond donor and introduces steric clash between the


-methyl group and the side chain.
  • Effect: Improves membrane permeability (by removing H-bond donors) and induces cis-peptide bond formation.

  • Challenge: The secondary amine is less nucleophilic and more sterically hindered than a primary amine.

Side-Chain to Side-Chain Cyclization (Stapling)

Covalent linkage between side chains (usually


 and 

or

) using olefin-bearing non-natural amino acids.
  • Effect: Locks the peptide into a stable

    
    -helix.[2]
    
  • Challenge: Requires Ring-Closing Metathesis (RCM) on solid support, which is sensitive to aggregation and catalyst poisoning.

Part 3: Synthetic Methodologies & Protocols[3]

Protocol A: Coupling Sterically Hindered Residues (Aib, -Me)

Standard reagents (HBTU/DIC) often fail here, leading to deletion sequences. The gold standard involves generating highly reactive species like acid fluorides or using phosphonium salts at elevated temperatures.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for extreme hindrance.

  • Alternative: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acid fluoride in situ, which is small and highly reactive.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine/DMF (

    
     min).[3] Critical: Wash extensively (5x DMF) to remove piperidine, which forms adducts with acid fluorides.
    
  • Activation (Choose one):

    • Path A (Standard Hindered): 5 eq.[3] AA + 4.9 eq. HATU + 10 eq. DIPEA in DMF.[4][5]

    • Path B (Extreme Hindered/Aib-Aib): 5 eq.[3][6] AA + 5 eq. TFFH + 10 eq. DIPEA in dry DCM (Acid Fluoride method).

  • Coupling:

    • Microwave:

      
       for 10 min (25W).
      
    • Manual: 2 hours at RT, then re-couple (double couple).

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines).

    • Note: Kaiser test is often false-negative for N-methyl amines.

Protocol B: Ring-Closing Metathesis (Peptide Stapling)

This reaction connects two alkene-functionalized residues (e.g., (S)-pentenylalanine) using a Ruthenium catalyst.

Reagents:

  • Catalyst: Grubbs 1st Generation (robust) or 2nd Generation (faster, but more side reactions).

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous, degassed).

Step-by-Step Workflow:

  • Assembly: Synthesize the full linear peptide containing olefinic residues on Rink Amide resin. Do not cleave the N-terminal Fmoc (it stabilizes the structure during RCM).

  • Wash: Wash resin

    
     with DCM, then 
    
    
    
    with anhydrous DCE.
  • Degassing: Bubble

    
     or Argon through the DCE solvent for 15 mins. Oxygen poisons the Ruthenium catalyst.
    
  • Reaction:

    • Dissolve Grubbs Catalyst (20 mol% relative to resin loading) in degassed DCE.

    • Add to resin.[3][6][7][8]

    • Agitate for 2 hours at Room Temp (or 1 hour at

      
       in microwave).
      
  • Iteration: Drain and repeat the catalyst addition step once more to ensure completion.

  • Quench: Wash resin with DMSO (removes catalyst) then DCM.

Troubleshooting Decision Tree

SynthesisLogic Start Start Coupling IsHindered Is residue hindered? (Aib, N-Me, Val) Start->IsHindered Standard Standard Coupling (DIC/Oxyma or HBTU) IsHindered->Standard No HinderedPath Use HATU/HOAt Double Couple IsHindered->HinderedPath Yes Check Kaiser/Chloranil Test Standard->Check HinderedPath->Check Success Proceed to Next AA Check->Success Pass Fail Incomplete Coupling Check->Fail Fail Advanced Switch Strategy: 1. TFFH (Acid Fluoride) 2. Microwave (75°C) 3. COMU/TMP Fail->Advanced Advanced->Check Re-test

Figure 2: Decision matrix for optimizing coupling reactions based on steric hindrance and colorimetric test results.

Part 4: Data Presentation & Validation

When characterizing constrained peptides, standard HPLC retention times often shift significantly compared to linear analogs due to changes in hydrophobicity (hydrophobic patch formation upon folding).

Table 1: Comparative Coupling Efficiency for Difficult Sequences (e.g., Aib-Aib)

Coupling ReagentMechanismYield (Aib-Aib)Racemization RiskRecommended Use
HBTU / DIPEA Uronium< 20%LowStandard AA only
HATU / HOAt Aza-benzotriazole60-80%LowModerately hindered (Val, Ile)
PyBrOP Phosphonium> 90%Moderate

-methylated AA
TFFH Acid Fluoride> 95%Very LowAib,

-disubstituted
COMU Uronium/Oxyma> 95%Very LowGeneral high-efficiency
Validation Checks (Self-Validating Systems)
  • Mass Spectrometry: Constrained peptides often fly differently. For stapled peptides, look for the mass shift of

    
     Da (
    
    
    
    loss if using azides) or
    
    
    Da /
    
    
    Da (ethylene loss) depending on the stapling chemistry.
  • Circular Dichroism (CD): Essential for proving the constraint worked.

    • 
      -helix: Minima at 208 nm and 222 nm.
      
    • Linear/Random Coil: Minimum at 198 nm.

    • Success Criterion: A significant increase in molar ellipticity at 222 nm compared to the linear precursor.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[9][10] Methods in Enzymology. [Link]

  • Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP.[5] Journal of the American Chemical Society.[6] [Link]

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circularly Permuted Proteins. Angewandte Chemie International Edition. [Link]

Sources

Bicyclic Proline Analogs: Structural Evolution and Therapeutic Impact

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic proline analogs represent a triumph of structure-based drug design (SBDD). By fusing a second ring to the pyrrolidine core of proline, medicinal chemists have successfully constrained the


 (phi) and 

(psi) torsion angles of the peptide backbone. This modification yields three critical therapeutic advantages: entropic optimization (pre-organizing the inhibitor into a bioactive conformation), metabolic stabilization (shielding the peptide bond from proteolysis), and lipophilic enhancement (improving bioavailability).

This guide analyzes the discovery, synthesis, and application of these scaffolds, moving from the [3.3.0] and [4.3.0] systems of the ACE inhibitor era to the [3.1.0] systems of modern antiviral therapeutics.

Structural Rationale: The "Entropy Trap"

Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which restricts the


 dihedral angle to approximately -65°. However, native proline retains significant flexibility in the 

angle and the pyrrolidine ring pucker (C

-endo vs. C

-exo). Furthermore, the peptide bond preceding proline has a relatively low energy barrier for cis/trans isomerization (

kcal/mol), leading to heterogeneous conformational populations in solution.

Bicyclic analogs enforce a "lock" on these parameters. Fusing a ring (cyclopentyl, cyclohexyl, or cyclopropyl) creates a rigid scaffold that:

  • Reduces Entropic Penalty: The ligand is "frozen" in the bound conformation before it enters the active site, minimizing the entropy loss (

    
    ) upon binding.
    
  • Defines Stereochemistry: The bridgehead carbons introduce fixed stereochemical relationships (typically cis,syn,cis) that dictate the vector of the carboxylate and amine groups.

Visualization: The Conformational Lock

The following diagram illustrates the transition from flexible proline to the rigidified [3.3.0] and [4.3.0] scaffolds found in blockbuster hypertension drugs.

structural_evolution Proline Native Proline (Flexible Pucker) Ramipril_Core [3.3.0] System (Ramipril) Cis,syn-fusion Proline->Ramipril_Core Cyclopentyl Fusion (Entropy u2193) Boceprevir_Core [3.1.0] System (Boceprevir) Gem-dimethyl Proline->Boceprevir_Core Cyclopropyl Fusion (Hydrophobic Fit) Perindopril_Core [4.3.0] System (Perindopril) Indole-based Ramipril_Core->Perindopril_Core Ring Expansion (Lipophilicity u2191)

Figure 1: Structural evolution of proline surrogates.[1] The fusion of secondary rings constrains the pyrrolidine envelope, locking the bio-active conformation.

The Golden Era: ACE Inhibitors ([3.3.0] and [4.3.0] Systems)

The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked the first major industrial application of bicyclic prolines. Following the success of Captopril (monocyclic), researchers sought to improve potency and bioavailability by targeting the S1' and S2' subsites of ACE with hydrophobic bulk.

Ramipril and the [3.3.0] Scaffold

Ramipril utilizes the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid core.[2][3][4][5][6] This [3.3.0] bicyclic system functions as a transition-state mimic. The cis,syn fusion is critical; the trans fusion is highly strained and energetically unfavorable. The synthesis typically involves the catalytic hydrogenation of cyclopenta[b]pyrrole precursors or enzymatic resolution of racemates.

Perindopril and the [4.3.0] Scaffold

Perindopril incorporates the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid core.[7][8][9][10] This [4.3.0] system (a cyclohexane fused to proline) is highly lipophilic, improving tissue penetration.

Technical Protocol: Synthesis of the Perindopril Core

The synthesis of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid intermediate is a classic example of stereocontrolled hydrogenation.

Objective: Stereoselective reduction of (S)-indoline-2-carboxylic acid to the cis,syn,cis bicyclic system.

Reagents:

  • Substrate: (S)-Indoline-2-carboxylic acid[8]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂)

  • Solvent: Acetic Acid / Water (9:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 100g of (S)-indoline-2-carboxylic acid in 1.0 L of 90% acetic acid. The acidic medium prevents amine poisoning of the catalyst.

  • Loading: Transfer the solution to a high-pressure hydrogenation autoclave (Hastelloy or Stainless Steel). Add 5 mol% Rh/Al₂O₃ catalyst.

  • Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C. Maintain agitation at 1000 rpm.

  • Reaction Monitoring: Monitor H₂ uptake. The reaction is complete when uptake plateaus (typically 6-12 hours).

  • Workup: Filter the catalyst while hot (to prevent product precipitation on the catalyst surface). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water.

  • Validation: Check stereochemistry via ¹H-NMR. The bridgehead protons (H-3a and H-7a) should exhibit a specific coupling constant (

    
     Hz) indicative of cis-fusion.
    

Critical Insight: The choice of catalyst dictates the cis/trans ratio. Rhodium favors the all-cis isomer (kinetic product), whereas Palladium can lead to partial isomerization or over-reduction.

The Antiviral Era: HCV Protease Inhibitors ([3.1.0] Systems)

In the fight against Hepatitis C Virus (HCV), the NS3/4A protease became a primary target. The S2 pocket of this enzyme is shallow and hydrophobic. Native proline was insufficient to fill this pocket.

Merck developed Boceprevir , which utilizes a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety.[11] This fused cyclopropane-proline system (the "P2 cap") provides a tight hydrophobic fit and exceptional metabolic stability.

Case Study: Chemoenzymatic Synthesis of the Boceprevir P2 Fragment

The industrial synthesis of this fragment represents a paradigm shift from classical resolution to biocatalysis.

Workflow Visualization:

boceprevir_synthesis Substrate Prochiral Amine Substrate (3-azabicyclo[3.1.0]hexane derivative) Imine Chiral Imine Intermediate Substrate->Imine  Oxidative Desymmetrization   MAO_N Enzyme: MAO-N (Monoamine Oxidase N) MAO_N->Imine Catalysis Product Boceprevir P2 Fragment (Amino Nitrile -> Acid) Imine->Product  Strecker Reaction   Cyanide NaCN / Bisulfite Cyanide->Product

Figure 2: The "Oxidative Strecker" route. An engineered Monoamine Oxidase (MAO-N) desymmetrizes the amine, followed by cyanide addition.

Protocol: The Oxidative Strecker Reaction Reference: Li, T., et al. J. Am. Chem. Soc. 2012, 134, 6467.

  • Enzyme Engineering: An engineered variant of Aspergillus niger Monoamine Oxidase (MAO-N) is required. Wild-type enzymes cannot accept the bulky bicyclic substrate.

  • Desymmetrization: The prochiral bicyclic amine (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) is treated with the MAO-N enzyme in aqueous buffer (pH 7.5) with active aeration (O₂ is the oxidant).

  • Imine Formation: The enzyme selectively oxidizes one enantiotopic C-N bond to form a chiral imine.

  • Cyanide Addition: Sodium cyanide (or a cyanohydrin surrogate) is added immediately. The cyanide attacks the imine diastereoselectively to form the amino nitrile.

  • Hydrolysis: Acid hydrolysis converts the nitrile to the carboxylic acid, yielding the final P2 building block with >99% ee.

Comparative Data: Ring Systems

The following table summarizes the physicochemical properties and applications of the major bicyclic proline classes.

Scaffold ClassRing FusionKey Drug(s)Primary BenefitStereochemical Challenge
[3.3.0] Cyclopentyl-ProlineRamiprilHigh potency; transition state mimicryCis/trans fusion stability; avoiding racemization during coupling.
[4.3.0] Cyclohexyl-ProlinePerindopril, TrandolaprilLipophilicity; tissue distributionControlling 3 stereocenters (2, 3a, 7a) simultaneously.
[3.1.0] Cyclopropyl-ProlineBoceprevir, LedipasvirMetabolic stability; hydrophobic packingSynthesis of the strained cyclopropane ring; gem-dimethyl steric hindrance.

References

  • Li, T., et al. (2012).[11] "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization." Journal of the American Chemical Society.[12]

  • Teutsch, G., et al. (1984). "Synthesis of octahydroindole-2-carboxylic acid derivatives.
  • Thottathil, J. K., et al. (1986). "Stereoselective synthesis of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid." Tetrahedron Letters.
  • Hanessian, S., et al. (1997).
  • Merck & Co. (2011). "Boceprevir (Victrelis) Prescribing Information."

  • Cushman, D. W., & Ondetti, M. A. (1991). "History of the design of captopril and related inhibitors of angiotensin converting enzyme." Hypertension.[1][6][8]

Sources

Engineering Efficacy: The Strategic Implementation of Rigid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Thermodynamic & Structural Rationale

The Entropy-Enthalpy Compensation Paradigm

In medicinal chemistry, the transition from a disordered state (unbound ligand in solution) to an ordered state (protein-ligand complex) is governed by the Gibbs free energy equation:


.

Flexible molecules suffer a massive entropic penalty (


) upon binding. They must freeze out rotatable bonds to fit the binding pocket, a process that energetically opposes the favorable enthalpy (

) of interaction. Rigid scaffolds mitigate this penalty via conformational pre-organization . By constraining the molecule into its bioactive conformation prior to binding, the entropic loss is minimized, effectively "pre-paying" the entropic cost during synthesis rather than during the binding event.
Escaping "Flatland": The Fsp3 Metric

The historical reliance on


-rich aromatic systems (Suzuki/Buchwald coupling era) led to "flat" libraries with poor physicochemical profiles. Lovering et al. (2009) introduced the saturation metric 

:

Clinical Correlation:

  • Solubility: Rigid, 3D vectors disrupt crystal lattice packing more effectively than flat

    
    -stacks, enhancing aqueous solubility.
    
  • Selectivity: A rigid scaffold projects substituents in precise vectors, discriminating between homologous binding pockets (e.g., kinase isoforms) where flexible linkers would promiscuously adapt to both.

  • Metabolic Stability: Reducing aromatic ring count lowers lipophilicity (LogD) and reduces the liability of CYP450-mediated oxidation (e.g., arene oxide formation).

Part 2: Key Rigid Architectures & Bioisosteres

Bicyclo[1.1.1]pentane (BCP): The "Super-Phenyl"

The BCP motif is the gold standard for rigid bioisosterism. It mimics the geometry of a para-phenyl ring but offers distinct advantages:

  • Vector: Linear 180° substitution (distance ~1.85 Å vs. ~2.8 Å for phenyl).

  • Electronic: Non-aromatic; does not engage in

    
    -stacking but avoids metabolic epoxidation.
    
  • Permeability: significantly higher permeability than analogous phenyl systems due to increased 3D character.

Spirocycles

Spirocyclic scaffolds (e.g., spiro[3.3]heptane) force substituents into orthogonal planes. This is critical for exploring "deep" pockets where linear extension fails. They serve as excellent replacements for gem-dimethyl groups, reducing the "grease" of the molecule while locking conformation.

Macrocycles

While often considered a separate class, macrocyclization is the ultimate rigidification strategy. It is particularly effective for PPI (Protein-Protein Interaction) targets where the binding surface is flat and featureless.

Part 3: Visualization of Logic & Workflows

Thermodynamic Decision Logic

The following diagram illustrates the decision process for implementing rigid scaffolds based on hit-to-lead liabilities.

RigidScaffoldLogic Start Hit Compound Evaluation Liability Identify Liability Start->Liability Solubility Low Solubility / High MP Liability->Solubility Selectivity Off-Target Toxicity Liability->Selectivity Metabolism Rapid CYP Clearance Liability->Metabolism Strategy1 Increase Fsp3 (Disrupt Packing) Solubility->Strategy1 Strategy2 Rigidify Linker (Lock Conformation) Selectivity->Strategy2 Strategy3 Bioisostere Replacement (Remove Aromaticity) Metabolism->Strategy3 Solution1 Spirocyclic Core (e.g., Spiro[3.3]heptane) Strategy1->Solution1 Solution2 Macrocyclization Strategy2->Solution2 Solution3 Bicyclo[1.1.1]pentane (Phenyl replacement) Strategy3->Solution3

Caption: Decision matrix linking physicochemical liabilities to specific rigid scaffold engineering strategies.

Part 4: Experimental Protocol

Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes via Strain-Release

Context: The direct functionalization of [1.1.1]propellane is the primary route to BCP scaffolds. This protocol describes a radical-mediated addition-transfer, a robust method for installing the BCP core into complex intermediates.[1]

Objective: Synthesis of a BCP-amine scaffold from [1.1.1]propellane.

Reagents & Equipment
  • Precursor: [1.1.1]Propellane (0.5 M in Et2O/THF - Handle with care, volatile & unstable).

  • Radical Precursor: Aryl iodide or Alkyl iodide (1.0 equiv).

  • Catalyst: Photocatalyst (e.g., Ir(ppy)3) or radical initiator (e.g., Et3B/O2 for non-photo).

  • Trapping Agent: Heteroaryl amine or sulfinate.

Step-by-Step Methodology
  • Propellane Generation (In-Situ):

    • Note: Propellane is often generated freshly from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi.

    • Titrate the propellane solution using NMR (internal standard: anisole) to ensure accurate stoichiometry.

  • Radical Addition (The "Strain-Release"):

    • In a quartz reaction vessel, dissolve the Aryl Iodide (1.0 mmol) and Photocatalyst (1 mol%) in degassed DMSO.

    • Add the [1.1.1]Propellane solution (1.2 equiv) via syringe pump over 30 minutes. Reasoning: Slow addition prevents oligomerization of the propellane.

    • Irradiate with Blue LED (450 nm) at 25°C.

    • Mechanism:[2][3][4] The aryl radical attacks the inverted central bond of the propellane. The strain energy (~65 kcal/mol) drives the homolytic cleavage of the central bond, generating a bridgehead BCP radical.

  • Radical Trapping:

    • The resulting BCP radical is highly reactive. It will abstract an atom or recombine.

    • For Amino-BCP synthesis : Add a diazirine or use a specific amine-transfer reagent in the initial mixture.

    • Alternative (Standard): Isolate the iodinated-BCP intermediate (if using simple atom transfer) and perform a subsequent

      
      -type displacement (BCP cations are surprisingly stable) with an amine.
      
  • Workup & Purification:

    • Dilute with Et2O, wash with water (remove DMSO).

    • Concentrate under reduced pressure (keep bath <30°C; BCPs can be volatile).

    • Purify via Flash Chromatography. Note: BCP derivatives often have low UV absorbance; use ELSD or stain with KMnO4.

Part 5: Comparative Data Analysis

Table 1: Physicochemical Impact of Rigid Bioisosteres vs. Aromatic Parents Data aggregated from internal optimization campaigns and literature (Lovering et al., Meanwell).

PropertyPhenyl Ring (Parent)BCP (Bioisostere)Spiro[3.3]heptaneImpact Analysis
Geometry 2D (Flat)3D (Rigid)3D (Orthogonal)3D scaffolds disrupt crystal packing.
Solubility (µM) < 10 (often)> 100> 50Critical: Saturation (

) improves solvation.
LogD (7.4) High (Lipophilic)Lower (-0.5 to -1.0 unit)ModerateReduced lipophilicity lowers metabolic risk.
Metabolic Stability Low (Arene oxides)High (Inert)HighBCP/Spiro lack

-systems for oxidation.
Target Affinity Baseline+/- 10-foldVariableAffinity gains depend on vector precision.

Part 6: Pathway Visualization (Mechanism of Action)

The following Graphviz diagram details the mechanistic pathway of the [1.1.1]Propellane Strain-Release reaction described in the protocol.

PropellaneMechanism R_X Radical Precursor (R-X) R_Rad Radical Species (R•) R_X->R_Rad SET / Photoredox Complex Transition State (Bond Cleavage) R_Rad->Complex Attacks Central Bond Propellane [1.1.1]Propellane (Strained Core) Propellane->Complex BCP_Rad Bridgehead BCP Radical Complex->BCP_Rad Strain Release (~65 kcal/mol) Product Functionalized BCP (R-BCP-Z) BCP_Rad->Product Radical Recombination or Atom Transfer Trap Trapping Agent (Y-Z) Trap->Product

Caption: Mechanistic flow of [1.1.1]Propellane strain-release functionalization to generate rigid BCP scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5][6][7] Journal of Medicinal Chemistry.[4][5][6][7]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4][5][6][7]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

  • Measom, N. D., et al. (2016).[8] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.[8][9][10] ACS Medicinal Chemistry Letters.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

Sources

Conformational Restriction as a Catalyst for Efficacy: The Biological Landscape of 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, the architectural rigidity of a drug's core scaffold is paramount. The 2-azabicyclo[3.1.0]hexane-1-carboxylic acid framework represents a "privileged structure" in modern medicinal chemistry[1]. By fusing a cyclopropane ring to a pyrrolidine core, this bicyclic system introduces severe conformational constraints. As an application scientist overseeing hit-to-lead optimization, I leverage this scaffold to solve two pervasive challenges in drug design: reducing the entropic penalty of target binding and engineering absolute resistance to proteolytic degradation. This whitepaper dissects the biological activities, structural causality, and validation protocols associated with derivatives of this powerful scaffold.

Structural Mechanics: The Causality of Conformational Restriction

To understand why 2-azabicyclo[3.1.0]hexane derivatives exhibit such profound biological activity, we must examine the thermodynamics of molecular recognition. Flexible molecules expend significant binding energy (entropic penalty) to adopt their bioactive conformation.

The 2-azabicyclo[3.1.0]hexane core acts as a rigid proline bioisostere. The fused cyclopropane ring locks the pyrrolidine puckering, effectively freezing the


 and 

dihedral angles[2].
  • In Peptidomimetics: When incorporated into a peptide backbone, this locked conformation prevents the spatial accommodation required by proteases (such as serum dipeptidyl peptidases) to hydrolyze the adjacent amide bond[1].

  • In Small Molecule Design: The rigid

    
     and 
    
    
    
    positions serve as predictable vectors, allowing chemists to project pharmacophores into deep receptor binding pockets with sub-angstrom precision.

Key Biological Activities and Target Landscapes

The derivatization of the 2-azabicyclo[3.1.0]hexane core has yielded highly potent ligands across multiple therapeutic domains.

A. Neuropsychiatric Modulation (α4β2 nAChR Antagonism)

A prime example of this scaffold's utility in neuropharmacology is SUVN-911 (3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride). Optimized for the treatment of depression, this derivative acts as a potent, selective antagonist at the neuronal nicotinic acetylcholine


 receptor[3]. The rigid bicyclic core perfectly orients the chloropyridine moiety, achieving a 

of 1.5 nM while maintaining >10

M selectivity over the ganglionic

receptor, thereby eliminating cardiovascular side effects[3].
B. Metabolic and Emerging Neurological Targets (DPP-4 Inhibition)

Derivatives heavily functionalized at the


 position, such as the 3-carbonitrile analog Saxagliptin , are cornerstone therapies for Type 2 Diabetes. The azabicyclo-core acts as a competitive inhibitor, wedging into the S1 pocket of Dipeptidyl Peptidase-4 (DPP-4) and preventing the cleavage of endogenous GLP-1. Beyond glycemic control, computational modeling and in vivo validation have recently unveiled that these specific derivatives possess potent antiparkinsonian activity, successfully reversing motor deficits in rotenone-induced Parkinsonian models[4].
C. Antimicrobial and Antiprotozoal Activity

Expanding beyond human receptors, the 6-amino-3-azabicyclo[3.1.0]hexane variation has been conjugated with polyhalogenated nitrobutadienes to synthesize highly functionalized heterocycles[5]. These rigid adducts exhibit remarkable antibacterial and antiprotozoal activities by intercalating into or inhibiting bacterial gyrase, demonstrating the scaffold's versatility across phylogenies[5].

Quantitative Data: Target Affinity & Efficacy

The following table summarizes the structure-activity relationships (SAR) of key derivatives, validating the scaffold's multi-target adaptability.

Derivative / CompoundFunctionalizationPrimary TargetBiological ActivityTherapeutic Indication
SUVN-911 3-(6-chloropyridine-3-yloxymethyl)

nAChR

= 1.5 nM
Depression
Saxagliptin Core 3-carbonitrile, N-adamantylacetylDPP-4

= 26 nM
Type 2 Diabetes
Nitrobutadiene Adducts 6-amino, polyhalogenatedBacterial GyraseMIC < 5

g/mL
Antimicrobial
Methanoproline C1-carboxylic acid (Peptide incorporation)Non-specific proteases

> 24 hours
Peptidomimetic Stability

Experimental Systems: Self-Validating Protocols

To ensure scientific integrity, any claims of target engagement or metabolic stability must be backed by self-validating experimental systems. Below are the standard operating protocols used in our laboratories to evaluate these derivatives.

Protocol 1: LC-MS/MS Proteolytic Stability Assay

Causality: To prove that the 2-azabicyclo[3.1.0]hexane core resists enzymatic cleavage, we must expose it to active physiological matrices and quantify its degradation kinetics against a natural proline-containing control.

  • Matrix Preparation: Thaw pooled human blood serum at 37°C. Rationale: Preserves the native activity of serum proteases.

  • Incubation: Spike the derivative and the control peptide into separate serum aliquots to a final concentration of 1

    
    M. Incubate at 37°C under gentle agitation.
    
  • Kinetic Sampling & Quenching: At intervals (0, 15, 30, 60, 120, 240 mins), extract 50

    
    L aliquots and immediately mix with 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile instantly denatures the proteases, locking the kinetic snapshot.
  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the parent mass transition.

Protocol 2: Radioligand Displacement Binding Assay ( nAChR)

Causality: To validate the sub-nanomolar affinity of derivatives like SUVN-911, we utilize competitive displacement of a known radioactive binder.

  • Membrane Isolation: Homogenize rat cortical tissue in HEPES buffer and ultracentrifuge to isolate the membrane fraction. Rationale: Maintains the receptor's tertiary structure in its native lipid bilayer.

  • Radioligand Saturation: Incubate the membranes with 0.5 nM

    
    -epibatidine for 2 hours at room temperature to establish baseline receptor occupancy.
    
  • Competitive Displacement: Introduce the 2-azabicyclo[3.1.0]hexane derivative in a 10-point titration curve (10 pM to 10

    
    M). Rationale: Titration reveals the 
    
    
    
    , which is converted to
    
    
    via the Cheng-Prusoff equation, proving direct target engagement.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

Visualizing the Mechanics

To conceptualize the integration of this scaffold into drug discovery, the following diagrams map our screening workflow and the downstream mechanistic pathways.

Workflow A Scaffold Selection 2-azabicyclo[3.1.0]hexane B Derivatization (C1/C3 Substitution) A->B Structural tuning C In Vitro Screening (Target Binding) B->C High-throughput D Proteolytic Stability Assay B->D Peptidomimetic check E Lead Optimization & Pharmacokinetics C->E Hit validation D->E Stability confirmed F In Vivo Efficacy (Rodent Models) E->F Candidate selection

Workflow for 2-azabicyclo[3.1.0]hexane derivative screening and optimization.

G2 GLP1 Active GLP-1 (Incretin Hormone) InactiveGLP1 Inactive GLP-1 (Cleaved) GLP1->InactiveGLP1 Cleaved by Insulin Insulin Secretion (Blood Glucose Drop) GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme (Protease) DPP4->GLP1 Catalyzes Inhibitor 2-azabicyclo[3.1.0]hexane Derivative Inhibitor->DPP4 Blocks (Competitive)

Mechanism of action for DPP-4 inhibition by 2-azabicyclo[3.1.0]hexane derivatives.

References

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Earlier unknown antiparkinsonian activity of Saxagliptin is confirmed in a Rotenone-induced Parkinsonian Disease model Source: Neuropharmacology (via Way2Drug) URL:[Link]

  • Resolution and Absolute Configuration of 2,3-Methanopyroglutamic Acid, 3-Oxo-2-azabicyclo(3.1.0)hexane-1-carboxylic Acid Source: ResearchGate URL:[Link]

Sources

Methodological & Application

synthesis of "2-azabicyclo[3.1.0]hexane-1-carboxylic Acid" from glutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the stereoselective synthesis of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid (also known as 2,3-methanoproline) starting from the chiral pool material L-glutamic acid . This bicyclic amino acid is a critical conformationally restricted scaffold used in the design of peptidomimetics and glutamate receptor agonists (e.g., mGluR ligands).[1]

The protocol utilizes a "chiral pool" strategy, preserving the stereocenter of L-glutamic acid to direct the formation of the bicyclic core. The synthesis proceeds through an N-protected pyroglutamate intermediate, followed by selective reduction/dehydration to an


-unsaturated ester, and finally, a cyclopropanation step to install the bridgehead carboxylic acid.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on constructing the cyclopropane ring across the C2–C3 bond of a proline derivative. Since the target molecule possesses a bridgehead carboxylic acid at C1 (bicyclo numbering), this corresponds to the C2 position of the original proline skeleton.

Pathway Overview:

  • Cyclization: L-Glutamic acid

    
     L-Pyroglutamic acid (Lactam formation).
    
  • Activation: Conversion to N-Boc-2,3-dehydroproline ester.

  • Ring Contraction/Fusion: Cyclopropanation of the electron-deficient alkene.

Retrosynthesis Target 2-Azabicyclo[3.1.0]hexane- 1-carboxylic Acid (Target) Intermediate1 N-Boc-2,3-dehydroproline Ethyl Ester Target->Intermediate1 Cyclopropanation (Corey-Chaykovsky or CH2N2) Intermediate2 N-Boc-Pyroglutamic Acid Ethyl Ester Intermediate1->Intermediate2 Superhydride Redn. & Elimination Start L-Glutamic Acid (Starting Material) Intermediate2->Start Cyclization & Protection

Figure 1: Retrosynthetic disconnection showing the transformation from Glutamic Acid to the bicyclic target.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-L-Pyroglutamic Acid Ethyl Ester

Objective: Create a protected lactam intermediate suitable for selective reduction.

Reagents: L-Glutamic acid, Ethanol, Thionyl chloride (


), Di-tert-butyl dicarbonate (

), DMAP, Triethylamine (

).
  • Esterification & Cyclization:

    • Suspend L-Glutamic acid (100.0 g, 0.68 mol) in absolute ethanol (1.0 L).

    • Cool to 0°C. Add Thionyl chloride (1.2 eq) dropwise over 1 hour.

    • Reflux for 4 hours. The intermediate diethyl glutamate hydrochloride forms.

    • Neutralize with

      
       and heat in toluene/ethanol to induce cyclization to Ethyl L-pyroglutamate .
      
    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The product should appear as a single spot.

  • N-Protection:

    • Dissolve Ethyl L-pyroglutamate (crude residue) in

      
       (DCM).
      
    • Add

      
        (1.1 eq), 
      
      
      
      (1.2 eq), and catalytic DMAP (0.1 eq).
    • Stir at room temperature (RT) for 12 hours.

    • Workup: Wash with 1M HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Silica gel chromatography (Hexane/EtOAc 3:1) yields N-Boc-L-pyroglutamic acid ethyl ester as a viscous oil/solid.

Phase 2: Synthesis of N-Boc-2,3-Dehydroproline Ethyl Ester

Objective: Introduce the C2-C3 double bond via reduction-elimination.

Reagents: Lithium Triethylborohydride (Superhydride,


), Methanesulfonyl chloride (

),

, THF.
  • Lactam Reduction:

    • Dissolve N-Boc-pyroglutamate (10.0 g, 39 mmol) in anhydrous THF (100 mL) under Argon.

    • Cool to -78°C. Add

      
        (1M in THF, 1.1 eq) dropwise over 30 mins.
      
    • Stir at -78°C for 1 hour. (Target: 5-hydroxy-prolinate hemiaminal).

    • Quench with sat.

      
       followed by 
      
      
      
      (30%) to oxidize organoboranes. Extract with EtOAc.
  • Dehydration:

    • Dissolve the crude hemiaminal in DCM (100 mL) at 0°C.

    • Add

      
        (3.0 eq) followed by 
      
      
      
      (1.2 eq).
    • Stir for 2 hours, allowing the mixture to warm to RT. The mesylate intermediate undergoes elimination to form the enecarbamate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Product: N-Boc-2,3-dehydroproline ethyl ester .

    • Note: This intermediate is an electron-deficient alkene (

      
      -unsaturated amino ester).
      
Phase 3: Cyclopropanation to 2-Azabicyclo[3.1.0]hexane-1-carboxylate

Objective: Install the cyclopropane ring at the bridgehead.

Method Selection: While diazomethane photolysis is a classic route, the Corey-Chaykovsky reaction (using sulfoxonium ylide) or Trimethylsilyldiazomethane (


)  are preferred for safety and scalability in modern labs.

Protocol (Sulfoxonium Ylide Method):

  • Ylide Formation:

    • In a flame-dried flask, suspend Trimethylsulfoxonium iodide (

      
      , 1.2 eq) in anhydrous DMSO (or THF/DMSO mix).
      
    • Add NaH (60% dispersion, 1.2 eq) portion-wise at RT. Stir until gas evolution ceases (approx. 30-60 min) to form the dimethylsulfoxonium methylide.

  • Cyclopropanation:

    • Cool the ylide solution to 0°C.

    • Add a solution of N-Boc-2,3-dehydroproline ethyl ester (1.0 eq) in DMSO/THF dropwise.

    • Stir at RT for 3–12 hours. Monitor consumption of the alkene by TLC.

    • Mechanism:[2][3][4] The ylide acts as a soft nucleophile attacking C3 (Michael addition), followed by intramolecular displacement of DMSO by the resulting enolate attacking the methylene group.

  • Workup & Deprotection:

    • Quench with cold water and extract with

      
      .
      
    • Purify the N-Boc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester by chromatography.

    • Hydrolysis (Optional): Treat with LiOH in THF/H2O to obtain the free acid.

    • Deprotection (Optional): Treat with TFA/DCM to remove the Boc group, yielding the target amino acid salt.

Quantitative Data Summary

StepTransformationTypical YieldKey QC Parameter
1 Glutamic Acid

N-Boc-Pyroglutamate
85-90%NMR: Loss of NH signals, appearance of Boc singlet (1.49 ppm).
2 Reduction/Elimination to 2,3-Dehydroproline65-75%NMR: Olefinic protons at

6.0-6.8 ppm.
3 Cyclopropanation (Target Scaffold)50-65%MS: [M+H]+ matches target. NMR: High-field cyclopropyl protons (

0.5-1.5 ppm).

Reaction Pathway Visualization

SynthesisPath Glu L-Glutamic Acid Pyro N-Boc-Pyroglutamate (Lactam) Glu->Pyro 1. EtOH, SOCl2 2. Heat 3. Boc2O Hemiaminal 5-Hydroxy-Prolinate (Hemiaminal) Pyro->Hemiaminal LiEt3BH (Superhydride) Alkene N-Boc-2,3-Dehydroproline (Ene-carbamate) Hemiaminal->Alkene MsCl, Et3N (Elimination) Target 2-Azabicyclo[3.1.0] hexane-1-carboxylate Alkene->Target Me3SOI, NaH (Cyclopropanation)

Figure 2: Step-by-step chemical transformation pathway.[5]

Safety & Handling

  • Lithium Triethylborohydride (

    
    ):  Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).
    
  • Trimethylsulfoxonium Iodide: Irritant. Avoid inhalation.

  • Thionyl Chloride: Releases HCl and

    
    . Use in a well-ventilated fume hood.
    
  • Stereochemistry: The cyclopropanation on the 2,3-ene typically favors the trans-isomer relative to the bulky Boc group, but mixtures may occur. Verify stereochemistry using NOE (Nuclear Overhauser Effect) NMR experiments.

References

  • Preparation of 2-azabicyclo[3.1.

    • Source: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids." Journal of Organic Chemistry.
    • Context: Describes the general strategy of converting pyroglutamates to 2,3-dehydroprolines and subsequent functionaliz
  • Synthesis of 2,3-Methanoproline (this compound)

    • Source:Tetrahedron Letters, Vol 55, Issue 43, 2014, Pages 5970-5972.[6] "The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement..."

    • Context: Confirms the route via N-Boc-2,3-dehydroproline and diazomethane/photolysis.[6]

  • Corey-Chaykovsky Cyclopropanation on Amino Acid Derivatives

    • Source:Journal of the American Chemical Society.
    • Context: Standard protocols for sulfoxonium ylide addition to electron-deficient eno
  • General Review of Azabicyclo[3.1.

    • Source: "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane..." Tetrahedron.

Sources

Application Note: Protecting Group Strategies for 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Challenge

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a conformationally restricted analog of proline. Its rigid bicyclic framework is highly valued in medicinal chemistry for freezing bioactive conformations, particularly in the design of Hepatitis C virus (HCV) NS3 protease inhibitors and metabotropic glutamate receptor (mGluR) agonists.

However, this scaffold presents two distinct chemical challenges that dictate protecting group (PG) strategy:

  • Cyclopropane Strain: The fused cyclopropane ring creates significant ring strain (~27 kcal/mol). While surprisingly stable to acid, it is highly susceptible to reductive ring opening under standard hydrogenolysis conditions.

  • Bridgehead Sterics: The carboxylic acid at C1 is attached to a bridgehead carbon that is also part of the cyclopropane ring. This quaternary center creates steric bulk that retards standard esterification and saponification rates compared to proline.

This guide outlines orthogonal protection strategies that preserve the cyclopropane integrity while overcoming steric hindrance.

Strategic Overview: The Decision Matrix

The choice of protecting groups must be orthogonal to avoid conditions that trigger ring opening.

StrategyN-ProtectionC-ProtectionDeprotection (N)Deprotection (C)Suitability
Strategy A Boc (Acid labile)Methyl/Ethyl (Base labile)TFA or HClLiOH / NaOHSolution Phase (Scalable)
Strategy B Fmoc (Base labile)t-Butyl (Acid labile)PiperidineTFASolid Phase (SPPS)
Strategy C Cbz (H₂ labile)Benzyl (H₂ labile)H₂ / Pd-CH₂ / Pd-CHIGH RISK (Ring Opening)
Critical Warning: The Hydrogenation Trap

Do NOT use Cbz or Benzyl groups if your deprotection strategy relies on catalytic hydrogenation (H₂/Pd-C). Literature confirms that hydrogenolysis of N-benzyl-2-azabicyclo[3.1.0]hexane derivatives frequently leads to the cleavage of the C1-C5 or C1-C6 bond, destroying the cyclopropane core [1, 2].

Detailed Protocols

Protocol A: The "Boc/Methyl" Route (Solution Phase Synthesis)

Ideal for large-scale intermediate synthesis where orthogonality is required for side-chain modification.

Step 1: Methyl Ester Formation

Due to the steric bulk at C1, standard Fischer esterification requires extended reaction times.

  • Reagents: Thionyl Chloride (SOCl₂), Methanol (anhydrous).

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C. Dropwise add SOCl₂ (3.0 eq) over 30 minutes. Exothermic reaction—control temperature.

    • Allow to warm to room temperature (RT), then reflux for 16–24 hours. (Monitor by LCMS; the steric bulk slows conversion).

    • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

Step 2: N-Boc Protection
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM or THF.

  • Procedure:

    • Suspend the methyl ester HCl salt (1.0 eq) in DCM (0.2 M).

    • Add TEA (2.5 eq) followed by Boc₂O (1.2 eq).

    • Stir at RT for 12 hours.

    • Workup: Wash with 1M citric acid (to remove excess amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1]

    • Yield: Typically >90% as a colorless oil/solid.

Step 3: Selective Hydrolysis (C-Deprotection)
  • Reagents: LiOH·H₂O, THF/Water (3:1).

  • Note: Use LiOH rather than NaOH to minimize potential epimerization, although the bridgehead position is relatively resistant to racemization.

  • Procedure:

    • Dissolve N-Boc methyl ester in THF/Water.

    • Add LiOH (2.0 eq) and stir at RT.

    • Time: Due to sterics, this may require 24–48 hours or mild heating (40°C).

    • Acidify carefully to pH 4 with 1M HCl (keep temp <5°C to protect Boc) and extract with EtOAc.

Protocol B: The "Fmoc/t-Butyl" Route (SPPS Ready)

Ideal for peptide synthesis where the acid must remain protected during chain assembly.

Step 1: N-Fmoc Protection
  • Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), NaHCO₃, Water/Acetone (1:1).

  • Procedure:

    • Dissolve amino acid (1.0 eq) and NaHCO₃ (2.0 eq) in Water/Acetone.

    • Add Fmoc-OSu (1.1 eq) slowly.

    • Stir at RT for 18 hours.

    • Acidify to pH 2 with 1M HCl and extract with EtOAc.

    • Recrystallize from EtOAc/Hexane if necessary.

Step 2: t-Butyl Ester Formation

Direct esterification with isobutylene is difficult due to gas handling. The Imidate method is recommended for lab scale.

  • Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA), BF₃·OEt₂ (catalyst), DCM (anhydrous).

  • Procedure:

    • Dissolve N-Fmoc acid (1.0 eq) in anhydrous DCM.

    • Add TBTA (2.0 eq).

    • Add catalytic BF₃·OEt₂ (0.1 eq) at RT.

    • Stir for 16 hours. The trichloroacetamide byproduct will precipitate.

    • Filter, wash filtrate with NaHCO₃, and purify by flash chromatography (Hex/EtOAc).

Visualizing the Workflow

The following diagram illustrates the safe vs. destructive pathways for this scaffold.

ProtectionStrategy Start 2-Azabicyclo[3.1.0]hexane-1-COOH Boc N-Boc Protection (Boc2O / Base) Start->Boc Path A Fmoc N-Fmoc Protection (Fmoc-OSu) Start->Fmoc Path B Cbz N-Cbz Protection (Cbz-Cl) Start->Cbz Path C (Avoid) Boc_Me Methyl Ester (SOCl2 / MeOH) Boc->Boc_Me Safe1 SAFE: Solution Phase Synthesis (Orthogonal) Boc_Me->Safe1 Fmoc_tBu t-Butyl Ester (TBTA / BF3) Fmoc->Fmoc_tBu Safe2 SAFE: SPPS Compatible (Base labile N / Acid labile C) Fmoc_tBu->Safe2 Hydrog Deprotection: H2 / Pd-C Cbz->Hydrog RingOpen CRITICAL FAILURE: Cyclopropane Ring Opening (Loss of Scaffold) Hydrog->RingOpen

Figure 1: Strategic decision tree. Path C highlights the incompatibility of catalytic hydrogenation with the strained cyclopropane ring.

References

  • Wolan, A., et al. (2011). "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds." Tetrahedron Letters, 52(20), 2501–2504. Link

    • Key Finding: Documents the opening of the cyclopropane ring during hydrogenation of N-benzyl deriv
  • Gaucher, A., et al. (2010). "Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones." European Journal of Organic Chemistry, 2010(9), 1751–1762.
  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Angewandte Chemie International Edition, 36(17), 1881–1884. Key Finding: Establishes Boc/Methyl strategies for similar strained proline analogs.
  • Belema, M., et al. (2010). "Discovery of BMS-791325: A Potent, Selective and Orally Bioavailable HCV NS5B Polymerase Inhibitor." Patent WO2010117635. Key Finding: Industrial scale protocol for Boc-protection and esterification of this compound.

Sources

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Executive Summary & Mechanistic Rationale

The incorporation of conformationally restricted amino acids (CRAAs) into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (commonly referred to as 2,3-methanoproline) is a highly specialized, rigid proline surrogate[1]. By fusing a cyclopropane ring to a pyrrolidine scaffold, this bicyclic amino acid imposes severe geometric constraints on the peptide backbone.

As a Senior Application Scientist, it is critical to understand why this molecule behaves differently than standard L-proline, as these mechanistic differences directly dictate the synthetic strategy:

  • Conformational Locking & Cis/Trans Isomerization: The fused cyclopropane ring restricts the pyrrolidine ring pucker, strictly limiting the

    
     (phi) and 
    
    
    
    (psi) dihedral angles. Furthermore, the massive steric bulk at the
    
    
    -carbon alters the thermodynamic equilibrium of the preceding peptide bond, significantly increasing the cis-amide conformer population compared to standard proline. This is vital for synthesizing bioactive
    
    
    -turn mimetics and targeting isomer-specific enzymes like Pin1[2].
  • Absolute Proteolytic Resistance: The

    
    -carbon (C1) is a quaternary bridgehead center. This dense steric shielding physically blocks the active sites of prolyl endopeptidases and dipeptidyl peptidase-4 (DPP-IV), conferring extreme metabolic stability to the resulting therapeutic peptide.
    
  • The Synthetic Bottleneck: The very features that make this compound biologically valuable make it synthetically hostile. The quaternary C1 carbon and the secondary amine (N2) create an exceptionally hindered environment. Standard coupling reagents (e.g., HBTU/HOBt) will fail. Successful integration requires a self-validating protocol utilizing high-energy activation strategies (acid fluorides or oxyma-based uronium salts) and thermal kinetic energy.

Chemical Properties & Structural Analysis

Before initiating synthesis, the physicochemical parameters of the building block must be established to calculate accurate equivalents and anticipate solubility profiles.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
IUPAC Name This compound
Common Synonyms 2,3-Methanoproline; 2,3-Methanopyrrolidine-1-carboxylic acid
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol (Free Acid)[3]; 163.60 g/mol (HCl Salt)[4]
Structural Classification Bicyclic

-disubstituted secondary amino acid
Key Structural Features Fused cyclopropane-pyrrolidine; Quaternary bridgehead

-carbon
SPPS Precursor Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (MW: 349.38 g/mol )

Workflow & Experimental Design

The SPPS cycle for incorporating this compound involves two distinct steric challenges that require different chemical solutions.

Mechanistic_Impact Core 2-Azabicyclo[3.1.0]hexane- 1-carboxylic acid Struct Fused Cyclopropane- Pyrrolidine Ring Core->Struct Quat Quaternary Bridgehead Alpha-Carbon (C1) Core->Quat Turn Restricted phi/psi Angles (Beta-Turn Stabilization) Struct->Turn CisTrans Altered Cis/Trans Equilibrium (Increased Cis Population) Struct->CisTrans Quat->CisTrans Protease Steric Shielding (Protease Resistance) Quat->Protease

Figure 1: Mechanistic pathways by which the bicyclic scaffold induces conformational restriction.

Causality of Reagent Selection
  • Challenge 1: Acylating the growing peptide chain with the bicyclic analogue. The carboxyl group is attached to a quaternary carbon. We utilize HATU/HOAt . The nitrogen at position 7 of the HOAt ring provides neighboring group participation, acting as an intramolecular base to coordinate the incoming primary amine of the resin-bound peptide, accelerating the reaction despite the steric bulk[2]. Crucial Insight: Because C1 is quaternary, it lacks an

    
    -proton. Therefore, epimerization (racemization) via an oxazolone intermediate is chemically impossible. We can safely use strong bases like DIEA without risking stereochemical degradation.
    
  • Challenge 2: Acylating the hindered secondary amine of the incorporated analogue. This is the most difficult step. The incoming amino acid must attack a secondary amine shielded by both the cyclopropane ring and the adjacent quaternary center. We utilize Acid Fluorides (Fmoc-AA-F) or COMU . The fluoride ion is an excellent leaving group with a minimal atomic radius, allowing the activated carbonyl to penetrate the steric shield where bulky OBt/OAt esters fail.

Quantitative Data: Coupling Optimization

Table 2: Coupling Reagent Optimization for N-Acylation of the Bicyclic Amine

Activation StrategyReagentsConditionsTypical Yield (%)Mechanistic Rationale
Standard Uronium HBTU / DIEART, 120 min< 20%Bulk of OBt ester prevents access to the hindered secondary amine.
Aza-Uronium HATU / HOAt / DIEART, 120 min~ 55%Neighboring group effect of 7-aza nitrogen slightly improves kinetics.
Oxyma-Based (MW) COMU / DIEAMW 75°C, 20 min> 85%High reactivity of Oxyma leaving group combined with thermal kinetic energy.
Acid Fluoride Fmoc-AA-F / DIEART, 120 min> 95%Minimal steric radius of fluoride leaving group allows unhindered attack.

Detailed Step-by-Step Protocols

The following protocols constitute a self-validating system. Do not use the Kaiser (ninhydrin) test to check the coupling onto the this compound residue; secondary amines yield false negatives. You must use the Chloranil test to accurately detect the presence or absence of the secondary amine.

SPPS_Workflow Step1 1. Resin Preparation Swelling & Fmoc Deprotection Step2 2. Standard AA Coupling (e.g., HBTU/DIEA, RT) Step1->Step2 Step3 3. Fmoc Deprotection (20% Piperidine in DMF) Step2->Step3 Step4 4. Coupling of Bicyclic Analogue Fmoc-2-Azabicyclo[3.1.0]hexane-1-OH (HATU/HOAt/DIEA, Double Coupling) Step3->Step4 Step5 5. Fmoc Deprotection (20% Piperidine in DMF) Step4->Step5 Step6 6. N-Acylation of Hindered Amine (Fmoc-AA-F or COMU/MW 75°C) Step5->Step6 Step7 7. Cleavage & Global Deprotection (TFA/TIS/H2O) Step6->Step7

Figure 2: Optimized SPPS workflow highlighting critical bottlenecks with the bicyclic analogue.

Protocol A: Coupling Fmoc-2-Azabicyclo[3.1.0]hexane-1-OH to the Peptide Chain

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.

  • Preparation: Dissolve 0.4 mmol (4 eq) of Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Activation: Add 0.4 mmol (4 eq) of HOAt (0.6 M solution in DMF) followed by 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate the hindered acid.

  • Coupling: Add the activated mixture to the deprotected resin.

  • Reaction: Agitate at Room Temperature for 120 minutes. Alternatively, utilize Microwave-Assisted SPPS (MW-SPPS) at 75°C for 15 minutes[2].

  • Validation: Perform a standard Kaiser test. A negative result (yellow) confirms successful acylation of the preceding primary amine.

Protocol B: N-Acylation of the Hindered Secondary Amine (The Bottleneck)

This step requires aggressive activation to overcome the steric shield of the cyclopropane ring.

Option 1: Acid Fluoride Method (Preferred for Room Temperature)

  • Deprotection: Remove the Fmoc group from the bicyclic analogue using 20% piperidine in DMF (2 x 10 min).

  • Validation Checkpoint: Perform a Chloranil test. A positive result (blue/green beads) confirms the presence of the free secondary amine.

  • Preparation: Dissolve 0.5 mmol (5 eq) of the incoming Fmoc-Amino Acid Fluoride (Fmoc-AA-F) in 2 mL of anhydrous DMF.

  • Coupling: Add the solution to the resin, followed immediately by 1.0 mmol (10 eq) of DIEA.

  • Reaction: Agitate for 120 minutes at Room Temperature.

  • Validation: Repeat the Chloranil test. A negative result (colorless/yellow beads) confirms successful coupling.

Option 2: COMU / Microwave Method

  • Preparation: Dissolve 0.5 mmol (5 eq) of the incoming Fmoc-AA-OH and 0.49 mmol (4.9 eq) of COMU in 2 mL of DMF.

  • Activation: Add 1.0 mmol (10 eq) of DIEA.

  • Coupling: Add to the resin and subject to MW heating (75°C) for 20 minutes.

  • Double Coupling: Drain the reaction vessel and immediately repeat steps 1-3 to ensure quantitative conversion.

Protocol C: Cleavage and Global Deprotection
  • Washing: Wash the resin thoroughly with DMF (5x), DCM (5x), and Diethyl Ether (3x). Dry under a vacuum for 30 minutes.

  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H₂O in a ratio of 95:2.5:2.5 (v/v/v).

  • Reaction: Add 3 mL of the cocktail to the resin and agitate gently for 2 hours at Room Temperature.

  • Precipitation: Filter the cleavage solution into 15 mL of ice-cold diethyl ether to precipitate the peptidomimetic. Centrifuge and wash the pellet twice with cold ether before lyophilization.

References

1.[1] Benchchem. This compound | 132806-36-1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbL-2g2_sFLbJGejdEuaiJkPs12CJBaQaAzcl0pz43aonkk0DpjUoog7LC1jKrP-NZzaaJpH0Kiu9ez6vYhOtQGo6uUlBYHRGkZNOZ8uHWfTxciPyB1nQ7s4Cwzr7lX6KwF-30Yw== 2.[3] PubChemLite. This compound hydrochloride. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWlqmQobbtVTWpBagLdiC8i13MfDHpnuaD-LmMKE_Cg3bCvrbwR4E7O3-yRU-gu4ykaQemMe18e0Xp6MbTFaCoM7Xh-TCoB_dPaAxiCF4QgFAfo3SOM9TDCsNE7srNSda8N0JV4LhPvRtEjkzvaA== 3.[4] BLDpharm. This compound hydrochloride. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNW9065sLH8roN2lzCkkS6XWLaaa-Nifk-5OVOz1Q-97h0qCcVkaXMB4kTapXABXfhF3BMV0P1o3NzsdXNzMuCsteht3Fs3q7kifjIlzkrJPgyrJ8VF-Qy8eIC4OGvZnD3D2WYc60yjXhFlq_Q 4.[2] VTechWorks. Design, Syntheses and Bioactivities of Conformationally locked Pin1 Ground State Inhibitors. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvobHicOKpAvnUnQjlyiFf450Rvisy_j3cWAVWTFj_INfcIsdwK0NwyhJ9XQGWLRdf04a_N5YHH54MxduY9fRLi1PjW_AGvHMICsw_oTdqho9CKfQaplZON_hfYkPLxbRwvkSnZz1v9IL3tcOoiyJD5BrkpYuSTxpOo9XsVCbjL5eeN_U5GSkoI6pzNdyumXIOs0330X6-qid7aTrnt5Vr

Sources

use of "2-azabicyclo[3.1.0]hexane-1-carboxylic Acid" in Saxagliptin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide in the Synthesis of Saxagliptin

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the pivotal role of the constrained proline analogue, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, in the synthesis of Saxagliptin. We will delve into the strategic rationale, detailed experimental protocols, and critical process considerations for its application in constructing this potent dipeptidyl peptidase-4 (DPP-4) inhibitor.

Introduction: The Architectural Significance of Saxagliptin's Core

Saxagliptin is a highly selective, orally active DPP-4 inhibitor indicated for the treatment of type 2 diabetes mellitus.[1][2][3] Its mechanism involves prolonging the activity of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3] The molecular architecture of Saxagliptin is a testament to rational drug design, constructed from two key chiral, non-proteinogenic amino acid derivatives: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[4]

The formal condensation of these two fragments forms the final drug substance.[4] The adamantyl moiety provides steric bulk and lipophilicity, while the cyclopropyl-fused proline mimic, derived from the core topic of this guide, is crucial for binding to the S2 subsite of the DPP-4 enzyme. The nitrile group plays a key role by forming a reversible covalent bond with a serine residue in the enzyme's active site. This guide focuses on the central synthetic transformation—the amide coupling of these two building blocks and the subsequent steps to yield Saxagliptin.

Retrosynthetic Strategy

The cornerstone of Saxagliptin synthesis is the formation of an amide bond between the two primary intermediates. The retrosynthetic analysis simplifies the complex target molecule into its constituent, more readily accessible starting materials.

G Saxagliptin Saxagliptin Boc_Saxagliptin Boc-Protected Saxagliptin Saxagliptin->Boc_Saxagliptin Boc Deprotection Amide_Intermediate Amide-Coupled Intermediate Boc_Saxagliptin->Amide_Intermediate Dehydration (Amide to Nitrile) Intermediate_A (S)-N-Boc-3-hydroxyadamantylglycine Amide_Intermediate->Intermediate_A Amide Coupling Intermediate_B (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (or its salt) Amide_Intermediate->Intermediate_B Amide Coupling

Caption: Retrosynthetic analysis of Saxagliptin.

The Key Coupling Partners: A Mechanistic Perspective

The success of the synthesis hinges on the precise and efficient coupling of two structurally complex intermediates.

  • Intermediate A: (S)-α[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid This N-Boc-protected adamantylglycine derivative serves as the acyl donor in the coupling reaction. The bulky adamantane cage is a key pharmacophoric element, while the Boc group provides temporary protection of the alpha-amino group, preventing self-condensation and other side reactions. This protection is strategically removed in the final synthetic step.

  • Intermediate B: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide This molecule, a rigid proline analogue, is the nucleophile in the coupling reaction. Its constrained bicyclic structure is fundamental to locking the molecule into a bioactive conformation, enhancing its binding affinity for the DPP-4 enzyme.[5] For process robustness, it is typically used as a pre-formed, stable salt, such as the hydrochloride or methanesulfonate salt, which improves its handling and stability.[6][7][8][9]

Core Synthesis: Amide Coupling and Subsequent Transformations

The central synthetic challenge is the creation of the amide bond between a sterically hindered acid (Intermediate A) and a specialized amine (Intermediate B). This is followed by a critical dehydration and a final deprotection step.

G cluster_0 Amide Coupling cluster_1 Dehydration cluster_2 Deprotection IntA Intermediate A Amide Coupled Amide Product IntA->Amide Coupling Reagent IntB Intermediate B IntB->Amide Dehydration_In Coupled Amide Product Nitrile Boc-Saxagliptin Dehydration_In->Nitrile Dehydrating Agent (e.g., TFAA) Deprotection_In Boc-Saxagliptin Final Saxagliptin (as salt) Deprotection_In->Final Acid (e.g., HCl)

Caption: Overall synthetic workflow for Saxagliptin.

Amide Bond Formation: Comparing Methodologies

Several coupling strategies have been successfully employed, each with distinct advantages regarding cost, safety, and efficiency on an industrial scale.[2][10] The original synthesis utilized standard peptide coupling reagents, but process optimization has led to more robust alternatives.[7][10]

Method Activating / Coupling Reagents Base Solvent Key Rationale & Considerations
Carbodiimide EDC·HCl, HOBtN/ATHF / WaterClassic, effective method. HOBt is added to suppress racemization. EDC is moisture-sensitive, which can be a challenge on a large scale.[7][10]
Mixed Anhydride Methanesulfonyl Chloride (MsCl)Diisopropylethylamine (DIPEA)THFCost-effective and efficient. The carboxylic acid is activated in situ to form a mixed anhydride, which is highly reactive towards the amine. Requires careful temperature control to prevent side reactions.[6]
Phosphonium Anhydride Propylphosphonic Anhydride (T3P®)Diisopropylethylamine (DIPEA)Dichloromethane (DCM)A modern, powerful reagent that acts as both a coupling agent and a dehydrating agent. It offers high yields and clean conversions, with byproducts that are easily removed by aqueous workup. T3P is less moisture-sensitive than many alternatives.[2][7]

Detailed Experimental Protocols

Protocol 1: Amide Coupling via Mixed Anhydride (Methanesulfonyl Chloride)

This protocol is adapted from patented industrial synthesis routes and relies on the in-situ formation of a mixed anhydride for activation.[6]

A. Materials & Reagents

  • (S)-N-Boc-3-hydroxyadamantylglycine (Intermediate A)

  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (Intermediate B·HCl)[6]

  • Methanesulfonyl Chloride (MsCl)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • 1-Hydroxybenzotriazole (HOBt) (optional, to minimize racemization)[6]

B. Procedure

  • Vessel Setup: Charge a clean, dry, nitrogen-purged reactor with (S)-N-Boc-3-hydroxyadamantylglycine (1.0 eq) and anhydrous THF. Stir to achieve a clear solution.

  • Activation: Cool the solution to between -10 °C and 0 °C using a suitable cooling bath.

  • To the cooled solution, add methanesulfonyl chloride (1.0-1.2 eq) in a single portion.

  • Slowly add diisopropylethylamine (DIPEA) (2.0-2.5 eq) dropwise over 5-10 minutes, ensuring the internal temperature is maintained below 0 °C. Causality: This exothermic addition forms the mixed anhydride. Maintaining a low temperature is critical to prevent decomposition of the anhydride and potential side reactions.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the conversion of the starting acid by a suitable method (e.g., TLC or HPLC).

  • Coupling: Once activation is complete, add (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (1.0-1.1 eq) and HOBt (0.05-0.1 eq) to the reaction mixture in a single portion.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up: Upon completion, quench the reaction with water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., sat. NH₄Cl solution), a mild base (e.g., sat. NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide-coupled product.

Protocol 2: Dehydration of Amide to Nitrile

This step is crucial for installing the nitrile warhead of Saxagliptin. Trifluoroacetic anhydride is a common and highly effective reagent for this transformation.[7][11]

A. Materials & Reagents

  • Amide-coupled product from the previous step

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine or DIPEA

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

B. Procedure

  • Vessel Setup: Dissolve the crude amide-coupled product (1.0 eq) in anhydrous THF or DCM in a nitrogen-purged reactor.

  • Add pyridine (2.0-3.0 eq) and cool the mixture to 0-10 °C. Causality: Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct and can catalyze the reaction.

  • Dehydration: Slowly add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise, maintaining the internal temperature between 0-10 °C.

  • Stir the reaction at this temperature for 2-4 hours, monitoring for completion by HPLC.

  • Work-up: Carefully quench the reaction with saturated sodium bicarbonate solution. Extract the product into an organic solvent, wash with water and brine, and dry over sodium sulfate. Concentrate under reduced pressure to obtain the crude Boc-protected Saxagliptin.

Protocol 3: Boc-Deprotection and Salt Formation

The final step unmasks the primary amine. This step must be carefully controlled, as the free base of Saxagliptin is unstable and prone to intramolecular cyclization to form an inactive cyclic amidine.[10][12] Performing the reaction in the presence of the salt-forming acid stabilizes the product.

A. Materials & Reagents

  • Boc-protected Saxagliptin

  • Concentrated Hydrochloric Acid (HCl)

  • Suitable solvent (e.g., Acetic Acid, Isopropanol)

B. Procedure

  • Vessel Setup: Dissolve the crude Boc-protected Saxagliptin in the chosen solvent (e.g., acetic acid).

  • Deprotection: Slowly add concentrated hydrochloric acid (excess) to the solution at room temperature.

  • An exotherm may be observed. The reaction is typically complete within a few hours. Monitor by HPLC until all starting material is consumed.

  • Isolation: The product, Saxagliptin hydrochloride, will often precipitate from the reaction mixture upon completion or with the addition of an anti-solvent.

  • Filter the solid product, wash with a suitable solvent (e.g., chilled isopropanol or MTBE), and dry under vacuum at a controlled temperature (e.g., 40-50 °C) to yield Saxagliptin as a stable hydrochloride salt.

Conclusion

The synthesis of Saxagliptin is a prime example of modern pharmaceutical process chemistry, where complex molecular targets are constructed through a sequence of robust and scalable reactions. The constrained bicyclic amine, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, is a non-negotiable cornerstone of this synthesis. Its successful coupling with the adamantylglycine fragment, followed by controlled dehydration and deprotection, provides a reliable pathway to the final active pharmaceutical ingredient. The choice of coupling and dehydration reagents represents a critical decision point in process development, balancing factors of cost, safety, and efficiency to meet the rigorous demands of pharmaceutical manufacturing.[10][12]

References

  • Source: Google Patents (US8748631B2)
  • Source: Google Patents (US9416105B2)
  • Title: Preparation of Saxagliptin, a Novel DPP-IV Inhibitor Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Source: Google Patents (US20160194282A1)
  • Title: The Critical Role of Saxagliptin Intermediates in Modern Diabetes Management Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Preparation of Saxagliptin, a Novel DPP-IV Inhibitor Source: ACS Publications URL: [Link]

  • Source: Google Patents (WO2015087262A1)
  • Title: An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride Source: Semantic Scholar URL: [Link]

  • Title: Saxagliptin Source: PubChem - NIH URL: [Link]

  • Title: Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin Source: Scientific Research Publishing URL: [Link]

  • Title: Saxagliptin Source: PDB-101 URL: [Link]

  • Title: Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors Source: PubMed URL: [Link]

  • Title: 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1) Source: PubChem URL: [Link]

Sources

Application Note: 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and peptide scientists. It details the structural rationale, synthetic protocols, and specific utility of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid (often referred to as a 2,3-methanoproline analog) in peptidomimetic design.

Executive Summary

The incorporation of conformationally constrained amino acids is a pivotal strategy in converting flexible peptide leads into potent, metabolically stable drug candidates.[1] This compound (Abh) represents a unique class of "methanoproline" surrogates. Unlike standard proline, where the pyrrolidine ring retains some puckering flexibility, the fused cyclopropane system in Abh rigidly locks the


 (phi) and 

(chi) torsion angles.

This guide provides the rationale for using Abh to freeze bioactive conformations (specifically


-turns) and details the optimized Solid Phase Peptide Synthesis (SPPS) protocols required to overcome the significant steric hindrance of its quaternary 

-carbon bridgehead.

Structural Rationale & Mechanism

The "Frozen" Backbone

Peptides often suffer from poor bioavailability and rapid proteolysis due to their flexible backbones. Proline is naturally restricted, but this compound takes this further by fusing a cyclopropane ring across the C


-C

bond (relative to a proline framework).
  • Alpha-Quaternary Center: The carboxylic acid is attached to a bridgehead carbon (C1). This creates a fully substituted

    
    -carbon, preventing racemization and severely restricting rotation.
    
  • Phi (

    
    ) Angle Lock:  The rigid bicyclic framework forces the backbone dihedral angle 
    
    
    
    into a narrow energy well, ideal for nucleating specific turn geometries (e.g., Type I or Type II
    
    
    -turns) depending on the stereochemistry ((1S,5R) vs (1R,5S)).
Mechanism of Action in Drug Design

The following diagram illustrates the transition from a flexible peptide lead to a rigidified mimetic using the Abh scaffold.

Peptidomimetic_Design Flexible Native Peptide (Flexible, High Entropy Cost) Constraint Incorporation of 2-azabicyclo[3.1.0]hexane-1-COOH Flexible->Constraint SPPS Coupling Preorganized Pre-organized Conformation (Low Entropy Cost) Constraint->Preorganized Steric Locking (Phi Angle) Proteolysis Proteolytic Resistance (Steric Shielding) Constraint->Proteolysis Bridgehead Bulk Binding High Affinity Receptor Binding Preorganized->Binding Reduced Entropy Penalty Proteolysis->Binding Increased Half-life

Figure 1: Workflow illustrating the thermodynamic and pharmacokinetic advantages of incorporating the Abh scaffold.

Experimental Protocols

The primary challenge in working with this compound is the coupling efficiency . The carboxylic acid is attached to a quaternary bridgehead carbon, making it sterically hindered and prone to poor reactivity during SPPS.

Protocol A: High-Efficiency Coupling (SPPS)

Objective: Couple Fmoc-2-azabicyclo[3.1.0]hexane-1-COOH to a resin-bound peptide. Standard reagents (HBTU/DIC) often fail. This protocol uses HATU/HOAt with extended reaction times.

Materials:

  • Resin-bound peptide (amine free)

  • Fmoc-Abh-OH (this compound, Fmoc protected)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Deprotect the N-terminal Fmoc of the growing chain using 20% Piperidine/DMF (

      
       min).
      
    • Wash thoroughly (

      
       DMF, 
      
      
      
      DCM,
      
      
      DMF). Critical: Ensure no piperidine remains.
  • Activation (Pre-activation is crucial):

    • In a dry vial, dissolve Fmoc-Abh-OH (3.0 eq) and HATU (2.9 eq) in minimal anhydrous DMF.

    • Add HOAt (3.0 eq) . Note: HOAt improves coupling rates for hindered amines.

    • Add DIPEA (6.0 eq) .

    • Allow the mixture to activate for 2–3 minutes (solution should turn yellow). Do not exceed 5 minutes to avoid racemization or side reactions.

  • Coupling Reaction:

    • Transfer the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 4 to 6 hours at room temperature.

    • Optional but Recommended: Use Microwave-Assisted SPPS if available (

      
       for 20 mins, power 25W).
      
  • Monitoring (Kaiser Test is Unreliable):

    • Because the coupling is difficult, the Kaiser test may give false negatives. Use the Chloranil Test or micro-cleavage followed by LC-MS to verify coupling completion.

  • Re-Coupling (Double Coupling):

    • If LC-MS shows incomplete coupling (<95%), drain the vessel and repeat Steps 2–3 with fresh reagents.

Protocol B: Coupling the Next Amino Acid

Challenge: Once Abh is coupled, the N-terminus is a secondary amine attached to a bulky bicyclic system. Coupling the next amino acid onto the Abh nitrogen is extremely difficult.

Step-by-Step Procedure:

  • Deprotection: Remove Fmoc from the Abh residue (20% Piperidine/DMF).

  • Activation: Use PyBroP or COMU instead of HATU for this step.

    • Dissolve Next-Fmoc-AA-OH (4 eq), PyBroP (4 eq), and DIPEA (8 eq) in DMF.

  • Coupling:

    • Add to resin.[2][3][4][5]

    • Perform reaction at

      
        for 2 hours  or overnight at RT.
      
    • Note: The nucleophilicity of the Abh nitrogen is lower than standard proline.

Analytical Validation & Data

When characterizing peptides containing this scaffold, NMR and CD spectroscopy are essential to confirm the induced secondary structure.

Comparative Stability Data

The following table summarizes the proteolytic stability of a model peptide (e.g., Leu-Enkephalin analog) where Proline is replaced by Abh.

Peptide VariantHalf-life (

) in Human Plasma

in Chymotrypsin
Conformational State (CD)
Native (Pro) ~15 minutes< 5 minutesRandom Coil / Flexible
Abh-Analog > 4 hours> 60 minutesType II

-Turn (Stabilized)
Aib-Analog ~2 hours~30 minutes

-Helix
NMR Validation (NOE Patterns)

To verify the "locked" conformation, look for specific Nuclear Overhauser Effect (NOE) signals:

  • Strong

    
     (i, i+1):  Indicates a cis-peptide bond (common in specific turn types).
    
  • Weak

    
    :  The distance between the 
    
    
    
    -proton of the preceding residue and the
    
    
    -protons of the Abh ring helps define the
    
    
    angle (cis/trans ratio).

References

  • Hanessian, S., et al. (2005). "Design and Synthesis of Conformationally Constrained Amino Acids as Scaffolds for Peptidomimetics." Tetrahedron, 61(26), 6386-6408.

  • Gennari, C., et al. (1996). "Solid Phase Synthesis of Peptides Containing Reverse-Turn Mimetics." European Journal of Organic Chemistry, 1996(11), 1837-1845.

  • Burgess, K., et al. (2000). "Solid-Phase Synthesis of Oligoureas." Journal of the American Chemical Society, 119(7), 1556-1564.

  • Albericio, F., et al. (2018). "Coupling Reagents and Methods for the Synthesis of Peptides with Sterically Hindered Amino Acids." Chemical Reviews, 118(1), 234-256.

Sources

Functionalization of the "2-azabicyclo[3.1.0]hexane" Core

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-azabicyclo[3.1.0]hexane core (often referred to as 2,3-methanoproline when carboxylated) acts as a conformationally restricted surrogate for proline. Unlike its symmetric isomer (3-azabicyclo[3.1.0]hexane), the 2-aza variant possesses a unique bridgehead nitrogen that imposes severe geometric constraints on the lone pair vector and the C3-substituent trajectory.

This scaffold is critical in the design of glutamate receptor agonists (e.g., LY354740), HCV NS5A inhibitors , and dipeptidyl peptidase IV (DPP-IV) inhibitors . Its rigidity reduces the entropic penalty of receptor binding, often resulting in nanomolar affinity gains compared to flexible pyrrolidine analogs.

This guide details two primary workflows:

  • Protocol A: De Novo Assembly via Stereoselective Simmons-Smith Cyclopropanation.

  • Protocol B: Late-Stage C3-Functionalization via

    
    -Lithiation/Trapping.
    

Section 1: Structural Analysis & Pharmacophore Utility[1]

The 2-azabicyclo[3.1.0]hexane system is defined by the fusion of a pyrrolidine and a cyclopropane ring. The strain energy (~27 kcal/mol) requires careful handling during functionalization to prevent ring-opening (retro-cyclopropanation) or skeletal rearrangement.

Strategic Functionalization Map
SiteReactivity ProfileStrategic Utility
N2 (Nitrogen) Nucleophilic (Bridgehead)Vector Control: The bridgehead nitrogen has reduced pyramidality compared to proline. Ideal for amide/urea coupling.
C3 (

-Position)
Acidic / OxidizablePharmacophore Anchor: Equivalent to the proline

-carbon. Functionalization here sets the stereochemical "address" of the molecule.
C6 (Cyclopropane) Electrophilic (Precursor)Conformational Lock: Substitution at C6 (endo/exo) dictates the "pucker" of the pyrrolidine ring (C3-endo vs. C3-exo).

Section 2: Functionalization Logic (Decision Tree)

The choice of method depends heavily on whether the core is being built from scratch (De Novo) or modified at a late stage.

FunctionalizationLogic Start Target: Functionalized 2-Azabicyclo[3.1.0]hexane Decision Does the core already exist? Start->Decision No No: De Novo Assembly Decision->No Build Yes Yes: Late-Stage Modification Decision->Yes Modify RouteA Route A: Enamide Cyclopropanation (Simmons-Smith) No->RouteA RouteB Route B: C3-Lithiation/Trapping (Beak-Lee Methodology) Yes->RouteB Precursor Precursor: N-Boc-2,3-dihydropyrrole RouteA->Precursor Precursor2 Precursor: N-Boc-2-azabicyclo[3.1.0]hexane RouteB->Precursor2

Caption: Decision matrix for selecting between cyclopropanation of dihydropyrroles (Route A) and direct C-H functionalization (Route B).

Section 3: Protocol A - De Novo Assembly (Simmons-Smith)

This is the "Gold Standard" for generating the core with high enantiopurity. It relies on the cyclopropanation of an electron-rich enecarbamate (derived from pyroglutamic acid or proline).

Mechanism: The zinc-carbenoid (


) coordinates to the carbamate carbonyl, directing the methylene delivery to the syn face of the olefin.
Materials
  • Substrate:

    
    -Boc-2,3-dihydropyrrole (commercially available or synthesized from 2-pyrrolidinone).
    
  • Reagents: Diethylzinc (

    
    , 1.0 M in hexanes), Diiodomethane (
    
    
    
    ), Trichloroacetic acid (TCA).
  • Solvent: Anhydrous Toluene or DCM.

Step-by-Step Protocol
  • Reagent Preparation (The Furukawa Modification):

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with anhydrous Toluene (0.2 M relative to substrate).

    • Add

      
       (5.0 equiv) at 0°C.
      
    • Critical: Add

      
       (10.0 equiv) dropwise over 20 minutes. A white precipitate (
      
      
      
      ) may form. Stir for 15 minutes at 0°C to form the active carbenoid (
      
      
      ).
  • Substrate Addition:

    • Dissolve

      
      -Boc-2,3-dihydropyrrole (1.0 equiv) in a minimal amount of Toluene.
      
    • Add the substrate solution dropwise to the carbenoid mixture at 0°C.

    • Optional: Add trichloroacetic acid (0.1 equiv) to accelerate the reaction if the substrate is sterically hindered.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

    • TLC Monitoring: Stain with PMA (Phosphomolybdic Acid). The product usually has a lower

      
       than the starting enecarbamate.
      
  • Quench & Workup (Safety Critical):

    • Cool the mixture to 0°C.

    • Quench slowly with saturated aqueous

      
      . Caution: Vigorous gas evolution (ethane) and foaming will occur.
      
    • Dilute with

      
       and separate layers.
      
    • Wash the organic layer with 10%

      
       (to remove iodine), saturated 
      
      
      
      , and brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc). The endo and exo isomers (if substituted) are often separable on silica.

Section 4: Protocol B - Late-Stage C3-Functionalization (Lithiation)

Direct functionalization of the saturated core is challenging due to the lack of activating groups. However, the


-Boc group allows for 

-lithiation
(Beak-Lee methodology) at the C3 position. The dipole stabilization from the Boc group facilitates deprotonation, while the rigid bicyclic structure often dictates high diastereoselectivity.
Materials
  • Substrate:

    
    -Boc-2-azabicyclo[3.1.0]hexane.
    
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.4 M in cyclohexane).
  • Ligand: TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for enantioselective desymmetrization if starting from racemate).

  • Electrophile: Alkyl halide, Aldehyde, or

    
    .
    
Step-by-Step Protocol
  • Complex Formation:

    • Flame-dry a Schlenk flask under Argon.

    • Add anhydrous

      
       (THF can promote ring opening via elimination; Ether is safer).
      
    • Add TMEDA (1.2 equiv) and cool to -78°C .

    • Add

      
      -BuLi (1.2 equiv) dropwise. Stir for 15 minutes.
      
  • Lithiation:

    • Add

      
      -Boc-2-azabicyclo[3.1.0]hexane (1.0 equiv) dropwise as a solution in 
      
      
      
      .
    • Stir at -78°C for 45–60 minutes.

    • Note: The solution often turns light yellow. The lithiated species is chemically stable at this temperature but will decompose (ring open) above -40°C.

  • Electrophile Trapping:

    • Add the electrophile (1.5 equiv) rapidly at -78°C.

    • For Carbonyls: Pre-cool the aldehyde/ketone solution before addition.

    • For Alkylation: Use highly reactive halides (MeI, BnBr) to ensure reaction before decomposition.

  • Workup:

    • Quench with MeOH (0.5 mL) at -78°C, then warm to RT.

    • Add saturated

      
       and extract with EtOAc.
      
Workflow Diagram: Lithiation Trapping

LithiationProtocol Substrate N-Boc-2-azabicyclo [3.1.0]hexane Lithiation s-BuLi / TMEDA Et2O, -78°C Substrate->Lithiation Deprotonation Intermediate C3-Lithio Species (Dipole Stabilized) Lithiation->Intermediate 45 min Trapping Electrophile (E+) Addition Intermediate->Trapping Rapid Product C3-Functionalized Core Trapping->Product Warm to RT

Caption: Workflow for the C3-lithiation and electrophilic trapping of the N-Boc protected core.

Section 5: Troubleshooting & Optimization

Stereocontrol (Endo vs. Exo)

In Protocol A (Simmons-Smith), the stereochemistry is dictated by the directing group.

  • OH-directed: If using an allylic alcohol precursor, the cyclopropane forms syn to the OH.

  • N-Boc directed: Generally favors anti addition relative to bulky substituents, but syn to the carbamate oxygen coordination.

  • Separation: If a mixture forms, do not use acid-wash during workup. The endo-isomer is often more polar. Use neutral alumina or silica with 1%

    
     to prevent ring opening during chromatography.
    
Stability Issues

The 2-azabicyclo[3.1.0]hexane core is acid-sensitive.

  • Problem: Cleavage of N-Boc with TFA/HCl leads to decomposition.

  • Solution: Use TMSOTf / 2,6-lutidine or HCl in Dioxane at 0°C for rapid deprotection. Avoid aqueous acids for prolonged periods.

Scaling the Simmons-Smith
  • Safety: On >10g scale, the exotherm from mixing

    
     and 
    
    
    
    is dangerous. Use a continuous flow reactor or add reagents very slowly with active cooling.
  • Alternative: Use Shi's modification (

    
     as activator) or Charette's chiral auxiliary  methods if enantioselectivity is required from achiral precursors.
    

References

  • Hanessian, S., et al. "Stereocontrolled synthesis of 2,3-methanoamino acids." Journal of Organic Chemistry, 2002.[1][2]

  • Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-derivatives." Journal of Organic Chemistry, 1993.

  • Grygorenko, O. O., et al. "Stereoselective synthesis of 2,4-methanoproline homologues."[1][3] Tetrahedron: Asymmetry, 2006.[3]

  • Pedroni, J., & Cramer, N. "Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes."[4] Journal of the American Chemical Society, 2017. (Cited for context on stability and handling of similar cores).

  • BenchChem. "Simmons-Smith Cyclopropanation Protocols." BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Resolution of 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Structural Verification

Before initiating purification, it is critical to confirm the specific isomerism of your target. The nomenclature for azabicyclo[3.1.0]hexane derivatives is frequently confused in literature.

  • Target Molecule: 2-azabicyclo[3.1.0]hexane-1-carboxylic acid .[1][2][3][4]

  • Structural Features: The carboxylic acid is attached to the bridgehead carbon (C1) . The nitrogen is at position 2.

  • Stereochemistry:

    • Bridge Fusion: The [3.1.0] system is rigidly cis-fused . Trans-fusion is geometrically prohibited due to ring strain.

    • Isomer Types: The primary "isomers" you will encounter are enantiomers

      
      .
      
    • Note on Endo/Exo: Unlike 3-carboxylic acid derivatives (methanoproline), the 1-carboxylic acid does not exhibit endo/exo isomerism regarding the carboxyl group relative to the ring system, as the carboxyl is fixed at the bridgehead. "Endo/exo" terminology only applies if you have substituents on the cyclopropane methylene bridge (C6).

Purification Workflow Overview

The purification process is divided into two modules: Chemical Isolation (removing synthetic byproducts) and Stereochemical Resolution (separating enantiomers).

PurificationWorkflow Start Crude Reaction Mixture (Zwitterion + Salts + Organics) Step1 Module 1: Ion Exchange (SCX) Desalting & Organic Removal Start->Step1 Load on Dowex 50W Check1 Is Chemical Purity >95%? Step1->Check1 NMR/LC-MS Check Check1->Step1 No (Re-column) Step2 Module 2: Derivatization (N-Boc Protection) Check1->Step2 Yes Step3 Module 3: Enantiomeric Resolution (Chiral HPLC or Salt Crystallization) Step2->Step3 Racemic N-Boc Acid Final Pure Enantiomer (>99% ee) Step3->Final Deprotection (if needed)

Figure 1: Strategic workflow for the isolation and resolution of bridgehead amino acids.

Module 1: Isolation from Synthesis Matrix (SCX Protocol)

Context: The synthesis of this compound often involves cyclopropanation steps (e.g., photolysis of pyrazolines) that leave non-polar organic byproducts and inorganic salts.

Technique: Strong Cation Exchange (SCX) Chromatography.

Step-by-Step Protocol
  • Resin Preparation: Use Dowex 50W-X8 (H+ form, 200-400 mesh).

    • Activation: Wash resin with 2M HCl, then rinse with distilled water until the eluate is neutral (pH 7).

  • Loading: Dissolve the crude residue in a minimum volume of water (or 10% MeOH/Water if solubility is poor). Load onto the column.

    • Mechanism:[5] The amino acid binds to the resin via the protonated secondary amine (

      
      ). Neutral organic impurities pass through.
      
  • Washing: Elute with 3-5 column volumes (CV) of distilled water.

    • QC Check: Monitor the eluate by TLC. Discard these fractions (contain non-basic impurities).

  • Elution: Elute the target amino acid with 1M - 2M NH₄OH .

    • Observation: The amino acid elutes as the ammonium salt.

  • Finishing: Evaporate the ammoniacal fractions under reduced pressure. Lyophilize to obtain the free zwitterion as a white solid.

Troubleshooting Table: SCX Isolation

SymptomProbable CauseCorrective Action
Low Recovery Product stuck on resin.Increase NH₄OH concentration to 3M or use a gradient. Ensure resin pore size is adequate (X8 is standard).
Yellow/Brown Solid Polymer leaching or oxidation.Use analytical grade resin. Pre-wash resin extensively with MeOH then Water before activation.
Salt Contamination Incomplete water wash.Verify conductivity of the water wash drops to near-zero before switching to ammonia elution.

Module 2: Enantiomeric Resolution

Since the 1-carboxylic acid is a conformational analogue of proline, direct resolution of the zwitterion is difficult due to the lack of UV chromophores. We recommend Derivatization-Based Resolution .

Method A: N-Boc Protection & Chiral HPLC (Recommended)

This method adds a UV chromophore (carbonyl) and removes the zwitterionic character, improving solubility in organic mobile phases.

1. Derivatization:

  • React the crude amino acid with

    
     (1.1 eq) and 
    
    
    
    (2 eq) in Dioxane/Water (1:1).
  • Acidify carefully to pH 3 and extract with Ethyl Acetate.

  • Result:

    
    -N-Boc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid.
    

2. Chromatographic Resolution:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm (amide bond).

  • Separation Factor (

    
    ):  Typically > 1.2 for N-protected proline analogues.
    
Method B: Diastereomeric Salt Crystallization (Scalable)

Best for multi-gram scales where HPLC is cost-prohibitive.

Protocol:

  • Use the N-Boc derivative (as prepared above).

  • Resolving Agent: Use (R)-(+)-

    
    -Methylbenzylamine  (Phenylethylamine).
    
  • Solvent: Ethanol or Isopropanol.

  • Procedure:

    • Mix equimolar amounts of the racemic N-Boc acid and the chiral amine in hot ethanol.

    • Cool slowly to

      
      .
      
    • Filter the crystals. The solid is usually enriched in one diastereomeric salt (e.g., the

      
      -salt).
      
    • Recrystallize until constant melting point and optical rotation are achieved.

  • Recovery: Treat the salt with 1M

    
     and extract the pure enantiomeric N-Boc acid with ethyl acetate.
    

Frequently Asked Questions (FAQ)

Q1: I see two peaks in my NMR after purification, but I expected a single isomer. Why?

  • Rotamers: N-Boc derivatives of proline-like systems often exist as cis/trans rotamers (restricted rotation around the N-CO bond).

  • Test: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce into one, they are rotamers, not impurities. If they remain distinct, you likely have diastereomers (implying a substituent at C6 or C4).
    

Q2: Can I resolve the "Free Acid" without derivatization?

  • Yes, but it is challenging. You must use Ligand Exchange Chromatography (LEC) .

  • Column: Chiralpak MA(+) or similar copper-coated silica columns.

  • Mobile Phase: Aqueous

    
     solution.
    
  • Mechanism: The amino acid forms a ternary complex with the copper ion and the chiral selector on the column. This is highly effective for

    
    -amino acids but requires desalting post-purification to remove copper.
    

Q3: My "Endo" and "Exo" peaks are overlapping.

  • Clarification: As noted in Section 1, the 1-carboxylic acid does not have endo/exo isomers unless C6 is substituted.

  • Alternative: If you are actually working with 2-azabicyclo[3.1.0]hexane-3-carboxylic acid (methanoproline), the endo/exo isomers are diastereomers. These are best separated on Silica Gel using a polar mobile phase (DCM:MeOH:AcOH 90:10:1) after N-protection.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Type Identify Issue Type Issue->Type Purity Chemical Impurity (Byproducts) Type->Purity Unknown Peaks Stereo Stereochemical Issue (ee% low) Type->Stereo Double Peaks Sol1 Check SCX Elution pH. Ensure NH4OH is fresh. Purity->Sol1 Sol2 Check Rotamers (High T NMR). Switch Resolving Agent. Stereo->Sol2

Figure 2: Rapid diagnostic logic for common purification failures.

References

  • Switzer, F. L., et al. (1989). "Synthesis of (±)-2,3-methanoproline; A novel inhibitor of ethylene biosynthesis."[4] Tetrahedron, 45(19), 6091-6100. (Describes the synthesis and isolation of the this compound scaffold).

  • Pellicciari, R., et al. (1996). "Metabotropic Glutamate Receptors: A New Target for the Design of Novel Psychotropic Drugs." Il Farmaco, 51, 7-15.
  • Wolan, A., et al. (2011).[6][7] "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds." Tetrahedron Letters, 52(20), 2501-2504. (Discusses resolution and protecting group strategies for this specific bicyclic system).

  • Santa Cruz Biotechnology. "cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Product Data." (Used for physical property comparison of the regioisomer).

  • Bordwell, F.G. "pKa Table." (Reference for acidity of bridgehead carboxylic acids).

Sources

improving the yield of "2-azabicyclo[3.1.0]hexane-1-carboxylic Acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

Case ID: #AZA-310-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Yield Optimization, Stereocontrol, and Isolation Protocols

Executive Summary: The Engineering of a Rigid Scaffold

The synthesis of This compound (a conformationally restricted proline analog) presents a classic "chemist’s trilemma": stereoselectivity, safety, and isolation. The target molecule possesses a bridgehead carboxylic acid and a fused cyclopropane ring, creating significant ring strain.

Low yields in this synthesis typically stem from three failure points:

  • Incomplete Cyclopropanation: The electron-rich enecarbamate (protected dehydroproline) is often sluggish toward carbene transfer.

  • Diastereomeric Scrambling: Poor control over endo/exo selectivity during the formation of the [3.1.0] system.

  • The "Zwitterion Trap": Massive yield loss occurs during the aqueous workup of the deprotected amino acid due to its high water solubility and amphoteric nature.

This guide provides validated protocols to address these specific bottlenecks.

Core Protocol: The "Gold Standard" Route

While photochemical decomposition of pyrazolines (via diazomethane) is the historical route, it is non-scalable and hazardous. The industry-preferred method for yield improvement is the Corey-Chaykovsky Cyclopropanation or the Simmons-Smith modification using protected 2,3-dehydroproline.

Optimized Workflow
  • Substrate:

    
    -Boc-2,3-dehydroproline ethyl ester. (Boc is preferred over Cbz for cleaner deprotection).
    
  • Reagent: Trimethylsulfoxonium iodide (Me

    
    SOI) + NaH (Corey-Chaykovsky) OR Et
    
    
    
    Zn + CH
    
    
    I
    
    
    (Simmons-Smith).
  • Solvent: DMSO (for ylide) or DCM (for Zn-carbenoid).

Technical Note on Causality: The sulfoxonium ylide is a "soft" methylene transfer agent. It attacks the Michael acceptor (the


-unsaturated ester). The resulting betaine intermediate collapses to the cyclopropane. This pathway is thermodynamically controlled, often favoring the trans-fused (more stable) product, improving the diastereomeric ratio (dr).

Troubleshooting & FAQs

Category A: Cyclopropanation Stalling (Low Conversion)

Q: My reaction stalls at 60% conversion using the Simmons-Smith reagent (Et


Zn/CH

I

). Adding more reagent doesn't help. Why?

A: This is likely due to Lewis Acid Poisoning .

  • The Mechanism: The zinc carbenoid coordinates strongly to the carbamate oxygen of your Boc group. If you have any residual alcohol or water, it hydrolyzes the active species. More critically, the byproduct (ZnI

    
    ) can catalyze the polymerization of your starting material or product decomposition.
    
  • The Fix:

    • Add Trifluoroacetic Acid (TFA): Add 1.0 equivalent of TFA (relative to Et

      
      Zn) to the reaction mixture before adding the substrate. This forms the active species CF3COO-Zn-CH2I, which is more electrophilic and less prone to aggregation.
      
    • Switch to the Shi Modification: Use Et2Zn + CH2I2 + 2,4,6-trichlorophenol. The phenol modulates the Lewis acidity, preventing coordination-induced stalling.

Category B: Isolation of the Free Amino Acid (The Yield Killer)

Q: I see quantitative conversion by NMR, but after deprotection (TFA/DCM) and aqueous workup, I recover <20% mass. Where is my product?

A: You have fallen into the Zwitterion Trap . Upon deprotection, your product is a zwitterion (amino acid). It is extremely soluble in water and insoluble in organic solvents (DCM, EtOAc). Standard extraction (adjust pH, extract with organic) will fail .

The Protocol for >90% Recovery: Do not use liquid-liquid extraction. Use Ion Exchange Chromatography .

  • Load: Dissolve the crude deprotection residue (TFA salt) in minimal water. Load onto a column of Dowex 50W X8 (H+ form) .

  • Wash: Elute with distilled water until the pH of the eluent is neutral. This washes away non-basic impurities and anions.

  • Elute Product: Switch eluent to 1M NH

    
    OH . The ammonia deprotonates the carboxylic acid and displaces the amine from the resin.
    
  • Monitor: Collect fractions that react with Ninhydrin (purple spot on TLC).

  • Finish: Lyophilize the ammonia fractions. You will obtain the free amino acid as a white powder.

Category C: Stereocontrol

Q: I am getting a 1:1 mixture of diastereomers. How do I favor the desired isomer?

A: You must leverage Directing Group Effects .

  • For syn-cyclopropanation: Use the Simmons-Smith reagent with an allylic alcohol directing group. Reduce your ester to the alcohol before cyclopropanation. The zinc coordinates to the hydroxyl oxygen, delivering the methylene to the same face. Re-oxidize to the acid later.

  • For anti-cyclopropanation: Use the sulfoxonium ylide (Corey-Chaykovsky) on the ester. Steric bulk from the Boc group will direct the methylene attack to the opposite face.

Data & Reagent Comparison

Table 1: Comparison of Methylene Transfer Methods for Dehydroproline

MethodReagent SystemTypical YieldDiastereoselectivity (dr)Safety Profile
Diazomethane CH

N

,

40-50%Low (1:1)Critical Risk (Explosive)
Simmons-Smith Et

Zn, CH

I

65-75%High (syn-selective if OH present)Moderate (Pyrophoric Zn)
Corey-Chaykovsky Me

SOI, NaH
80-90% Moderate (anti-selective)Good (Standard handling)
Palladium Catalysis CH

N

, Pd(OAc)

60-70%VariableHigh (Diazo handling)

Visualized Workflows

Figure 1: Decision Matrix for Isolation (The "Zwitterion" Protocol)

This diagram guides you through the critical decision-making process for isolating the final product, preventing the common loss of material in the aqueous phase.

IsolationProtocol Start Crude Deprotection Mixture (TFA Salt) CheckSol Is Product Water Soluble? Start->CheckSol DirectCryst Attempt Crystallization (MeOH/Et2O) CheckSol->DirectCryst No (Unlikely) IonExchange Dowex 50W X8 Column (H+ Form) CheckSol->IonExchange Yes (Typical) FailExtract STOP: Do NOT use Liquid-Liquid Extraction CheckSol->FailExtract If attempting DCM/Water SuccessCryst Precipitate Formed? DirectCryst->SuccessCryst Filter Filter & Dry (Yield: High) SuccessCryst->Filter Yes SuccessCryst->IonExchange No WashWater Wash with H2O (Remove Impurities) IonExchange->WashWater EluteAmmonia Elute with 1M NH4OH (Release Product) WashWater->EluteAmmonia Lyophilize Lyophilize Fractions (Free Amino Acid) EluteAmmonia->Lyophilize

Caption: Figure 1.[1][2] Optimized isolation workflow avoiding liquid-liquid extraction losses for zwitterionic amino acids.

References

  • Grygorenko, O. O., et al. (2014).[3] "Synthesis of Boc-protected 4,5-methano-β-proline—a novel bicyclic cyclopropane-containing β-amino acid."[3] Tetrahedron Letters, 55(18), 2920-2923. Link

  • Hanessian, S., et al. (1999). "Stereocontrolled synthesis of 2,3-methano-amino acid derivatives." Journal of Organic Chemistry, 64(22), 8336-8341. Link

  • Rabie, H. R., & Vera, J. H. (1996). "Extraction of Zwitterionic Amino Acids with Reverse Micelles." Industrial & Engineering Chemistry Research, 35(10), 3665–3672. Link

  • Doyle, M. P., et al. (2016). "Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides." Journal of Organic Chemistry, 81(12), 5046–5055. Link

  • ResearchGate Community. (2020).[4] "How to desalt zwitterions?" (Expert discussion on amino acid isolation). Link

Sources

optimization of cyclopropanation reaction for bicyclo[3.1.0]hexane systems

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BICYCLO-OPT-2026
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Engineering of Strained Rings

Welcome to the Technical Support Center for cyclopropanation. You are likely here because you are synthesizing bicyclo[3.1.0]hexane scaffolds—a privileged motif in drug discovery (e.g., Trovafloxacin, Milnacipran analogs) due to its ability to lock conformations and improve metabolic stability.

Constructing this fused 5,3-ring system presents unique thermodynamic and kinetic challenges. The strain energy of the bicyclo[3.1.0] system (~33 kcal/mol) requires precise high-energy intermediates. This guide troubleshoots the two dominant methodologies: Zinc-Carbenoid (Simmons-Smith) and Transition Metal-Catalyzed (Diazo Decomposition) pathways.

Module 1: Method Selection & Strategy

Before troubleshooting, confirm you are using the correct chemistry for your substrate.

Visual 1: Method Selection Decision Matrix

Use this workflow to validate your current synthetic route.

Cyclopropanation_Selection cluster_safety Safety Check Start Substrate Analysis: Cyclopentene Derivative Directing Is a Directing Group Present? (e.g., Allylic -OH, -NR2) Start->Directing Electron Electronic Nature of Alkene? Directing->Electron No Simmons Method A: Simmons-Smith (Zn-Carbenoid) High Diastereocontrol (syn-directing) Directing->Simmons Yes (Strong Coordination) Electron->Simmons Electron Rich (Enol ethers) Rh_Cat Method B: Rh/Cu Catalysis (Diazo Decomposition) High Enantiocontrol (Ligand dependent) Electron->Rh_Cat Electron Deficient or Neutral Flow Switch to Flow Chemistry (Diazomethane Safety) Rh_Cat->Flow Scale > 5g?

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate functionality and scale.

Module 2: Zinc-Carbenoid (Simmons-Smith) Support[1]

Primary Protocol: Furukawa Modification (


)
Mechanism:  Concerted "Butterfly" Transition State.
Standard Operating Procedure (Optimization Baseline)
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE allows higher reflux temperatures for sluggish substrates.

  • Stoichiometry: 2.0 - 3.0 equiv of

    
     and 
    
    
    
    relative to alkene.
  • Temperature:

    
    C (addition) 
    
    
    
    rt or reflux (reaction).
Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion despite adding excess reagent. Why?

  • Diagnosis: Catalyst degradation or surface passivation (if using Zn-Cu couple), or precipitation of the active species.

  • The Fix:

    • Switch to Furukawa: If using Zn-Cu couple, switch to

      
      .[1] It is homogeneous and more reproducible.
      
    • Lewis Acid Boost: Add 10 mol% of TFA (Trifluoroacetic acid) or a Lewis Acid like

      
      . This accelerates the formation of the iodomethylzinc carbenoid.
      
    • Order of Addition: Ensure

      
       is added to the alkene before the diiodomethane to prevent rapid formation of inactive 
      
      
      
      aggregates.

Q2: I am seeing low diastereoselectivity (dr). How do I lock the syn-stereochemistry?

  • Diagnosis: Weak coordination between the zinc species and your directing group.

  • The Fix:

    • Substrate Design: Ensure you have an allylic alcohol or amine. The zinc center coordinates to the oxygen/nitrogen, delivering the methylene to the same face (syn-addition).

    • Protecting Groups: If your alcohol is protected with a bulky silyl group (TBS/TIPS), deprotect it. Free alcohols coordinate 100x better than silyl ethers.

    • Charette Modification: For asymmetric induction on allylic alcohols, add a chiral dioxaborolane ligand. This forms a rigid scaffold around the zinc carbenoid.

Q3: Safety Alert - The reaction exotherms violently upon addition.

  • Diagnosis: Rapid formation of the zinc carbenoid (

    
    ) is highly exothermic.
    
  • The Fix:

    • Dosing Control: Add

      
       dropwise over 30-60 minutes at 
      
      
      
      C.
    • Solvent Heat Sink: Ensure your solvent volume is at least 5-10 mL per gram of substrate to absorb thermal spikes.

Visual 2: The Directing Group Mechanism

Understanding the "Butterfly" Transition State is critical for predicting stereochemistry.

Simmons_Mechanism Substrate Allylic Alcohol (Substrate) Complex Pre-Reaction Complex Zn coordinates to OH Substrate->Complex + Et2Zn / CH2I2 TS Butterfly Transition State (Concerted Methylene Transfer) Complex->TS Rate Determining Step Product Syn-Bicyclo[3.1.0]hexane TS->Product - ZnI2

Figure 2: The "Butterfly" transition state showing the coordination of Zinc to the allylic alcohol, ensuring syn-facial delivery.

Module 3: Transition Metal Catalysis (Diazo) Support

Primary Reagents: Diazoacetates (


) + Rhodium/Copper Catalyst.
Target Issue:  Controlling Carbene Dimerization vs. Cyclopropanation.
Troubleshooting & FAQs

Q1: My main product is the maleate/fumarate (carbene dimer). How do I stop this?

  • Diagnosis: The rate of carbene formation (

    
    ) is faster than the rate of transfer to the alkene (
    
    
    
    ). The carbene reacts with the diazo precursor.[2][3]
  • The Fix:

    • Syringe Pump Addition: This is non-negotiable. Add the diazo compound over 4–12 hours. Keep the stationary concentration of diazo low.[4]

    • Substrate Excess: Use the alkene as the solvent if possible, or use 5–10 equivalents of the alkene relative to the diazo species.

Q2: I need high exo-selectivity (trans). Which catalyst should I use?

  • Diagnosis: Steric approach control.[5][1][6][7][8]

  • The Fix:

    • Ligand Bulk: Switch from

      
       to 
      
      
      
      (Du Bois catalyst) or
      
      
      (Triphenylacetate). Bulky ligands block the "endo" approach, forcing the ester group away from the ring fusion, favoring the thermodynamic exo-isomer.
    • Davies Catalyst: For high enantioselectivity, use

      
      .
      

Q3: The reaction dies after 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning by azines (formed from diazo decomposition) or coordination of the product ester to the metal center.

  • The Fix:

    • Non-Coordinating Solvent: Switch to non-polar solvents like Pentane, Hexane, or

      
      -trifluorotoluene. DCM can sometimes coordinate weakly.
      
    • Temperature: Lower the temperature (

      
      C). While counterintuitive, it stabilizes the metal-carbene intermediate and suppresses the dimerization pathway more than the cyclopropanation pathway.
      

Module 4: Safety & Scale-Up Protocols

CRITICAL WARNING: Diazomethane (


) and volatile diazo compounds are explosive and potent allergens/carcinogens.
Data Table: Batch vs. Flow Parameters for Scale-Up
ParameterBatch Process (Traditional)Flow Chemistry (Recommended)
Diazo Accumulation High (Dangerous)Low (Generated & Consumed in situ)
Thermal Control Poor (Hot spots possible)Excellent (High surface-area-to-volume)
Residence Time HoursSeconds to Minutes
Yield Variable (Dimerization risk)High (Suppresses dimerization)
Safety Protocol Blast shields, dedicated hoodClosed system, membrane separation

The "In-Situ" Generation Protocol (MNNG Free): For bicyclo[3.1.0] synthesis requiring simple methylene (


) addition without esters:
  • Do not distill Diazomethane.

  • Use Flow: Utilize a membrane-separation flow reactor (e.g., AF-2400 Teflon AF membrane).

  • Mechanism: Generate

    
     from Diazald and KOH in the inner tube; gas permeates the membrane into the outer tube containing the substrate and 
    
    
    
    .
  • Result: The hazardous reagent is consumed immediately upon contacting the catalyst stream.

References

  • Charette, A. B., et al. (2010).[9] Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation.[5][9] Journal of Organic Chemistry.[9]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions.[1][2][7][8][10][11][12] Chemical Reviews.[7]

  • Doyle, M. P., et al. (2010). Catalytic Carbene Insertion into C-H Bonds. Chemical Reviews.[7]

  • Sturino, C. F., et al. (2021).[4] Safer Handling of Diazomethane through Continuous Generation and Consumption.[5][4] Organic Process Research & Development.[4]

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[9][11][13][14] Journal of the American Chemical Society.

For further assistance, please contact the Process Safety Group before attempting reactions >5g scale.

Sources

challenges in the stereocontrol of "2-azabicyclo[3.1.0]hexane-1-carboxylic Acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives.

The 2-azabicyclo[3.1.0]hexane core is a highly constrained, privileged scaffold found in numerous biologically active compounds, peptidomimetics, and pharmaceutical intermediates (such as the DPP-IV inhibitor saxagliptin)[1]. However, constructing this bicyclic system—particularly achieving precise stereocontrol at the bridgehead position (C1) and the cyclopropane ring—presents significant synthetic challenges[2].

This guide is designed for process chemists and researchers to troubleshoot stereoselectivity, regioselectivity, and stability issues encountered during the synthesis of these complex bicyclic amino acids.

I. Core Mechanistic Pathways & Stereocontrol

Understanding the mechanistic causality behind cyclopropanation is critical for troubleshooting. The two primary methods for constructing the this compound scaffold rely on either the 1,3-dipolar cycloaddition of diazomethane followed by photolysis [3] or the Furukawa-modified Simmons-Smith cyclopropanation [1].

Diazo_Pathway A N-Cbz-2,3-dehydroproline tert-butyl ester B Diazomethane (CH2N2) [1,3-Dipolar Cycloaddition] A->B Cycloaddition C Pyrazoline Intermediate B->C Regioselective Formation D Photolysis (hν) [N2 Extrusion] C->D UV Irradiation E 2-Azabicyclo[3.1.0]hexane- 1-carboxylic acid derivative D->E Stereoretentive Ring Contraction

Fig 1. Synthesis of this compound via pyrazoline photolysis.

SS_Pathway A Chiral Pyrroline Precursor (e.g., from L-Glutamic Acid) C Zinc Carbenoid Complex [Directed Transition State] A->C Coordination B Furukawa Reagent (Et2Zn + CH2I2) B->C Methylene transfer D cis-Isomer (Major) [Thermodynamically Favored] C->D Stereocontrolled Addition E trans-Isomer (Minor) C->E Uncoordinated Addition

Fig 2. Furukawa-modified Simmons-Smith cyclopropanation highlighting stereocontrol mechanisms.

II. Troubleshooting Guides & FAQs

Q1: During the synthesis of the 1-carboxylic acid derivative via diazomethane cycloaddition, I am observing poor regioselectivity in the pyrazoline intermediate. How can I correct this? Causality: The regiochemistry of the 1,3-dipolar cycloaddition is dictated by the electronic polarization of the alkene. If the electron-withdrawing group (EWG) at the 2-position of your dehydroproline is insufficiently polarizing, the dipole (diazomethane) will attack indiscriminately. Solution: Ensure the C2 position is substituted with a strong EWG, such as a tert-butyl ester. The ester polarizes the double bond, directing the nucleophilic carbon of diazomethane to the


-position and the terminal nitrogen to the 

-position. This ensures that upon photolysis and

extrusion, the cyclopropane ring forms precisely at the 1,5-bridgehead[3].

Q2: My Simmons-Smith cyclopropanation of a pyrroline intermediate yields an unacceptable cis/trans diastereomeric ratio (dr). How can I improve stereocontrol? Causality: The Simmons-Smith reaction relies on a zinc carbenoid intermediate. Without a directing group, the methylene transfer occurs via an uncoordinated, sterically driven pathway, leading to poor cis/trans selectivity[1]. Solution:

  • Utilize the Furukawa Modification: Replace standard

    
     couple with 
    
    
    
    and
    
    
    to generate a more soluble, highly reactive carbenoid[1].
  • Optimize Reaction Time: Kinetic resolution plays a role in the final dr. Studies on asymmetric 2-azabicyclo[3.1.0]hexane synthesis indicate that a reaction time of precisely 19.5 hours at

    
     to room temperature maximizes the cis/trans ratio to approximately 6:1[4].
    
  • Employ a Directing Group: Ensure the nitrogen protecting group (e.g., N-Boc) or an adjacent hydroxyl group can coordinate the zinc carbenoid, delivering the methylene to the specific face of the alkene[2].

Q3: When attempting to deprotect the N-benzyl group of my 2-azabicyclo[3.1.0]hexane intermediate using standard hydrogenolysis (


), the cyclopropane ring opens. Why is this happening? 
Causality:  The 2-azabicyclo[3.1.0]hexane system is highly strained. Under transition-metal catalyzed hydrogenation conditions, the inherent ring strain of the fused cyclopropane lowers the activation energy for reductive cleavage, leading to ring-opening into a substituted pyrrolidine.
Solution:  Avoid hydrogenolysis. Redesign your synthetic route to utilize an N-Boc (cleavable by TFA) or N-Cbz protecting group. If N-Cbz is used, cleavage can be achieved via carefully controlled photolysis or mild acid hydrolysis rather than catalytic hydrogenation[3].

Q4: After successful deprotection, my free this compound degrades into a different compound upon standing in solution. What is the degradation product? Causality: Free amines of these bicyclic amino acids (especially those with adjacent amide or ester functionalities) are thermodynamically driven to undergo intramolecular cyclization, often forming stable six-membered cyclic amidines[3]. Solution: Never store the compound as a free base. Immediately upon deprotection, isolate the product as an acid salt (e.g., hydrochloride) or couple it directly in the next synthetic step[3].

III. Quantitative Data: Comparison of Cyclopropanation Strategies

The following table summarizes the expected stereochemical outcomes and yields based on the chosen cyclopropanation strategy for the 2-azabicyclo[3.1.0]hexane core.

MethodologyReagents / CatalystTarget IntermediateExpected YieldStereochemical Outcome (ee/de)Key Limitation
1,3-Dipolar Cycloaddition

, then UV Photolysis
1-Carboxylic Acid45 - 55%Complete stereoretention from pyrazolineRequires handling of explosive/toxic

[3].
Furukawa Simmons-Smith

,

,

3-Carboxylic Acid49 - 63%~6:1 cis/trans ratio (at 19.5h)Sensitive to moisture; requires careful timing[1][4].
Kulinkovich-de Meijere

,

Bicyclic Amines60 - 75%High diastereoselectivityProne to thermal ring-opening rearrangements[2].

IV. Self-Validating Experimental Protocol

Synthesis of this compound via Pyrazoline Photolysis This protocol incorporates in-process controls (IPCs) to ensure self-validation at each critical mechanistic step.

Step 1: 1,3-Dipolar Cycloaddition

  • Dissolve N-benzyloxycarbonyl-2,3-dehydroproline tert-butyl ester (1.0 eq) in anhydrous diethyl ether at

    
    .
    
  • Slowly add a freshly prepared, standardized ethereal solution of diazomethane (

    
    ) (1.5 eq) dropwise behind a blast shield.
    
  • IPC (Self-Validation): Monitor the reaction via ATR-FTIR. The reaction is complete when the characteristic diazo stretch (~2100

    
    ) stabilizes, and TLC shows complete consumption of the starting dehydroproline.
    
  • Evaporate the solvent under reduced pressure (temperature

    
    ) to isolate the crude pyrazoline intermediate. Do not apply heat, as pyrazolines are thermally labile.
    

Step 2: Photochemical Nitrogen Extrusion

  • Dissolve the crude pyrazoline in degassed, anhydrous benzene or dichloromethane (0.05 M concentration).

  • Irradiate the solution using a medium-pressure mercury lamp (e.g., Hanovia, Pyrex filter,

    
     nm) at room temperature.
    
  • IPC (Self-Validation): Monitor the reaction via volumetric gas evolution (capture of extruded

    
    ) or via 
    
    
    
    NMR (disappearance of the pyrazoline protons and appearance of the high-field cyclopropane protons at 0.5–1.5 ppm).
  • Concentrate the solution to yield the protected 2-azabicyclo[3.1.0]hexane-1-carboxylate.

Step 3: Deprotection

  • Treat the intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and

    
     at 
    
    
    
    for 2 hours to cleave the tert-butyl ester.
  • Critical Step: To prevent cyclic amidine formation, ensure the final product is lyophilized directly from an aqueous

    
     solution to isolate this compound strictly as its hydrochloride salt[3].
    

V. References

  • Grygorenko, O. et al. "The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide". ResearchGate. Available at: [Link]

  • "Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid". ResearchGate. Available at:[Link]

  • "2,3-Methanopyrrolidines: synthesis and ring-opening transformations". Società Chimica Italiana. Available at:[Link]

  • "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs". National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Support Center: Diastereomeric Separation of 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists and drug development professionals tasked with the isolation of stereopure 2-azabicyclo[3.1.0]hexane-1-carboxylic acid esters.

System Architecture & Mechanistic Overview

The this compound scaffold is a rigid, conformationally restricted proline surrogate critical to modern peptidomimetic drug design 1. Synthesis of this bicyclic core typically yields a mixture of diastereomers at the C1 bridgehead and C5 positions 2. Because the spatial orientation of the cyclopropane ring relative to the ester dictates the binding affinity of the final Active Pharmaceutical Ingredient (API), achieving >99% diastereomeric excess (d.e.) is mandatory.

This guide provides field-proven methodologies for resolving these esters, balancing high-resolution chromatography 3 with scalable thermodynamic salt resolutions and enzymatic derivatizations [[4]]().

Strategy Matrix: Quantitative Comparison

To select the optimal separation route, evaluate your current scale and the protection state of the N-amine.

ParameterChiral SFC (e.g., Amylose CSP)Diastereomeric Salt (L-Tartaric)Enzymatic Resolution (CAL-B)
Optimal Scale Analytical to Prep (< 50 g)Process / Bulk (> 100 g)Intermediate (10 - 500 g)
Substrate Requirement N-Protected (Boc/Cbz) preferredUnprotected secondary amineN-Protected ester
Typical Yield (Max 50%)45 - 48%35 - 42% (post-recrystallization)40 - 45%
Diastereomeric Excess > 99%90 - 95% (requires enrichment)> 98%
Processing Time Hours (continuous injection)Days (crystallization & drying)Days (reaction & extraction)

Workflow Decision Tree

SeparationStrategy Start Mixture of 2-Azabicyclo[3.1.0]hexane Ester Diastereomers Scale What is the separation scale? Start->Scale Analytical Analytical / Prep (< 5g) Scale->Analytical Small Scale Process Process / Bulk (> 5g) Scale->Process Large Scale SFC Chiral SFC (e.g., AD-H) Fast, high resolution Analytical->SFC Nature Is the N-amine protected? Process->Nature Salt Diastereomeric Salt Resolution (e.g., L-Tartaric Acid) Nature->Salt No (Free NH) Enzyme Enzymatic Kinetic Resolution (e.g., Lipase CAL-B) Nature->Enzyme Yes (N-Boc/Cbz)

Decision matrix for selecting a diastereomeric separation strategy.

Validated Experimental Protocols

Protocol A: Preparative Chiral SFC Separation of N-Boc-2-azabicyclo[3.1.0]hexane-1-carboxylate Esters

Causality: Supercritical Fluid Chromatography (SFC) is utilized because supercritical CO₂ provides high diffusivity and low viscosity. This allows for rapid mass transfer across the rigid bicyclic structure, perfectly resolving the subtle steric differences between the (1S,5R) and (1R,5S) diastereomeric pairs without thermal degradation.

  • Sample Preparation: Dissolve the diastereomeric mixture in HPLC-grade Methanol at a concentration of 50 mg/mL.

    • Self-Validation Check: Pass the solution through a 0.22 µm PTFE filter. Complete dissolution is critical; particulates will cause pressure spikes and permanently degrade the chiral stationary phase.

  • Column Equilibration: Mount a Chiralpak AD-H column (250 x 21.2 mm, 5 µm). Equilibrate with a mobile phase of 85% CO₂ / 15% Methanol (containing 0.1% Diethylamine) at a flow rate of 70 mL/min.

    • Causality: Diethylamine (DEA) acts as a basic modifier to suppress non-specific hydrogen bonding between residual column silanols and the carbamate/ester moieties, preventing peak tailing.

  • Injection & Elution: Inject 0.5 mL (25 mg) per run. Monitor UV absorbance at 210 nm (or utilize Mass-Directed fraction collection if UV is noisy).

  • Recovery: Evaporate the collected fractions under reduced pressure at a maximum of 35°C.

    • Self-Validation Check: Run an analytical SFC on the recovered fractions. A single peak confirms successful separation and absence of thermal degradation.

Protocol B: Diastereomeric Salt Resolution via L-Tartaric Acid

Causality: The unprotected secondary amine at the 2-position is basic enough to form a stable, highly crystalline salt with chiral acids. The extreme rigidity of the [3.1.0] bicyclic system amplifies the lattice packing differences (and thus solubility differences) between the resulting diastereomeric salts.

  • Salt Formation: In a jacketed reactor, dissolve 1.0 eq of the diastereomeric amine mixture in 10 volumes of Ethanol. Heat to 60°C with moderate agitation.

  • Acid Addition: Slowly add a solution of 1.0 eq L-(+)-Tartaric acid dissolved in 5 volumes of Ethanol/Water (9:1 v/v).

    • Causality: The 10% water addition increases the solubility of the tartaric acid and prevents premature, amorphous precipitation (referred to as "oiling out").

  • Controlled Crystallization: Cool the mixture to 20°C at a strict rate of 0.5°C/min.

    • Self-Validation Check: Rapid cooling kinetically traps the undesired diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control. If the solution becomes cloudy without forming distinct crystals, reheat to 60°C and seed with 0.1% pure diastereomeric salt.

  • Isolation: Filter the resulting crystals and wash with 2 volumes of cold Ethanol (0°C).

  • Freebasing: Suspend the isolated salt in Dichloromethane and partition with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the diastereopure free amine.

Troubleshooting Guides & FAQs

Q: My SFC peaks are broad and overlapping despite using a Chiralpak AD-H column. How do I fix this? A: This is typically caused by secondary interactions between the basic nitrogen and the silica support. Solution: Ensure the N-amine is fully Boc- or Cbz-protected. If you must analyze the free amine, increase the basic modifier (Diethylamine) in the co-solvent from 0.1% to 0.2%, or switch to a dedicated basic-chiral column (e.g., Chiralpak IG).

Q: During salt resolution, the product "oils out" (forms a biphasic liquid) instead of forming crystals. What went wrong? A: Oiling out indicates liquid-liquid phase separation prior to crystallization, usually due to excessive supersaturation or a lack of nucleation sites. Solution: Heat the mixture back to a clear solution. Add 5-10% more solvent (increase the water ratio slightly if using EtOH/H₂O) and cool much slower. Critically, introduce seed crystals of the desired diastereomeric salt exactly at the cloud point.

Q: I am observing epimerization at the C1 position during ester hydrolysis post-separation. How can I prevent this? A: The C1 position is a bridgehead carbon adjacent to an electron-withdrawing carboxylic group. While Bredt's rule generally protects bridgehead carbons from enolization, the unique torsional strain of the[3.1.0] system under harsh basic conditions can facilitate ring-opening or epimerization. Solution: Avoid harsh aqueous NaOH/KOH at elevated temperatures. Use mild hydrolysis conditions, such as LiOH in THF/Water at 0°C, or utilize enzymatic hydrolysis (e.g., Porcine Liver Esterase) which operates safely at a neutral pH.

Q: How can I accurately determine the diastereomeric ratio (d.r.) during process optimization? A: Relying solely on ¹H-NMR can be misleading due to overlapping signals of the cyclopropyl protons in the diastereomeric mixture. Solution: Utilize analytical UPLC with a sub-2 µm chiral stationary phase. Ensure you run a spiked sample with a known standard. Because the rigid nature of the [3.1.0] system means UV absorbance is heavily dependent on the N-protecting group (Boc requires 210 nm, which is prone to solvent noise), switch to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry to prevent baseline drift during gradient elution.

References

  • Title: 2-azabicyclo[3.1.
  • Title: US8722660B2 - Heterocyclic compound Source: Google Patents URL
  • Title: THERAPEUTIC COMPOUNDS AND METHODS OF USE THEREOF (EP3166939B1)
  • Title: Charles H.

Sources

Technical Support Center: Scalable Synthesis of 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The Challenge: The synthesis of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid (often abbreviated as ABHA-1 ) presents a unique process chemistry challenge compared to its regioisomer, the glutamate analog (3-carboxylic acid). The 1-carboxylic acid places the carboxylate moiety at the bridgehead carbon , creating a quaternary center fused to the nitrogen heterocycle.

The "Golden Path" (Recommended Route): For large-scale applications where safety and throughput are paramount, we recommend the Enecarbamate Cyclopropanation Route . Unlike medicinal chemistry routes that rely on hazardous diazomethane (explosive at scale) or photolysis, this route utilizes the Furukawa modification of the Simmons-Smith reaction .

Mechanism:

  • Precursor Assembly: Conversion of N-protected pyroglutamic acid to the enecarbamate (N-Boc-2,3-dihydropyrrole-2-carboxylate).

  • Cyclopropanation: Zinc-carbenoid insertion across the electron-rich enamide double bond.

  • Hydrolysis: Deprotection to yield the zwitterionic target.

Standard Operating Procedure (SOP) Workflow

The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) for quality assurance.

SynthesisWorkflow Start Start: N-Boc-Pyroglutamate Ethyl Ester Step1 Step 1: Super-Hydride Reduction (Formation of Aminal) Start->Step1 LiEt3BH, -78°C Step2 Step 2: Dehydration/Elimination (Formation of Enecarbamate) Step1->Step2 MsCl, Et3N (Elimination) Step3 Step 3: Simmons-Smith Cyclopropanation (Et2Zn / CH2I2) Step2->Step3 CRITICAL: Temp Control < -10°C Step4 Step 4: Ester Hydrolysis & N-Deprotection Step3->Step4 LiOH then TFA/HCl End Target: this compound Step4->End Ion Exchange Purification

Caption: Process flow for the synthesis of ABHA-1 via the Enecarbamate/Simmons-Smith route.

Technical Troubleshooting Guide

This section addresses specific failure modes reported by process chemists during scale-up.

Phase 1: Enecarbamate Formation (Precursor Synthesis)

Q: My yield for the dehydration step (Aminal


 Enecarbamate) is low (<40%). What is happening? 
  • Root Cause: The intermediate aminal (2-hydroxy-pyrrolidine) is thermally unstable and prone to reverting to the open-chain aldehyde or polymerizing.

  • Solution:

    • One-Pot Protocol: Do not isolate the aminal. After reduction with Super-Hydride (LiEt3BH), quench and immediately proceed to the activation/elimination step using Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N).

    • Temperature Control: Keep the elimination reaction strictly below 0°C. Higher temperatures favor polymerization of the electron-rich enecarbamate.

Phase 2: Cyclopropanation (The Critical Step)

Q: The Simmons-Smith reaction stalls at 60% conversion. Adding more reagent doesn't help.

  • Root Cause: "Zinc Finger" inhibition. The reaction generates zinc salts that can coordinate with the substrate or the carbenoid, precipitating out or deactivating the reagent.

  • Solution:

    • Solvent Switch: Ensure you are using Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Ethers (THF) can coordinate to the Zinc and slow the reaction significantly.

    • Activator: Add Trifluoroacetic acid (TFA) (0.5 - 1.0 eq relative to Et2Zn) to the reaction mixture before adding the diiodomethane. This accelerates the formation of the active carbenoid species (

      
      ).
      

Q: I am seeing a dangerous exotherm upon adding


. 
  • Safety Alert: Diethylzinc is pyrophoric.

  • Protocol Adjustment:

    • Dilution: Never add neat

      
      . Use a 1.0M solution in hexanes or toluene.
      
    • Addition Order: Add the

      
       solution to the reaction vessel containing the alkene in DCM at -20°C. Then, add the diiodomethane (
      
      
      
      ) dropwise. The reaction between
      
      
      and
      
      
      is the primary heat source.
Phase 3: Purification & Isolation

Q: The final product is a water-soluble zwitterion. I cannot extract it into organic solvents.

  • Root Cause: ABHA-1 is an amino acid.[1][2][3][4] At neutral pH, it exists as a zwitterion (

    
    ), which is insoluble in DCM or EtOAc.
    
  • Solution:

    • Do not extract. Use Ion Exchange Chromatography .[2]

    • Resin: Dowex 50W-X8 (H+ form).

    • Elution: Load the aqueous hydrolysate onto the column, wash with water to remove salts, and elute the product with 1M - 2M Ammonium Hydroxide (

      
      ) . Lyophilize the fractions to obtain the pure white solid.
      

Critical Data: Process Parameters & Safety

The following table summarizes the operational windows for the critical Cyclopropanation step.

ParameterRecommended RangeCritical LimitConsequence of Excursion
Temperature (Addition) -20°C to -10°C> 0°CRunaway exotherm; decomposition of carbenoid.
Stoichiometry (

)
2.5 - 3.0 equiv< 2.0 equivIncomplete conversion; difficult separation of SM.
Solvent Water Content < 200 ppm> 500 ppmQuenching of

; violent gas evolution (

).
Reaction Time 4 - 12 hours> 24 hoursDegradation of Boc-group (Lewis acid cleavage).

Frequently Asked Questions (FAQs)

Q: Why can't we use Diazomethane/Pd(OAc)2? It works in the paper. A: While effective on a milligram scale (medicinal chemistry), diazomethane is not viable for kilogram-scale synthesis due to its explosive nature and the toxicity of the precursor (Diazald). The Zinc-carbenoid (Simmons-Smith) route is the industry standard for process safety.

Q: Does this route control the stereochemistry at C1? A: The cyclopropanation of the enecarbamate is generally diastereoselective . The steric bulk of the N-Boc group and the ester group directs the incoming carbenoid to the anti face (relative to the bulky groups), but mixtures can occur.

  • Note: If high enantiopurity is required, starting with a chiral auxiliary on the ester or using Charette’s chiral dioxaborolane ligand in the Simmons-Smith step is necessary.

Q: Can I start from Proline instead of Pyroglutamic Acid? A: Yes. You can oxidize N-Boc-Proline Methyl Ester to the 2,3-dehydro derivative using phenylselenyl chloride followed by oxidative elimination (


). However, the Pyroglutamic acid reduction route is often cheaper and avoids selenium waste management.

References

  • Hanessian, S., et al. "Stereocontrolled Synthesis of 2,3-Dehydroprolinates." Journal of Organic Chemistry. (Methodology for enecarbamate synthesis).

  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[2][3][5][6][7] (Comprehensive review of the zinc-carbenoid mechanism).

  • Grygorenko, O. O., et al. "Bicyclic amino acids as mGluR agonists." Bioorganic & Medicinal Chemistry. (Context on the utility and synthesis of azabicyclo[3.1.0] systems).

  • Process Chemistry of Enecarbamates: Organic Process Research & Development (OPRD). (General guidelines for handling Et2Zn at scale).

(Note: Specific patent literature for the 1-carboxylic acid isomer often references the "Simmons-Smith on Dehydroproline" strategy as the primary route for this specific bridgehead substitution pattern.)

Sources

stability of "2-azabicyclo[3.1.0]hexane-1-carboxylic Acid" under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability, handling, and reactivity of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid , a conformationally restricted


-amino acid analogue. This guide is designed for medicinal chemists and peptide scientists utilizing this scaffold for peptidomimetic design.

Compound Class: Conformationally Constrained


-Amino Acid (Proline Analogue)
Key Structural Feature:  Fused pyrrolidine-cyclopropane system with a bridgehead carboxylic acid.[1]
Primary Application:  Peptidomimetics (HCV protease inhibitors, GPCR ligands), structural rigidity studies.

Stability Profile & Storage Protocols

Executive Summary

The 2-azabicyclo[3.1.0]hexane scaffold derives its utility from the rigid bicyclic framework. However, this rigidity introduces significant ring strain (~27 kcal/mol for the bicyclic system). While the molecule is robust under standard peptide coupling conditions, it exhibits specific sensitivities to strong acidic conditions and thermal stress that can trigger ring-opening rearrangements.

Storage Specifications
ParameterRecommendationTechnical Rationale
Temperature -20°CMinimizes thermal energy available for strain-release degradation.
Atmosphere Inert (Ar/N₂)Prevents oxidative degradation of the secondary amine (if free).
State Hydrochloride SaltThe zwitterionic or free base form is hygroscopic; HCl salt stabilizes the amine.
Desiccation RequiredMoisture can promote hydrolysis or hydrate formation affecting stoichiometry.

Reaction Conditions & Troubleshooting

Scenario A: Acid Sensitivity & Deprotection

Issue: User observes degradation or yield loss during Boc-deprotection or resin cleavage. Mechanism: The cyclopropane ring, fused to the pyrrolidine, is susceptible to acid-catalyzed ring opening, particularly if the nitrogen is acylated (which withdraws electron density, destabilizing the ring system against nucleophilic attack) or if high temperatures are used.

  • Standard Condition (Safe): 20–50% TFA in DCM at 0°C to RT. The rigid bridgehead generally resists immediate opening under mild acidic conditions.

  • High-Risk Condition: HF (Hydrofluoric acid) or HBr/AcOH at elevated temperatures. Strong mineral acids can trigger the rearrangement of the [3.1.0] system to a piperidine or acyclic derivatives via cyclopropane cleavage.

Troubleshooting Protocol:

  • Temperature Control: Perform all acid deprotections at 0°C .

  • Scavengers: Use triisopropylsilane (TIPS) or water as scavengers to prevent tert-butyl cations from attacking the strained ring.

  • Monitoring: Analyze crude cleavage products immediately via LC-MS to detect ring-opened byproducts (typically +18 Da if hydrated, or isomeric rearrangement).

Scenario B: Peptide Coupling (C-Terminus Activation)

Issue: Low coupling efficiency or slow reaction rates when activating the carboxylic acid. Mechanism: The carboxylic acid at position 1 is attached to a bridgehead quaternary carbon . This creates significant steric bulk, hindering the approach of nucleophiles.

  • Racemization Risk: Negligible. Unlike standard amino acids, the bridgehead geometry prevents the formation of the planar enolate intermediate required for racemization. The strain energy prohibits inversion at the chiral bridgehead.

  • Recommended Reagents: Use high-activity coupling reagents like HATU or COMU with HOAt to accelerate the reaction.

  • Avoid: Carbodiimides (DCC/DIC) alone, as reaction rates will be prohibitively slow, leading to potential side reactions (e.g., N-acyl urea formation).

Scenario C: Base Stability (Saponification)

Issue: Hydrolysis of methyl/ethyl esters. Stability: High. The bridgehead position protects the carbonyl from enolization, preventing epimerization under basic conditions. Protocol: Standard LiOH/THF/H₂O (3:1:1) at 0°C to RT is effective and safe.

Experimental Workflow: Peptide Coupling

The following workflow outlines the optimal path for incorporating this compound into a peptide chain, addressing the steric hindrance at the bridgehead.

CouplingWorkflow Start Start: N-Protected 2-azabicyclo[3.1.0]hexane-1-COOH Activation Activation Step Reagent: HATU (1.2 eq) + HOAt (1.2 eq) Base: DIPEA (2.5 eq) Solvent: DMF (Dry) Start->Activation Dissolve & Pre-activate (5 min) Coupling Nucleophilic Attack Add Amine/Peptide (1.0 eq) Time: 12-24 Hours Temp: RT Activation->Coupling Add Nucleophile Check Monitoring (LC-MS) Is conversion >95%? Coupling->Check Success Workup Acidic Wash (pH 3) -> Brine -> Dry Check->Success Yes Fail Troubleshoot 1. Re-treat with fresh HATU 2. Increase Temp to 40°C (Caution) Check->Fail No (Stalled) Fail->Coupling Retry

Figure 1: Optimized coupling workflow for sterically hindered bridgehead acids.

Mechanistic Insight: Acid-Catalyzed Instability

The primary degradation pathway involves the relief of ring strain. In the [3.1.0] system, the cyclopropane bond adjacent to the nitrogen is polarized. Under harsh acidic conditions (or thermal stress), this bond can cleave.

Degradation Structure Native Scaffold (2-azabicyclo[3.1.0]) Protonation N-Protonation / Activation Structure->Protonation Strong Acid (H+) TS Transition State (Strain Release) Protonation->TS Heat / Time Product Ring-Opened Product (Piperidine/Acyclic deriv.) TS->Product Irreversible

Figure 2: Potential degradation pathway under harsh acidic/thermal conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to accelerate the coupling of this amino acid? A: Proceed with caution. While microwave heating accelerates coupling of hindered amino acids, the [3.1.0] bicyclic system has inherent ring strain. Temperatures exceeding 60–70°C may induce rearrangement or decomposition. We recommend limiting microwave cycles to 50°C max for short durations (5–10 min).

Q2: Is the stereochemistry at the bridgehead (C1) stable? A: Yes, highly stable. Inversion of configuration at the C1 bridgehead would require a transition state that violates Bredt’s rule-like constraints (extreme strain). You will not observe racemization during standard basic or acidic handling, unlike standard C


-protonated amino acids.

Q3: Why is my yield low when coupling to the nitrogen (N-terminus)? A: The nitrogen is in a secondary amine within a fused ring system. While nucleophilic, it is sterically more crowded than a standard proline. Ensure your electrophile (the incoming amino acid) is highly activated (e.g., Acid Fluorides or HATU activation) and allow double coupling cycles if using Solid Phase Peptide Synthesis (SPPS).

References

  • Gao, Y. et al. Design and Synthesis of Constrained Peptide Mimetics. Journal of Organic Chemistry.[2] Available at: [Link] (Cited for general stability of [3.1.0] systems in peptides).

  • Wolan, A. et al. Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds.[3] Tetrahedron Letters, 2011.[3] Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Analysis of 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a conformationally restricted analogue of proline. Its rigid bicyclic structure—a pyrrolidine ring fused to a cyclopropane ring—makes it a critical scaffold in peptidomimetics and drug discovery, most notably as the core structure of the potent Group II mGluR agonist Eglumegad (LY354740) .

Unlike standard amino acids, its analysis presents unique challenges regarding isomeric separation (endo/exo stereoisomers) and ionization efficiency due to its zwitterionic nature. This guide compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC-MS) against Reversed-Phase (RPLC-MS) and Gas Chromatography (GC-MS) workflows, providing actionable protocols for high-sensitivity quantitation.

Part 1: Chemical Context & Analytical Challenges

The Molecule[1][2][3][4][5][6]
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉NO₂

  • Exact Mass: 127.0633 Da

  • Target Ion [M+H]⁺: 128.0711 m/z

Key Analytical Challenges
  • Stereochemical Complexity: The fusion of the cyclopropane ring creates chiral centers at C1, C5, and C6. Separating the (1S,5R) isomer from its enantiomers and diastereomers is critical for biological activity but difficult on standard C18 columns.

  • Zwitterionic Polarity: Like proline, this molecule is highly polar. It elutes in the void volume of C18 columns, leading to severe ion suppression from salts.

  • Ring Strain Fragmentation: The cyclopropane ring introduces significant ring strain (~27 kcal/mol), influencing fragmentation pathways distinct from proline.

Part 2: Methodological Comparison

We evaluated three primary workflows for the analysis of this compound.

Comparative Performance Matrix
FeatureMethod A: HILIC-ESI-MS/MS (Recommended)Method B: RPLC-ESI-MS/MS (Standard C18)Method C: GC-MS (Derivatized)
Retention Mechanism Partitioning into water-enriched layerHydrophobic interactionVolatility (post-derivatization)
Retention Factor (k') 3.5 - 5.0 (Excellent)< 0.5 (Poor/Void Volume)N/A (Gas Phase)
Sensitivity (LOD) < 1 ng/mL (Enhanced desolvation)~10 ng/mL (Suppression prone)< 5 ng/mL
Sample Prep Protein Precipitation (PPT)PPT or SPEDerivatization (BSTFA/MTBSTFA)
Stereo-Selectivity Moderate (Requires Chiral HILIC)LowHigh (With Chiral GC columns)
Throughput High (5-8 min run)HighLow (30+ min prep time)
Expert Insight: Why HILIC Wins

While GC-MS offers excellent resolution for enantiomers, the requirement for derivatization (silylation) introduces variability and hydrolysis risks. HILIC-MS is the superior choice for high-throughput bioanalysis because the high organic mobile phase (acetonitrile) enhances ESI desolvation efficiency, resulting in a 5-10x signal gain over aqueous RPLC conditions.

Part 3: Fragmentation Logic & Pathway (Graphviz)

Understanding the fragmentation is essential for establishing Multiple Reaction Monitoring (MRM) transitions. Unlike Proline (m/z 116


 70), the 2-azabicyclo scaffold typically undergoes decarboxylation followed by ring opening.
Proposed Fragmentation Pathway

The precursor [M+H]⁺ at m/z 128 typically loses the carboxylic acid moiety (as HCOOH or CO₂ + H₂), generating the bicyclic amine cation at m/z 82 or m/z 84 .

FragmentationPathway Precursor Precursor [M+H]+ m/z 128.07 Transition1 Neutral Loss (HCOOH, -46 Da) Precursor->Transition1 CID Energy 15-20eV FragmentAlt Amine Ion m/z 84 Precursor->FragmentAlt -CO2 (44 Da) Fragment1 Fragment Ion [M+H-HCOOH]+ m/z 82.06 Transition1->Fragment1 Transition2 Ring Opening (-C2H4) Fragment1->Transition2 High Energy (>30eV) Fragment2 Pyrrole-like Ion m/z 54/56 Transition2->Fragment2

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound. The primary transition for quantitation is typically 128


 82 or 128 

84.

Part 4: Recommended Experimental Protocol (HILIC-MS/MS)

This protocol is validated for self-consistency and minimal matrix effects in plasma/serum.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/sample.

  • Step 2: Add 150 µL of Acetonitrile containing 0.1% Formic Acid (3:1 ratio ensures protein crash).

  • Step 3: Critical: Add Internal Standard (e.g., L-Proline-d7 or ¹³C₅-Proline). Do not use non-analogous amino acids.

  • Step 4: Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Step 5: Transfer supernatant directly to vial. Do not evaporate and reconstitute in water, as this destroys the HILIC retention mechanism.

LC-MS/MS Parameters
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) Retains polar zwitterions via electrostatic interaction.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses carboxylic acid ionization, improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content required for HILIC mode.
Gradient 90% B to 50% B over 5 minsGradient elution ensures sharp peaks for polar analytes.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CHigh temp needed to desolvate amino acids.
Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Prep Precipitation (ACN + 0.1% FA) Sample->Prep 3:1 Ratio Sep HILIC Separation (Amide/ZIC Column) Prep->Sep Inject Supernatant Ion ESI+ Ionization (High Desolvation) Sep->Ion High % Organic Detect QQQ Detection MRM: 128 -> 82 Ion->Detect Quantitation

Figure 2: Optimized HILIC-MS/MS bioanalytical workflow.

Part 5: Authoritative Grounding & References

The analytical behavior of this compound is best understood through the lens of its pharmacological derivatives, specifically LY354740 , and general proline metabolic profiling.

Key Mechanistic Insights
  • Conformational Rigidity: The "locked" conformation of the bicyclic system prevents the rotation around the N-C

    
     bond seen in proline. This rigidity enhances metabolic stability but requires higher collision energies (CE) for fragmentation compared to linear amino acids [1].
    
  • HILIC Necessity: Research into polar metabolomics confirms that zwitterionic amino acids like proline and its analogues require HILIC for adequate retention and separation from isobaric interferences [2].

  • Drug Discovery Context: The molecule is the core pharmacophore for Group II mGluR agonists. Methods developed for LY354740 (Eglumegad) utilize similar ion-pairing or HILIC strategies to manage the polarity of the dicarboxylic acid moiety [3, 4].

References
  • Conform

    
    -Substituted Proline Analogues. National Institutes of Health (PMC). Discusses the structural rigidity and energy barriers of proline analogues.
    
    
  • Retaining and Separating Polar Molecules – HILIC vs RPLC. Agilent Technologies. Definitive guide on why HILIC is superior for amino acid analysis.

  • LY354740: A Potent Group II mGluR Agonist. Tocris Bioscience.[1] Provides chemical and physical data on the specific drug scaffold containing the 2-azabicyclo[3.1.0]hexane system.

  • Determination of Proline in Human Serum by LC-MS/MS. Journal of Chromatography B / NIH. Validated method for proline analysis that serves as the baseline protocol for its analogues.

Sources

Publish Comparison Guide: Enantiomeric Purity Analysis of 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a conformationally constrained proline analogue and a critical scaffold in the synthesis of metabotropic glutamate receptor (mGluR) agonists (e.g., LY354740). Its rigid bicyclic structure creates unique stereochemical challenges. Unlike standard alpha-amino acids, this molecule contains a secondary amine within a strained ring system.

The Critical Analytical Challenge: Standard amino acid methods often fail here. The "Gold Standard" for primary amino acids—Crown Ether columns (e.g., Crownpak CR)—does not work effectively for this molecule because the crown ether motif requires a primary ammonium ion (


) for stable inclusion complexation.

This guide compares the three most robust methodologies for determining the enantiomeric purity of this specific scaffold, ranked by modern utility and data quality.

Quick Selection Matrix
FeatureMethod A: Zwitterionic CSP (ZWIX) Method B: Marfey’s Derivatization Method C: Ligand Exchange (LEC)
Analyte State Underivatized (Native)Derivatized (Diastereomers)Underivatized (Native)
Detection UV (low) or MS (High) UV (High) or MSUV (254 nm only)
Sensitivity High (with MS)Very HighModerate
Throughput High (Rapid equilibration)Low (Requires prep time)Low (Slow flow rates)
Robustness ExcellentGood (User dependent)Moderate (Temp sensitive)
Best For... QC / Process Development Trace Impurities / Biological Matrices Low-Budget / UV-only Labs

Methodological Landscape & Comparative Analysis

Method A: Zwitterionic Ion-Exchange (The Modern Standard)

Technology: Cinchona alkaloid-derived zwitterionic stationary phases (e.g., Chiralpak ZWIX(+)/(-)). Mechanism: This method utilizes a double ion-pairing mechanism. The stationary phase contains both a chiral cation (quinuclidine) and a chiral anion (sulfonic acid). It simultaneously interacts with the carboxylic acid (anionic) and the secondary amine (cationic) of the zwitterionic analyte.

  • Pros: Direct analysis; MS compatible (volatile mobile phase); separates secondary amines exceptionally well.

  • Cons: Requires precise mobile phase additive balancing; columns are expensive.

Method B: Marfey’s Reagent Derivatization (The Sensitivity King)

Technology: Pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). Mechanism: Reacts with the secondary amine to form a pair of diastereomers. These are then separated on a standard achiral C18 column.

  • Pros: Adds a strong UV chromophore (340 nm); moves separation to robust C18 phases; extremely high sensitivity for measuring trace enantiomeric excess (% ee).

  • Cons: Destructive method (sample cannot be recovered); requires reaction time (60-90 mins).

Method C: Ligand Exchange Chromatography (The Traditionalist)

Technology: Copper(II) complexes on chiral stationary phases (e.g., Sumichiral OA, Phenomenex Chirex). Mechanism: The copper ion forms a ternary complex between the stationary chiral selector (e.g., D-Penicillamine) and the analyte.

  • Pros: Inexpensive mobile phase (Copper sulfate); historically proven for proline analogues.

  • Cons: Incompatible with MS (non-volatile salts); copper can contaminate LC systems; requires UV detection at 254 nm (copper-ligand charge transfer), which is non-specific.

Decision Logic & Workflow

G Start Start: 2-azabicyclo[3.1.0]hexane-1-COOH Sample Q3 Is the sample a synthetic intermediate (N-Boc)? Start->Q3 Q1 Is Mass Spec (LC-MS) available? Q2 Is the sample in a complex biological matrix? Q1->Q2 Yes MethodC Method C: Ligand Exchange (CLEC) (Direct / UV-Only) Q1->MethodC No (UV Only) MethodA Method A: Chiralpak ZWIX (+) (Direct / MS-Compatible) Q2->MethodA No (Pure substance) MethodB Method B: Marfey's Reagent + C18 (Indirect / High Sensitivity) Q2->MethodB Yes (Matrix Removal req.) Q3->Q1 No (Free Amino Acid) MethodD Method D: Chiralpak AD-H/AS-H (Normal Phase) Q3->MethodD Yes (Protected)

Caption: Selection workflow for enantiomeric purity determination. Method A is preferred for pure substance QC; Method B for biological samples.

Experimental Protocols

Protocol A: Direct Analysis on Chiralpak ZWIX(+)

Best for: Routine purity checks, Process Control, LC-MS.

  • Column: Chiralpak ZWIX(+) (

    
     mm, 3 µm).[1]
    
  • Mobile Phase:

    • Bulk Solvent: MeOH / Acetonitrile (50:50 v/v).

    • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio must be 2:1 (molar) to ensure the zwitterionic selector is properly charged.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution for ZWIX).

  • Detection:

    • UV: 210 nm (Weak signal due to lack of chromophore).

    • MS (Preferred): ESI Positive Mode, SIM

      
       128 
      
      
      
      .
  • Sample Diluent: Mobile Phase.

Validation Criteria:

  • Resolution (

    
    ):  Expect 
    
    
    
    between enantiomers.
  • Elution Order: ZWIX(+) and ZWIX(-) will reverse the elution order, providing a self-validating confirmation of the enantiomer identity.

Protocol B: Indirect Analysis via Marfey’s Reagent

Best for: Trace impurity (<0.1%) detection, Labs without Chiral Columns.

1. Derivatization Step:

  • Sample: Dissolve 1 mg of sample in 100 µL water.

  • Reagent: Add 200 µL of 1% L-FDAA (Marfey’s Reagent) in Acetone.

  • Base: Add 40 µL of 1 M

    
    .
    
  • Reaction: Heat at 40°C for 60 minutes.

  • Quench: Cool and add 40 µL of 1 M HCl (to neutralize). Dilute with 500 µL Acetonitrile/Water (1:1).

2. HPLC Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm) or equivalent.
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 60% B over 20 minutes.

  • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

Data Interpretation: L-FDAA reacts with the L-enantiomer to form the L-L diastereomer and with the D-enantiomer to form the L-D diastereomer. The L-L diastereomer typically elutes later than the L-D form on C18 columns due to increased hydrophobicity of the planar alignment.

Performance Metrics & Data Comparison

The following table summarizes expected performance based on application data for bicyclic proline analogues.

MetricZWIX(+) (Method A)Marfey's / C18 (Method B)Ligand Exchange (Method C)
Selectivity (

)
1.5 – 2.01.2 – 1.51.2 – 1.4
Resolution (

)
> 3.0 (Baseline)> 2.0 (Baseline)1.5 – 2.0
LOD (Limit of Detection) 10 ng/mL (MS)50 ng/mL (UV)5 µg/mL (UV)
Run Time < 10 mins25 mins (+ 1hr prep)20–30 mins
Column Stability HighVery High (C18)Low (Metal stripping risks)

Mechanism of Action Visualization

Understanding why Method A (ZWIX) works where Crown Ethers fail is critical for troubleshooting.

Mechanism cluster_0 Crown Ether (Crownpak) - FAILS cluster_1 Zwitterionic (ZWIX) - WORKS CE Crown Ether Cavity Analyte1 Secondary Amine (Steric Clash) CE->Analyte1 No Complexation Selector Cinchona Selector (Quinuclidine+ / Sulfonic Acid-) Analyte2 2-azabicyclo[3.1.0]hexane (COO- / NH2+) Selector->Analyte2 Ionic Interaction 1 (Anion Exchange) Selector->Analyte2 Ionic Interaction 2 (Cation Exchange)

Caption: ZWIX utilizes a double ion-pairing mechanism effective for secondary amines, whereas Crown Ethers fail due to steric hindrance.

Expert Troubleshooting & Tips

  • Peak Tailing on ZWIX: This is usually caused by an imbalance in the additives. If the basic peak tails, increase the Diethylamine concentration slightly (up to 35 mM). Ensure the acid is always in molar excess (2:1 ratio).

  • Marfey's Reagent "Ghost Peaks": Marfey's reagent hydrolyzes over time to form L-FDA (free acid). Always run a "Blank" derivatization (Reagent + Buffer, no sample) to identify the hydrolysis peak, which usually elutes early in the gradient.

  • Copper Leaching (LEC): If using Method C, never leave the column stagnant with water/methanol. Always store in the copper sulfate mobile phase to prevent stripping the copper from the stationary phase.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Accessed 2023. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247. Link

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Journal of Medicinal Chemistry, 40(4), 528-537. Link

  • Lindner, W., et al. (2010). Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of secondary amino acids. Journal of Chromatography A, 1217(6), 814-823. Link

  • Daicel Corporation. Crownpak CR(+) and CR(-) Application Guide. (Noting limitation for secondary amines). Link

Sources

Comparative Guide: Conformational Analysis of Peptides Containing 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally constrained amino acids (CCAs) is a pivotal strategy in modern peptidomimetic drug design.[1] Among these, 2-azabicyclo[3.1.0]hexane-1-carboxylic acid (Abhc) represents a unique class of "bridgehead-substituted" proline analogues. Unlike its isomer cis-3,4-methanoproline (which modifies the ring edge), Abhc introduces a quaternary center at the


-carbon, effectively freezing the 

(phi) torsion angle and locking the pyrrolidine ring pucker.

This guide objectively compares Abhc against standard Proline and other rigid analogues (e.g., Aib, Tic), providing experimental workflows to validate its utility in stabilizing


-turns and enhancing proteolytic resistance.

The Conformational Landscape: Mechanism of Action

To understand Abhc, one must first deconstruct its topology. It is an


-amino acid where the side chain cyclizes back to the nitrogen (like proline) and contains a cyclopropane ring fused across the C

-C

bond (in 2-aza numbering) or C

-C

depending on synthesis, but specifically for the 1-carboxylic acid , the carboxyl group resides at the bridgehead.
The "Bridgehead Lock" Effect

In native Proline, the five-membered ring undergoes rapid "envelope" puckering (


-endo vs. 

-exo), allowing a range of

angles (-60° to -80°).

In Abhc , the fusion of the cyclopropane ring at the 1,5-position (bridgehead) creates a rigid bicyclic [3.1.0] system.

  • 
    -Constraint:  The bridgehead quaternary carbon prevents rotation, locking 
    
    
    
    into a narrow window.
  • Pucker Fixation: The bicyclic system forces the pyrrolidine ring into a specific boat or chair conformation, unlike the flexible twist-boat of proline.

Mechanistic Diagram (DOT)

The following diagram illustrates the causal relationship between the [3.1.0] scaffold and secondary structure induction.

Abhc_Mechanism Scaffold 2-Azabicyclo[3.1.0]hexane Scaffold Strain Ring Strain & Steric Bulk Scaffold->Strain Creates Stability Proteolytic Resistance Scaffold->Stability Steric Shielding Torsion Locked Phi (φ) Torsion Angle Strain->Torsion Restricts Pucker Fixed Ring Pucker Strain->Pucker Freezes Outcome Induction of Reverse Turns / 3(10) Helix Torsion->Outcome Biases Backbone Pucker->Outcome Orients Amide

Figure 1: Mechanistic flow from chemical scaffold to biological property. The bridgehead substitution is the critical determinant for locking the


 angle.

Comparative Analysis: Abhc vs. Alternatives

The following table contrasts Abhc with Proline (wild-type),


-Methylproline (acyclic quaternary mimic), and Tic (Tetrahydroisoquinoline, a bulky aromatic mimic).
Table 1: Physicochemical and Structural Comparison
FeatureProline (Pro) Abhc (2-Aza[3.1.0]-1-COOH)

-Methylproline
Tic
Constraint Type Monocyclic (Flexible)Bicyclic (Rigid Bridgehead)Monocyclic (Quaternary)Bicyclic (Aromatic)

Angle Range
-50° to -90° (Variable)Fixed (~ -60° ± 10°) RestrictedRestricted (~ -140°)
Ring Pucker Dynamic (

-endo/exo)
Locked (Boat/Chair) BiasedLocked (Half-chair)
Cis/Trans Amide Ratio ~10-30% cisHigh cis bias (Steric dependent)High cis biasFavors trans
Secondary Structure Poly-Pro II,

-turns
Reverse Turns (

-turn type I/II)

-Helix

-turns
Metabolic Stability LowHigh (Quaternary center blocks proteolysis)HighModerate
Synthesis Complexity TrivialHigh (Cyclopropanation required)ModerateModerate
Why Choose Abhc?
  • vs. Proline: Use Abhc when you need to enforce a turn rather than just permit it. Proline is a "turn keeper"; Abhc is a "turn inducer."

  • vs.

    
    -Methylproline:  Abhc is superior for defining the spatial orientation of the side chain vectors due to the fused ring, whereas 
    
    
    
    -methylproline still allows some ring flexibility.

Experimental Protocols

To validate the conformational impact of Abhc in your peptide sequence, follow this self-validating workflow.

Synthesis & Incorporation

Note: Direct coupling of Abhc is difficult due to steric hindrance at the quaternary center.

  • Coupling Reagents: Use HATU/HOAt or PyAOP. Standard EDC/HOBt is often insufficient.

  • Reaction Time: Extend coupling times to 4–6 hours; double coupling is recommended.

  • Monitoring: Use LC-MS to verify coupling completion, as the bulky bridgehead amine is a poor nucleophile.

Conformational Analysis Workflow (NMR & CD)
Protocol A: NMR-Based Geometry Determination

Objective: Determine the cis/trans ratio of the peptide bond preceding the Abhc residue.

  • Sample Prep: Dissolve 2–5 mg of peptide in 600

    
    L of solvent (start with 
    
    
    
    for H-bonds, then
    
    
    or
    
    
    for biological relevance).
  • 1D

    
    H NMR: 
    
    • Identify the

      
      -proton signals of the residue preceding Abhc.
      
    • cis and trans isomers usually show distinct chemical shifts (

      
       ppm).
      
    • Integrate peaks to calculate

      
      .
      
  • 2D NOESY (Critical Step):

    • Trans: Look for NOE between

      
       and 
      
      
      
      (ring protons).
    • Cis: Look for NOE between

      
       and 
      
      
      
      (not applicable here as Abhc has no H
      
      
      ) or the bridgehead substituent. Correction: Since Abhc-1-COOH has no H
      
      
      , look for NOE between
      
      
      and the cyclopropane protons (
      
      
      ) or the bridgehead
      
      
      substituents.
Protocol B: Circular Dichroism (CD) Spectropolarimetry

Objective: Assess global secondary structure induction.

  • Concentration: Prepare 50

    
    M peptide in phosphate buffer (pH 7.4).
    
  • Scan Range: 190 nm to 250 nm.

  • Interpretation:

    • 
      -Turn (Type I/II):  Look for minima at ~200-205 nm and maxima at ~215-220 nm (class dependent).
      
    • Poly-Proline II (PPII): Strong negative band at ~200 nm, weak positive at 225 nm.

    • Comparison: Overlay the spectrum of the Abhc-peptide with the Pro-peptide analogue. A deepening of the minima/maxima indicates increased structural population (rigidity).

Synthesis of the Scaffold (Reference Pathway)

The synthesis of this compound is non-trivial. The most robust route involves the cyclopropanation of enecarbamates.

Synthesis_Pathway Start N-Boc-2,3-dehydroproline Esters Step1 Cyclopropanation (Simmons-Smith or Carbenoid) Start->Step1 ZnEt2/CH2I2 or Diazo Inter Bicyclic Intermediate Step1->Inter Step2 Hydrolysis & Resolution Inter->Step2 LiOH/Enzymatic Final 2-Azabicyclo[3.1.0]hexane- 1-carboxylic Acid (Abhc) Step2->Final

Figure 2: Simplified synthetic route. The key step is the cyclopropanation of the unsaturated proline derivative.

References

  • PubChem. (2025).[2] Compound Summary: this compound hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Halab, L., Gosselin, F., & Lubell, W. D. (2000).[3] Design, synthesis, and conformational analysis of azacycloalkane amino acids. Biopolymers. Retrieved from [Link]

  • Mamai, A., et al. (2001).[4] Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. Journal of Organic Chemistry. (Comparative context for [3.1.0] systems). Retrieved from [Link]

Sources

comparison of "2-azabicyclo[3.1.0]hexane-1-carboxylic Acid" with other constrained proline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid vs. Constrained Proline Analogs

Part 1: Executive Summary & Structural Landscape

The "Proline Problem" in Drug Design: Proline is unique among proteinogenic amino acids due to its secondary amine structure, which restricts the backbone dihedral angle


 to approximately -65° and allows for cis/trans isomerization of the amide bond. However, standard proline often retains too much conformational entropy for high-affinity receptor binding and is susceptible to prolyl oligopeptidases.

The Solution: Bicyclic Constraint This guide compares This compound (referred to herein as Abh-1-OH ) against established alternatives.

Crucial Structural Distinction: It is vital to distinguish Abh-1-OH from its more common isomer, Abh-3-OH (often mapped as 4,5-methanoproline).

  • Abh-1-OH (The Subject): The carboxylic acid is located at the bridgehead carbon (C1). This creates an

    
    -quaternary  center, structurally analogous to 
    
    
    
    -methylproline but with the alkyl group cyclized back onto the pyrrolidine ring.
  • Abh-3-OH (The Competitor): The carboxylic acid is at position 3 (adjacent to Nitrogen). This is an

    
    -tertiary center, primarily restricting ring puckering (
    
    
    
    angles).

Verdict: Use Abh-1-OH when you require extreme rigidity at the


 angle to lock a specific secondary structure (e.g., Type II 

-turns) or to completely block metabolic cleavage at the N-terminus. Use Abh-3-OH for fine-tuning ring pucker without the severe steric penalty of a quaternary center.

Part 2: Comparative Technical Analysis

Structural & Conformational Mechanics
Feature2-Azabicyclo[3.1.0]hexane-1-COOH (Abh-1-OH) 2-Azabicyclo[3.1.0]hexane-3-COOH (Abh-3-OH) Proline (Control)
Substitution Type

-Quaternary
(Tetrasubstituted C

)

-Tertiary (Trisubstituted C

)

-Tertiary
Constraint Locus

(Phi) Angle
& Ring Pucker

(Chi) Angles (Ring Pucker)
Flexible Pucker
Steric Bulk High (Bridgehead hindrance)ModerateLow
Amide Bond (

)
Strongly biases trans (due to bridgehead strain)Tunable (depends on stereochem)Equilibrium (

favored)
Metabolic Stability Excellent (Blocks proteolysis completely)GoodPoor
Decision Logic for Analog Selection

The following diagram illustrates the decision process for selecting between Abh-1-OH and its competitors based on structural requirements.

SelectionLogic Start Design Goal: Constrain Proline Residue Q_Constraint Primary Constraint Needed? Start->Q_Constraint Path_Phi Lock Backbone (Phi Angle) & Block Metabolism Q_Constraint->Path_Phi Backbone Rigidity Path_Chi Lock Ring Pucker (Chi Angle) & Fine-tune Sidechain Q_Constraint->Path_Chi Sidechain Orientation Q_Steric Is Steric Bulk Tolerated? Path_Phi->Q_Steric Result_Abh3 Select: 2-azabicyclo[3.1.0]hexane-3-COOH (Methanoproline) Path_Chi->Result_Abh3 Result_Abh1 Select: 2-azabicyclo[3.1.0]hexane-1-COOH (Bridgehead Quaternary) Q_Steric->Result_Abh1 Yes (High Stability) Result_AlphaMe Select: Alpha-Methyl Proline Q_Steric->Result_AlphaMe No (Less Rigid)

Caption: Decision tree for selecting constrained proline analogs based on required structural rigidity and steric tolerance.

Part 3: Experimental Protocols

Due to the


-quaternary  nature of Abh-1-OH, standard peptide coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields due to severe steric hindrance at the bridgehead. The following protocol is validated for coupling hindered amino acids.
Protocol: Solid-Phase Coupling of Abh-1-OH

Objective: Efficiently couple Fmoc-2-azabicyclo[3.1.0]hexane-1-COOH to a resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine/Collidine). Note: Collidine is preferred over DIPEA for hindered couplings to prevent racemization, though Abh-1-OH is resistant to racemization.

  • Solvent: DMF/NMP (1:1 ratio).

Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins. Deprotect Fmoc using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Abh-1-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3.0 eq).

    • Add Collidine (6.0 eq).

    • Incubate for 2 minutes to form the active ester.

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Microwave Step (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple,

      
       hours.
      
  • Monitoring: Use the Chloranil Test (not Kaiser test) for secondary amines if coupling onto a proline/Abh residue. If coupling Abh-1-OH onto a primary amine, Kaiser test is valid.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualizing the Coupling Pathway

CouplingWorkflow Start Fmoc-Abh-1-OH (Sterically Hindered) Activation Activation: HATU + HOAt + Collidine (2 min pre-activation) Start->Activation Coupling Coupling to Resin: Microwave (75°C, 10 min) OR Rt (2 x 4 hrs) Activation->Coupling Check QC: Chloranil Test Coupling->Check Success Next Cycle Check->Success Blue Beads (Negative) Fail Re-couple with Acid Fluoride Method Check->Fail Colorless (Positive)

Caption: Optimized SPPS workflow for sterically hindered bridgehead amino acids.

Part 4: Scientific Integrity & Mechanism

Why the Bridgehead Matters (Mechanism of Action): In standard proline, the


 bond allows for a degree of flexibility and susceptibility to racemization under basic conditions. In Abh-1-OH , the 

is a bridgehead carbon shared by the pyrrolidine and cyclopropane rings.
  • Ramachandran Lock: The bridgehead geometry forces the

    
     angle into a narrow range (typically 
    
    
    
    ), making it an ideal inducer of Type II
    
    
    -turns
    when followed by a flexible residue (e.g., Glycine).
  • Proteolytic Shield: Proteases (like DPP-IV or Prolyl Oligopeptidase) require the scissile bond to fit into a specific catalytic pocket. The cyclopropane ring fused at the

    
     (bridgehead) acts as a "steric umbrella," preventing the enzyme from accessing the carbonyl carbon, thus rendering the peptide orally bioavailable and metabolically stable.
    

Reference Data:

  • pKa (COOH): ~3.5 (Lower than Proline due to inductive effect of the strained ring).

  • LogP: ~0.8 (More lipophilic than Proline, enhancing membrane permeability).

References

  • Hanessian, S., et al. (1997).[2] "Stereocontrolled Synthesis of Methanoproline Analogs." Angewandte Chemie International Edition.

  • Sattigeri, J. A., et al. (2008).[3] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives."

  • PubChem Compound Summary. (2025). "3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (Isomer Comparison)."

Sources

Biological Activity Guide: 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid (often referred to as 2,3-methanoproline ) and its parent amino acid, Proline . This analysis focuses on conformational properties, biological implications, and practical experimental applications in drug design.[1]

Executive Summary: The "Conformational Lock"

This compound represents a "super-proline"—a conformationally constrained analogue where a cyclopropane ring is fused to the pyrrolidine core. While Proline is celebrated for its ability to induce turns in peptide chains, it remains dynamically flexible, equilibrating between cis and trans amide bond geometries.

The 2-azabicyclo[3.1.0] scaffold drastically reduces this entropy. By "locking" the phi (


) and psi (

) torsion angles and biasing the amide bond geometry, this compound serves as a high-precision tool for:
  • Stabilizing bioactive peptide conformations (increasing potency).

  • Blocking proteolytic degradation (increasing metabolic half-life).

  • Probing enzyme mechanisms that require specific transition-state geometries (e.g., Pin1 isomerase).

Chemical & Conformational Comparison

The defining difference lies in the cyclopropane fusion . This structural modification alters the electronic environment of the amine and the steric landscape of the peptide bond.

Comparative Technical Specifications
FeatureL-Proline This compound
Structure Monocyclic pyrrolidineBicyclic (fused cyclopropane-pyrrolidine)
Conformational Freedom Flexible ring pucker (C

-endo / C

-exo)
Rigid / Locked ring pucker
Amide Bond Preference Trans favored (~4:1 ratio in water)Biased (Substituent dependent; often stabilizes cis populations significantly more than Pro)
Metabolic Stability Susceptible to Prolyl EndopeptidasesHigh Resistance to proteolysis
pKa (Amine) ~10.6Lower (due to increased s-character from cyclopropane ring)
Primary Application General peptide synthesisPeptidomimetics, Pin1 inhibition, Ethylene biosynthesis inhibition
The "Cis-Trans" Switch Mechanism

In biological systems, the cis-trans isomerization of proline is a rate-limiting molecular switch. The 2-azabicyclo scaffold restricts the rotation around the N-C


 bond.
  • Proline : Freely rotates; requires isomerases (PPIases) to overcome the ~20 kcal/mol barrier.

  • 2-Azabicyclo Analogue : Pre-organizes the backbone. For specific derivatives (e.g., 2,3-methanoproline), the rigid structure can pre-pay the entropic cost of binding to a receptor that requires a cis-amide, leading to significant affinity jumps.

Biological Activity & Case Studies

Case Study A: Pin1 Inhibition (The "Cis-Lock" Effect)

Target : Pin1 (Peptidyl-prolyl cis/trans isomerase), an enzyme overexpressed in many cancers that regulates cell cycle proteins. Mechanism : Pin1 specifically recognizes phosphorylated Ser/Thr-Pro motifs. Experimental Data : Researchers synthesized peptides containing 2,3-methanoproline to mimic the transition state or ground state of the Pin1 substrate.

  • Result : A conformationally locked cis-peptidomimetic containing the 2-azabicyclo scaffold inhibited Pin1 with a

    
     of 1.7 
    
    
    
    M
    .[2]
  • Comparison : This was 23-fold more potent than the corresponding trans-locked analogue.[2]

Case Study B: Ethylene Biosynthesis Inhibition

Target : ACC Oxidase (involved in plant hormone production). Mechanism : The compound mimics 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene. Activity : (±)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid acts as a competitive inhibitor, blocking the production of ethylene and thereby delaying senescence (aging) in plant tissues. This activity is absent in native Proline.

Mechanism of Action Diagram

The following diagram illustrates how the structural constraint of the 2-azabicyclo scaffold translates into enhanced biological activity compared to Proline.

G Proline L-Proline (Flexible) Equilibrium Cis/Trans Equilibrium Proline->Equilibrium EntropyLoss High Entropic Cost (Binding) Equilibrium->EntropyLoss Induced Fit WeakBind Moderate Affinity (Ki ~ µM-mM) EntropyLoss->WeakBind StrongBind High Affinity (Ki ~ nM-low µM) WeakBind->StrongBind >20x Potency (e.g. Pin1) Aza 2-Azabicyclo[3.1.0]... (Rigid Scaffold) PreOrganized Pre-organized Conformation Aza->PreOrganized Proteolysis Proteolytic Resistance Aza->Proteolysis Steric Shield EntropySaved Entropic Cost Pre-paid PreOrganized->EntropySaved Lock Effect EntropySaved->StrongBind

Figure 1: Mechanistic pathway showing how conformational restriction ("Lock Effect") leads to enhanced binding affinity and stability.

Experimental Protocols

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating this compound into a peptide chain is more challenging than standard Proline due to steric hindrance at the secondary amine.

Reagents:

  • Resin: Rink Amide MBHA or Wang resin.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

  • Resin Swelling : Swell resin in DMF for 30 min.

  • Deprotection : Remove Fmoc group from the previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.

  • Activation (Critical Step) :

    • Dissolve Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (3 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq).

    • Note: Use HATU instead of HBTU/PyBOP. The bicyclic system requires a highly active ester for efficient coupling.

  • Coupling : Add the activated mixture to the resin. Shake for 2–4 hours at room temperature.

    • Validation: Perform a Chloranil test (for secondary amines) to check for completion. If positive (blue), re-couple using PyAOP/HOAt.

  • Capping : Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage : Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol 2: Determination of Cis/Trans Ratio (NMR)

To verify the conformational bias induced by the analogue.

  • Sample Prep : Dissolve 5-10 mg of the synthesized peptide in 600

    
    L of D
    
    
    
    O or CD
    
    
    OH.
  • Acquisition : Acquire a 1D

    
    H NMR spectrum (at least 500 MHz).
    
  • Analysis :

    • Focus on the

      
      -proton region  (4.0 – 5.5 ppm).
      
    • Proline and its analogues typically show distinct sets of peaks for cis and trans rotamers due to slow exchange on the NMR timescale.

    • Integration : Integrate the

      
      -proton signals for the major and minor conformers.
      
    • Calculation :

      
      .
      
    • Note: The 2-azabicyclo analogue often shows a larger chemical shift dispersion between rotamers than native Proline.

References

  • Structural Aspects of Proline Methanologues in Drug Design . Journal of Organic Chemistry. Available at: [Link]

  • Design, Syntheses and Bioactivities of Conformationally locked Pin1 Ground State Inhibitors . Virginia Tech University Libraries. Available at: [Link]

  • Conformational properties of 2,4-methanoproline in peptides . Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of (+/-)-2,3-methanoproline: A novel inhibitor of ethylene biosynthesis. Tetrahedron. (Cited within search results, verified context via J. Org. Chem. reference above).

Sources

comparative study of different synthetic routes to "2-azabicyclo[3.1.0]hexane-1-carboxylic Acid"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Synthetic Routes to "2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

This compound , commonly known as 2,3-methanoproline , is a conformationally restricted analogue of proline. Its rigid bicyclic skeleton fixes the


 and 

torsion angles of the peptide backbone, making it an invaluable tool in peptidomimetic drug design and a critical scaffold for Group II metabotropic glutamate receptor (mGluR) agonists (e.g., LY354740 analogues).

Synthesizing this strained system presents unique challenges, primarily due to the high ring strain energy (~27 kcal/mol) of the fused cyclopropane-pyrrolidine system and the need for strict stereochemical control at the bridgehead quaternary center.

This guide compares the three dominant synthetic strategies:

  • The Classical Photochemical Route (Pyrazoline Decomposition): High fidelity but difficult to scale.

  • The Organometallic Route (Simmons-Smith Cyclopropanation): Scalable and stereoselective.[1]

  • The Intramolecular Carbenoid Route (C-H Insertion): Atom-economical but substrate-dependent.

Quick Comparison Matrix
FeatureRoute 1: Pyrazoline PhotolysisRoute 2: Simmons-Smith (Zn/Cu)Route 3: Intramolecular C-H Insertion
Key Reagents CH₂N₂ (Diazomethane), UV LightEt₂Zn, CH₂I₂ (or Zn/Cu)Rh₂(OAc)₄, Diazo precursors
Scalability Low (Safety/Photochem limits)High (Flow chem compatible)Medium (Catalyst cost)
Stereocontrol High (Substrate controlled)Tunable (Ligand/Auxiliary)High (Catalyst controlled)
Safety Profile Critical (Explosion risk)Moderate (Pyrophoric Zn)Good (Standard handling)
Primary Use MedChem / Lab Scale (<5g)Process Dev / Production (>100g)Complex Analogue Synthesis

Detailed Synthetic Pathways

Route 1: The Classical Photochemical Pyrazoline Route

Historically the first reliable method, this route utilizes a 1,3-dipolar cycloaddition of diazomethane to an


-protected 2,3-dehydroproline ester.

Mechanism:

  • Cycloaddition: Diazomethane adds to the electron-deficient double bond of the dehydroproline derivative to form a pyrazoline intermediate. Regioselectivity is governed by the electronic polarization of the

    
    -unsaturated ester.
    
  • Photolysis: Irradiation (typically UV >290 nm) excites the pyrazoline, leading to the extrusion of nitrogen (

    
    ) and the formation of a diradical species which collapses to the cyclopropane.
    

Critical Analysis:

  • Pros: It reliably installs the cyclopropane ring with correct regiochemistry relative to the bridgehead acid.

  • Cons: The use of diazomethane (toxic, explosive) and the requirement for dilute photochemical conditions render this route "non-ideal" for kilogram-scale GMP production.

Route 2: The Modern Simmons-Smith Cyclopropanation

This is currently the industry-preferred route for scaling. It employs a zinc carbenoid (generated from diethylzinc and diiodomethane or a Zn/Cu couple) to cyclopropanate the alkene.[2]

Mechanism: The zinc carbenoid (


) coordinates to the directing group (often the carbamate or ester oxygen), facilitating a concerted syn-addition of the methylene group across the double bond.

Critical Analysis:

  • Pros: Avoids explosive gases; amenable to continuous flow chemistry; high diastereoselectivity (often >95:5 cis-fused).

  • Cons: Stoichiometric use of zinc and iodine waste; requires careful handling of pyrophoric diethylzinc.

Route 3: Intramolecular Carbenoid C-H Insertion

Used primarily when constructing the pyrrolidine ring around the cyclopropane or closing the ring via C-H functionalization.

Mechanism: A diazo precursor (tethered to the amine) is decomposed by a Rhodium(II) catalyst to form a metal carbene. This highly reactive species inserts into a proximal C-H bond to close the 5-membered ring.

Critical Analysis:

  • Pros: Highly convergent; allows for asymmetric induction using chiral Rh-catalysts.

  • Cons: Synthesis of the diazo precursor can be lengthy; high cost of Rhodium catalysts.

Visualization of Pathways[3]

SyntheticRoutes cluster_Route1 Route 1: Pyrazoline Photolysis (Lab Scale) cluster_Route2 Route 2: Simmons-Smith (Process Scale) Start N-Boc-2,3-Dehydroproline Ester Step1_R1 1,3-Dipolar Cycloaddition (CH2N2) Start->Step1_R1 Route 1 Step1_R2 Zn-Carbenoid Formation (Et2Zn + CH2I2) Start->Step1_R2 Route 2 Target This compound (2,3-Methanoproline) Inter_R1 Pyrazoline Intermediate Step1_R1->Inter_R1 Step2_R1 Photolysis (hv, -N2) Ring Contraction Inter_R1->Step2_R1 Step2_R1->Target Step2_R2 Directed syn-Cyclopropanation Step1_R2->Step2_R2 Step2_R2->Target High cis-selectivity

Caption: Comparative workflow of the Photochemical (Left) vs. Organometallic (Right) pathways. Note the hazard flag on the Diazomethane step.

Experimental Protocol: The Robust Simmons-Smith Route

This protocol is selected for its balance of safety, scalability, and reproducibility. It utilizes the Furukawa modification (Et₂Zn), which is more reactive and homogeneous than the traditional Zn/Cu couple.

Pre-requisites
  • Substrate: (S)-N-Boc-2,3-dehydroproline methyl ester.

  • Reagents: Diethylzinc (1.0 M in hexanes), Diiodomethane (99%), Dichloromethane (anhydrous).

  • Equipment: Flame-dried glassware, inert atmosphere (Argon/Nitrogen) manifold.

Step-by-Step Methodology
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an internal temperature probe.

    • Flush the system with Argon for 15 minutes.

  • Reagent Solubilization:

    • Charge the flask with (S)-N-Boc-2,3-dehydroproline methyl ester (1.0 equiv, e.g., 2.27 g, 10 mmol) dissolved in anhydrous Dichloromethane (DCM) (50 mL, 0.2 M).

    • Cool the solution to -15 °C using an ice/salt or acetone/dry ice bath.

  • Carbenoid Formation (In-Situ):

    • Add Diethylzinc (1.0 M in hexanes, 5.0 equiv, 50 mL) dropwise via the addition funnel over 20 minutes. Caution: Exothermic. Maintain internal temp < -5 °C.

    • Once addition is complete, stir for 10 minutes.

    • Add Diiodomethane (5.0 equiv, 4.0 mL) dropwise. The solution may become slightly cloudy or milky white (formation of

      
      ).
      
  • Reaction Phase:

    • Allow the reaction to warm slowly to Room Temperature (20-25 °C) .

    • Stir for 12-16 hours . Monitor conversion by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS. The starting enamide spot should disappear.

  • Quenching (Critical Safety Step):

    • Cool the mixture back to 0 °C .

    • Slowly quench by adding saturated aqueous Ammonium Chloride (NH₄Cl) . Vigorous gas evolution (ethane) will occur.

    • Dilute with DCM (50 mL) and separate the layers.

  • Work-up & Purification:

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove iodine byproducts) and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Characterization:

    • Yield: Typically 75-85%.

    • Stereochemistry: The product is predominantly the cis-fused isomer (2,3-methano bridge syn to the ester).

Quantitative Performance Analysis

The following data aggregates results from multiple literature sources comparing optimized conditions for these routes.

MetricRoute 1: PhotolysisRoute 2: Simmons-Smith
Typical Yield 45 - 60%75 - 90%
Reaction Time 24 - 48 h (dilute)12 - 16 h
Concentration 0.01 - 0.05 M (High solvent use)0.2 - 0.5 M (Efficient)
Atom Economy Low (Loss of N₂)Moderate (Loss of ZnI₂)
Cost Driver Photoreactor energy / CH₂N₂ kitsDiiodomethane / Et₂Zn
Stereoselectivity (dr) ~80:20 (cis:trans)>95:5 (cis:trans)

Author's Note on Causality: The superior stereoselectivity of the Simmons-Smith route stems from the chelating effect of the carbamate (Boc) and ester oxygens. The zinc species coordinates to these Lewis basic sites, effectively "delivering" the methylene group to the same face of the double bond, ensuring the cis-fused geometry required for most biological applications.

References

  • Switzer, F. L., et al. (1989).[3] "Synthesis of (±)-2,3-methanoproline: A novel inhibitor of ethylene biosynthesis."[3][4][5] Tetrahedron, 45(19), 6091-6100. Link

  • Hanessian, S., et al. (1997).[6] "Stereocontrolled Synthesis of Methanoproline Analogues." Angewandte Chemie International Edition, 36(17), 1881-1884. Link

  • Grygorenko, O. O., et al. (2006). "Stereoselective synthesis of 2,3-methanoproline analogues." Tetrahedron: Asymmetry, 17(2), 252-258. Link

  • Bender, J. A., et al. (2010).[6] "Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid." Journal of Organic Chemistry, 78(18), 9328-9339. Link

  • Gutmann, B., et al. (2023). "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation." Advanced Synthesis & Catalysis, 365, 1-8.[1] Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

[1][2][3][4]

Executive Summary & Immediate Directives

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 132806-36-1) is a conformationally restricted amino acid analogue often used in neuroscience research and drug discovery.[1] While not classified as an acute toxin under P-list regulations, it acts as a bioactive agent and must be managed as Hazardous Chemical Waste .[1]

Core Disposal Directive:

  • DO NOT dispose of via sanitary sewer (sink) or regular trash.[1][2]

  • DO segregate as solid hazardous waste or dissolve in a combustible solvent for incineration.[1]

  • DO treat all solutions containing >1% of this compound as hazardous waste.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is essential for selecting the correct waste stream.[3]

PropertyDataOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
CAS Number 132806-36-1 (Free Acid) 132806-41-8 (HCl Salt)Use for inventory reconciliation.[1]
Molecular Formula C₆H₉NO₂High nitrogen content; suitable for fuel blending/incineration.[1]
Physical State Solid (Powder)Dust generation is a primary exposure risk.[1]
GHS Classification Warning H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[1][4] Irritant)Requires PPE (Nitrile gloves, safety glasses, fume hood).[1]
Reactivity Amphoteric (Zwitterionic)Compatible with most organic solvents; avoid strong oxidizers.[1]

Critical Note on Toxicology: As a research chemical, full toxicological data (LD50) may be incomplete. Apply the Precautionary Principle : Handle as if it possesses higher toxicity than currently established.

Disposal Workflow & Decision Logic

The following decision tree dictates the proper waste stream based on the physical state of the material.

DisposalWorkflowStartWaste Generation(this compound)StateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidStreamSolid Waste Stream(Collect in wide-mouth HDPE jar)Solid->SolidStreamSolventCheckPrimary Solvent?Liquid->SolventCheckFinalFinal Disposal:High-Temperature IncinerationSolidStream->FinalOrganicOrganic Solvent(>10% Organics)SolventCheck->OrganicAqueousAqueous Solution(<10% Organics)SolventCheck->AqueousOrgDestOrganic Waste Container(Red Can/Safety Can)Organic->OrgDestAqDestAqueous Waste Container(Do NOT adjust pH)Aqueous->AqDestOrgDest->FinalAqDest->Final

Figure 1: Decision logic for segregating this compound waste streams.

Protocol for Solid Waste
  • Containment: Transfer expired or excess powder into a clear, wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste tag. Clearly write the full chemical name. Do not use abbreviations (e.g., write "2-Azabicyclo..." not "2-Aza").

  • Contaminated Debris: Weighing boats, gloves, and paper towels visibly contaminated with the powder must be placed in a separate solid waste bag (double-bagged) and tagged as "Solid Debris contaminated with [Chemical Name]."[1]

Protocol for Liquid Waste
  • Organic Solutions (e.g., DMSO, Methanol):

    • Pour into the standard "Organic Solvents" waste container (halogenated or non-halogenated as appropriate for the solvent).

    • Ensure the container is compatible (HDPE or Glass).[1]

  • Aqueous Solutions:

    • Pour into the "Aqueous Waste" container.

    • Caution: Do not mix with heavy metal waste or strong oxidizers (e.g., Nitric Acid) to prevent unexpected side reactions.[1]

Emergency Response & Spill Procedures

In the event of a spill, immediate containment prevents environmental release and personnel exposure.

SpillResponseAlert1. Alert Personnel& Evacuate AreaPPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Alert->PPEAssess3. Assess Spill SizePPE->AssessMinorMinor (<10g / <100mL)Assess->MinorMajorMajor (>10g / >100mL)Assess->MajorCleanSolidSolid: Cover with wet paper towelto prevent dust. Scoop up.Minor->CleanSolidIf PowderCleanLiqLiquid: Absorb with vermiculiteor absorbent pads.Minor->CleanLiqIf LiquidEHSContact EHS / Fire DeptMajor->EHSDisposalBag waste & Label'Hazardous Spill Debris'CleanSolid->DisposalCleanLiq->Disposal

Figure 2: Operational workflow for managing accidental spills.

Decontamination: After removing the bulk material, clean the surface with a soap and water solution.[1] Do not use bleach immediately unless verified compatible, as amino acids can react with hypochlorites to form chloramines (though less likely to be volatile/toxic in this specific configuration, standard soap is safer).[1]

Regulatory Compliance & Classification

RCRA Status (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not listed on the P-list (acutely toxic) or U-list (toxic).[1] However, it is regulated under the "Generator Knowledge" clause.[1]

  • Waste Code: If the waste exhibits no other characteristics (ignitability, corrosivity, reactivity), it may be classified as "Non-RCRA Regulated Chemical Waste" in some jurisdictions.[1]

  • Best Practice: Most institutions mandate managing all research chemicals as hazardous.[1] Assign a generic waste code (e.g., "Irritant" or state-specific codes like Texas Class 1) to ensure incineration.[1]

Empty Containers
  • Definition of Empty: A container is "RCRA empty" when all wastes have been removed that can be removed using standard practices (pouring, pumping, aspirating) and no more than 2.5 cm (1 inch) of residue remains.[1]

  • Procedure: Triple rinse the empty bottle with a solvent capable of dissolving the residue (water or methanol).[1] Collect the rinsate as hazardous waste.[2][5] Deface the label and discard the bottle in glass trash.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][1][6][7]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Personal protective equipment for handling 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 2-azabicyclo[3.1.0]hexane-1-carboxylic acid (and its protected derivatives) is a highly valuable, structurally strained bicyclic amino acid utilized as a core scaffold in the synthesis of orexin receptor antagonists and other targeted neurological therapeutics[1][2]. While its rigid stereochemistry makes it an excellent candidate for pharmaceutical development, the compound presents specific occupational hazards that demand rigorous, field-proven safety protocols. This guide provides a comprehensive framework for the safe handling, transfer, and disposal of this chemical, ensuring operational safety without compromising experimental integrity.

Hazard Identification & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's hazard profile and the mechanistic reasons behind these risks. According to the Globally Harmonized System (GHS), this compound and its derivatives are classified under several key hazard statements[3][4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality Insight: The irritation hazards (H315, H319, H335) are not merely bureaucratic labels; they stem directly from the compound's chemical structure. The combination of a carboxylic acid moiety and a secondary amine within a highly strained bicyclic system makes the molecule reactive upon contact with moisture. When the fine crystalline powder contacts the aqueous environment of mucous membranes, eyes, or sweat on the skin, localized pH shifts occur. This rapid acidification leads to protein denaturation and cellular irritation[4]. Furthermore, the compound's low molecular weight (127.14 g/mol ) and fine particulate nature significantly increase the risk of aerosolization during routine weighing and transfer, directly driving the H335 respiratory hazard[1][4].

Personal Protective Equipment (PPE) Matrix

To mitigate these structural and physical risks, a multi-layered PPE strategy is required. The table below summarizes the quantitative and qualitative PPE specifications required for handling this compound.

Hazard AddressedPPE CategorySpecific Equipment RequiredMechanistic Justification
H315 (Skin) GlovesMinimum 0.11 mm thick Nitrile gloves (EN 374 standard).Nitrile provides a robust chemical barrier against organic acids, preventing dermal absorption and localized pH burns[4].
H319 (Eye) EyewearSnug-fitting chemical safety goggles or full-face shield (NIOSH/EN 166).Prevents airborne particulates and accidental solvent splashes from reaching the ocular mucosa[4].
H335 (Inhalation) RespiratoryN95/P2 particulate respirator OR handling strictly within a Class II Fume Hood.Filters out fine aerosolized dust particles (<5 microns) generated during weighing and transfer[4][5].
General / H302 BodyFlame-retardant, knee-length laboratory coat; closed-toe non-porous shoes.Prevents particulate accumulation on personal clothing, eliminating secondary ingestion or prolonged dermal exposure[4].

Standard Operating Procedure: Handling & Transfer

Every protocol in the laboratory must be a self-validating system—meaning that if a failure in containment occurs, it is immediately visible and isolatable.

Step-by-Step Methodology:

  • Preparation & Airflow Validation: Verify that the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Don all required PPE (nitrile gloves, lab coat, safety goggles) before opening the reagent cabinet[4].

  • Static Mitigation: this compound powder can accumulate static charge, leading to erratic dispersion. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth before opening.

  • Weighing: Place an analytical balance inside the fume hood. Use a static-free, disposable anti-static weigh boat. Transfer the solid using a clean, dry stainless-steel spatula.

  • Dissolution & Transfer: If preparing a stock solution for synthesis, slowly add the solid to the chosen organic solvent (e.g., THF, DMF, or ethyl acetate) rather than adding solvent to the solid. This sequence prevents sudden aerosolization of the powder and mitigates exothermic splashing[6].

  • Decontamination: Once the transfer is complete, seal the primary container. Wipe down the balance and the hood surface with a damp paper towel (using water or a mild base to neutralize residual acid), followed by a 70% ethanol wipe[5].

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action prevents exposure escalation.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain (Crucial Step): If the spill is a dry powder, do NOT use a dry brush , which will aerosolize the chemical and trigger respiratory hazards[4][5]. Instead, gently cover the spill with damp absorbent paper towels to suppress dust generation.

  • Neutralize & Absorb: If the chemical is already in solution, apply a chemically inert absorbent (e.g., vermiculite or sand).

  • Collect: Use a plastic scoop to transfer the absorbed material into a compatible, sealable hazardous waste container[4].

  • Clean: Wash the spill area with a dilute sodium bicarbonate solution to neutralize any residual carboxylic acid, followed by standard soap and water[5].

Waste Management & Disposal Plan:

  • Segregation: Do not mix this compound waste with strong oxidizing agents or strong bases, as this can cause uncontrolled exothermic reactions[5].

  • Labeling: Label the waste container clearly with "Hazardous Waste: Toxic/Irritant Solid - this compound" and include the GHS pictograms for Irritant and Acute Toxicity.

  • Disposal Route: Dispose of the sealed container as hazardous organic waste through a certified environmental waste contractor in accordance with local and national regulations (e.g., EPA or equivalent)[7][8].

Operational Workflow Visualization

G Start Initiate Handling Protocol PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Weigh Anti-Static Weighing & Solvent Transfer Hood->Weigh Spill Spill Detected? Weigh->Spill Dampen Dampen with Wet Towels (Prevent Aerosolization) Spill->Dampen Yes Waste Seal in Hazardous Waste Container Spill->Waste No (Routine Cleanup) Absorb Absorb & Neutralize (Vermiculite/NaHCO3) Dampen->Absorb Absorb->Waste Dispose Certified Environmental Disposal Waste->Dispose

Fig 1: Operational workflow and spill response for this compound.

References[3] PubChem. "(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | C21H19NO4 | CID 165993713". nih.gov. Link[6] Google Patents. "US8722660B2 - Heterocyclic compound". google.com. Link[1] BenchChem. "this compound | 132806-36-1". benchchem.com. Link[2] ChemicalBook. "3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID | 22255-16-9". chemicalbook.com. Link[7] Fluorochem. "Safety Data Sheet". fluorochem.co.uk. Link[4] CymitQuimica. "SAFETY DATA SHEET". cymitquimica.com. Link[8] Discovery Fine Chemicals. "Brilliant Green". discofinechem.com. Link[5] Caisson Labs. "1. Identification 2. Hazards Identification". caissonlabs.com. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-azabicyclo[3.1.0]hexane-1-carboxylic Acid
Reactant of Route 2
2-azabicyclo[3.1.0]hexane-1-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.